Z-Aevd-fmk
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxo-4-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39FN4O10/c1-16(2)24(27(39)32-20(21(34)14-29)13-23(36)42-5)33-26(38)19(11-12-22(35)41-4)31-25(37)17(3)30-28(40)43-15-18-9-7-6-8-10-18/h6-10,16-17,19-20,24H,11-15H2,1-5H3,(H,30,40)(H,31,37)(H,32,39)(H,33,38)/t17-,19-,20-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZRBQFKZDGMTP-CDSYHYPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CCC(=O)OC)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)OC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39FN4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Z-AEVD-FMK: A Technical Guide to its Mechanism of Action in Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-AEVD-FMK (Benzyloxycarbonyl-Alanine-Glutamic acid-Valine-Aspartic acid fluoromethyl ketone) is a synthetic peptide derivative widely utilized in apoptosis research as a specific inhibitor of caspase-10. Caspases, a family of cysteine-aspartic proteases, are central to the execution of programmed cell death. As an initiator caspase, caspase-10 plays a crucial role in the extrinsic apoptosis pathway, particularly in response to signals from death receptors such as Fas. Understanding the precise mechanism of action of this compound is paramount for its effective application in delineating apoptotic signaling pathways and for the development of potential therapeutics targeting apoptosis. This guide provides an in-depth technical overview of the core mechanism of this compound, including its molecular interactions, effects on signaling cascades, and the experimental protocols used for its characterization.
Core Mechanism of Action
This compound is a cell-permeable, irreversible inhibitor of caspase-10. Its mechanism of action is predicated on its specific peptide sequence and a reactive fluoromethyl ketone (FMK) group.
-
Peptide Specificity: The peptide sequence Ala-Glu-Val-Asp (AEVD) mimics the cleavage site recognized by caspase-10 in its natural substrates. This specificity ensures that this compound is preferentially targeted to the active site of caspase-10.
-
Irreversible Inhibition: The fluoromethyl ketone group at the C-terminus of the peptide forms a covalent thioether bond with the cysteine residue in the catalytic site of the caspase. This irreversible binding permanently inactivates the enzyme.
-
Enhanced Cell Permeability: The N-terminal benzyloxycarbonyl (Z) group is a lipophilic moiety that enhances the compound's ability to cross the cell membrane, allowing it to reach its intracellular target.
By irreversibly binding to and inhibiting caspase-10, this compound effectively blocks the downstream signaling events that lead to apoptosis. This includes the prevention of the activation of effector caspases and the cleavage of key cellular substrates.
Data Presentation: Caspase Inhibitor Specificity
| Inhibitor | Target Caspase(s) | Reported IC50 Values | Reference |
| Z-DEVD-FMK | Caspase-3, -6, -7, -8, -10 | Blocks 6-OHDA-induced apoptosis with an IC50 of 18 µM in N27 cells. | [1] |
| Z-IETD-FMK | Caspase-8 | IC50 = 350 nM | [2] |
| Z-LEHD-FMK | Caspase-9 | IC50 = 1.5 µM | [2] |
| Z-VAD-FMK | Pan-caspase (except caspase-2) | Inhibits various caspases at low to mid-nanomolar concentrations. | [2][3] |
Signaling Pathways
This compound primarily interferes with the extrinsic apoptosis pathway initiated by the activation of death receptors, such as the Fas receptor (also known as CD95 or APO-1).
Fas-Mediated Apoptosis Pathway and Inhibition by this compound
Caption: Fas-mediated apoptosis pathway and the inhibitory action of this compound.
Upon binding of Fas ligand (FasL) to the Fas receptor, the receptor trimerizes and recruits the adaptor protein FADD (Fas-Associated Death Domain) via its death domain. FADD, in turn, recruits pro-caspase-10 through its death effector domain (DED), leading to the formation of the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-10 molecules are brought into close proximity, facilitating their autocatalytic activation.
Active caspase-10 then initiates the apoptotic cascade through two primary routes:
-
Direct activation of effector caspases: Caspase-10 can directly cleave and activate effector caspases, such as pro-caspase-3 and pro-caspase-7.
-
Amplification via the mitochondrial pathway: Caspase-10 can cleave the pro-apoptotic Bcl-2 family member, Bid. The truncated form of Bid (tBid) translocates to the mitochondria, where it induces the release of cytochrome c. Cytochrome c then participates in the formation of the apoptosome, leading to the activation of caspase-9 and further amplification of the caspase cascade.
This compound intervenes at the level of active caspase-10, preventing it from cleaving its downstream targets and thereby halting the progression of apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro Caspase Activity Assay
This assay is used to determine the inhibitory effect of this compound on caspase-10 activity in a cell-free system.
Materials:
-
Recombinant active caspase-10
-
Caspase-10 fluorogenic substrate (e.g., Ac-AEVD-AFC)
-
This compound
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add varying concentrations of this compound to the assay buffer. Include a vehicle control (DMSO only).
-
Add recombinant active caspase-10 to each well and incubate for 15-30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the caspase-10 fluorogenic substrate to each well.
-
Immediately measure the fluorescence at an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.
-
Monitor the fluorescence kinetically over time.
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the rate of reaction against the inhibitor concentration to determine the IC50 value.
Cellular Apoptosis Assay using Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay determines the ability of this compound to inhibit apoptosis in cultured cells.
Materials:
-
Cell line susceptible to Fas-mediated apoptosis (e.g., Jurkat cells)
-
FasL or an agonistic anti-Fas antibody
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in a culture plate and allow them to adhere or reach the desired confluency.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Induce apoptosis by adding FasL or anti-Fas antibody to the culture medium.
-
Incubate for the desired period (e.g., 4-6 hours).
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
-
Quantify the percentage of apoptotic cells in each treatment group.
Western Blot Analysis of Bid Cleavage
This method is used to visualize the inhibition of caspase-10-mediated cleavage of Bid in cells treated with this compound.
Materials:
-
Cell line expressing Bid
-
Apoptosis-inducing agent (e.g., FasL)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-Bid, anti-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound and induce apoptosis as described in the flow cytometry protocol.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-Bid antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with an anti-actin antibody to confirm equal protein loading.
-
Analyze the bands corresponding to full-length Bid and its cleaved fragment (tBid).
Experimental and Logical Workflows
Workflow for Characterizing a Caspase Inhibitor
Caption: A logical workflow for the characterization of a caspase inhibitor.
Conclusion
This compound is a valuable tool for the study of apoptosis due to its specificity as an irreversible inhibitor of caspase-10. Its mechanism of action, centered on the covalent modification of the caspase's active site, effectively abrogates the downstream signaling events of the extrinsic apoptosis pathway. The experimental protocols detailed herein provide a framework for investigating the efficacy and mechanism of this compound and similar compounds. A thorough understanding of its function at the molecular and cellular levels is essential for its proper application in basic research and for the potential development of novel apoptosis-modulating therapies.
References
Z-Aevd-fmk: A Technical Guide to its Function in Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of Z-Ala-Glu-Val-Asp(OMe)-fmk (Z-Aevd-fmk), a key synthetic peptide inhibitor used in the study of apoptosis. This compound is a cell-permeable, irreversible inhibitor of caspase-10, an initiator caspase in the extrinsic apoptotic pathway. This document details the mechanism of action of this compound, its role in signaling pathways, quantitative data on its inhibitory effects, and detailed experimental protocols for its use in research settings. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound as a tool to investigate and modulate apoptotic processes.
Introduction to this compound and Apoptosis
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. The apoptotic cascade is principally orchestrated by a family of cysteine proteases known as caspases. These enzymes are present as inactive zymogens (pro-caspases) and are activated through proteolytic cleavage in response to pro-apoptotic signals. Caspases can be broadly categorized into initiator caspases (e.g., caspase-8, -9, -10) and executioner caspases (e.g., caspase-3, -6, -7).
This compound is a synthetic tetrapeptide (Ala-Glu-Val-Asp) modified with a C-terminal fluoromethyl ketone (fmk) group and an N-terminal benzyloxycarbonyl (Z) group. The peptide sequence is designed to mimic the cleavage site of caspase-10 substrates, allowing it to specifically target this enzyme. The fmk group forms a covalent bond with the active site of the caspase, leading to irreversible inhibition. The benzyloxycarbonyl group enhances the cell permeability of the inhibitor, enabling its use in live-cell experiments.
Mechanism of Action of this compound
This compound functions as a highly specific and irreversible inhibitor of caspase-10.[1] Its mechanism of action is centered on its ability to covalently bind to the catalytic site of activated caspase-10, thereby preventing its proteolytic activity.
The extrinsic apoptosis pathway is initiated by the binding of extracellular death ligands (e.g., TNF-α, FasL) to their cognate death receptors on the cell surface. This ligand-receptor interaction leads to the recruitment of adaptor proteins, such as Fas-Associated Death Domain (FADD), and pro-caspase-10 to form the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-10 molecules undergo proximity-induced dimerization and auto-activation.
Activated caspase-10 then initiates the downstream caspase cascade by cleaving and activating executioner caspases, such as pro-caspase-3 and pro-caspase-7. Furthermore, caspase-10 can cleave Bid, a pro-apoptotic Bcl-2 family member, into its truncated form, tBid. tBid translocates to the mitochondria, inducing the release of cytochrome c and other pro-apoptotic factors, thereby amplifying the apoptotic signal through the intrinsic pathway.
By irreversibly inhibiting caspase-10, this compound effectively blocks these downstream events. It prevents the activation of executioner caspases and the cleavage of Bid, thus inhibiting the progression of apoptosis.[2]
Quantitative Data
While specific IC50 values for this compound against a panel of caspases are not consistently reported across publicly available literature, its potent and specific inhibition of caspase-10 is well-established. The effective concentration of this compound in cell-based assays can vary depending on the cell type and experimental conditions.
| Inhibitor | Target Caspase | Other Caspases Inhibited | Effective Concentration (in vitro) | Notes |
| This compound | Caspase-10 | Potent and irreversible inhibitor. | 10 µM | Can prevent Fas-induced apoptosis in Jurkat T lymphoma cells at this concentration.[1] |
| Z-DEVD-fmk | Caspase-3 | Also shows potent inhibition of caspase-6, -7, -8, and -10.[3] | 1-200 µM | A related caspase inhibitor with a broader spectrum of activity.[3] |
Signaling Pathways and Experimental Workflows
Extrinsic Apoptosis Pathway Mediated by Caspase-10
The following diagram illustrates the central role of caspase-10 in the extrinsic apoptosis pathway and the point of intervention for this compound.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical experimental workflow to evaluate the inhibitory effect of this compound on apoptosis.
Experimental Protocols
Caspase-10 Activity Assay
This protocol is a general guideline for measuring caspase-10 activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound (and vehicle control, e.g., DMSO)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
Protein Assay Reagent (e.g., BCA kit)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 0.1% CHAPS)
-
Caspase-10 fluorogenic substrate (e.g., Ac-AEVD-AFC)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Cell Treatment: Seed cells at an appropriate density. Pre-treat cells with this compound (e.g., 10 µM) or vehicle for 1 hour. Induce apoptosis with the desired agent and incubate for the appropriate time.
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 15-30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cell lysate).
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay.
-
Caspase Assay: In a 96-well black microplate, add 50 µg of protein lysate to each well. Adjust the volume with Assay Buffer to 50 µL. Add 50 µL of Assay Buffer containing the caspase-10 substrate (final concentration, e.g., 50 µM).
-
Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence at regular intervals (e.g., every 15 minutes for 1-2 hours) using a fluorometer with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.
-
Data Analysis: Calculate the rate of fluorescence increase. A decrease in the rate in this compound-treated samples compared to the induced, untreated samples indicates inhibition of caspase-10 activity.
Western Blot for Caspase-3 Cleavage
This protocol describes the detection of cleaved (active) caspase-3 by Western blotting as a downstream indicator of caspase-10 inhibition.
Materials:
-
Treated cell lysates (from section 5.1)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved caspase-3
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each treatment group with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.
-
Data Analysis: A reduction in the band intensity corresponding to cleaved caspase-3 in the this compound-treated samples indicates successful inhibition of the upstream caspase-10.
Conclusion
This compound is an invaluable tool for researchers studying the extrinsic pathway of apoptosis. Its specific and irreversible inhibition of caspase-10 allows for the precise dissection of this signaling cascade. By understanding its mechanism of action and employing the detailed protocols provided in this guide, scientists can effectively investigate the role of caspase-10 in various physiological and pathological processes, and explore its potential as a therapeutic target in drug development.
References
Z-AEVD-FMK: A Technical Guide to Its Role as a Caspase-10 Inhibitor in the Extrinsic Apoptosis Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the caspase-10 inhibitor, Z-AEVD-FMK, and its specific role in the extrinsic pathway of apoptosis. We will explore the mechanism of the extrinsic pathway, the function of caspase-10, the properties of this compound, and its application in research, supported by quantitative data and detailed experimental protocols.
The Extrinsic Pathway of Apoptosis: An Overview
The extrinsic, or death receptor-mediated, pathway is a critical mechanism of programmed cell death initiated by extracellular signals. This pathway is fundamental in processes such as immune surveillance and the elimination of unwanted or dangerous cells. The process begins when death ligands, such as FasL or TRAIL, bind to their corresponding death receptors (e.g., Fas, TRAIL-R1/DR4, TRAIL-R2/DR5) on the cell surface.[1][2][3] This ligation event triggers receptor trimerization and the recruitment of adaptor proteins, most notably the Fas-Associated Death Domain (FADD).[1][3]
FADD, in turn, recruits initiator procaspases containing a death effector domain (DED), primarily procaspase-8 and procaspase-10, to form the Death-Inducing Signaling Complex (DISC).[1][4] Within the DISC, the high local concentration of these procaspases facilitates their dimerization and subsequent auto-proteolytic activation.[5] Once activated, these initiator caspases can then activate downstream effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.[3][4][6]
The Role of Caspase-10 in the Extrinsic Pathway
Human caspase-10 is an initiator caspase highly homologous to caspase-8, and it is also recruited to the DISC upon death receptor engagement.[4][5] However, its precise role in the extrinsic apoptotic cascade has been a subject of debate. Some studies have suggested that caspase-10 can initiate apoptosis, potentially by cleaving and activating downstream caspases or by cleaving Bid, a protein that links the extrinsic and intrinsic apoptotic pathways.[1][4]
Conversely, other research indicates a more nuanced, and at times non-apoptotic, function for caspase-10. Some findings suggest that caspase-10 may act as a negative regulator of caspase-8-mediated cell death. In this model, caspase-10 reduces the association and activation of caspase-8 within the DISC.[7] This can switch the cellular response to death ligand stimulation away from apoptosis and towards the activation of the NF-κB signaling pathway, promoting cell survival and gene induction.[7] The catalytic activity of caspase-10 may not be required for this scaffolding function.[7] It is important to note that a mouse homolog for caspase-10 has not been reported, which has made its in vivo study more challenging.[5]
This compound: A Specific Inhibitor of Caspase-10
This compound is a synthetic, cell-permeable peptide inhibitor designed to target caspase-10. The "Z" represents a benzyloxycarbonyl group, which enhances cell permeability. "AEVD" is the tetrapeptide sequence recognized by caspase-10. The "FMK" (fluoromethyl ketone) group at the C-terminus allows the compound to act as an effective irreversible inhibitor by covalently binding to the catalytic site of the active caspase.[8] This irreversible binding blocks the enzyme's activity, thereby preventing the downstream signaling events mediated by caspase-10. Due to its specificity, this compound is a crucial tool for dissecting the specific contributions of caspase-10 in the extrinsic pathway, distinguishing its functions from those of the closely related caspase-8.
The use of this compound has been shown to inhibit the activation of Bid and the subsequent release of apoptosis-inducing factor (AIF) from mitochondria, resulting in a significant decrease in the number of apoptotic cells.[9]
Quantitative Data: Inhibitor Specificity
| Inhibitor | Primary Target | Reported IC50 Values | Reference |
| Z-IETD-FMK | Caspase-8 | Caspase-8: 350 nM; Caspase-10: 5.76 µM; Caspase-9: 3.7 µM | [10] |
| Z-DEVD-FMK | Caspase-3 | IC50 of 18 µM for blocking 6-OHDA-induced apoptosis. Also inhibits caspases-6, -7, -8, and -10. | [11] |
| Z-LEHD-FMK | Caspase-9 | Caspase-8: 0.70 nM; Caspase-10: 3.59 µM; Caspase-9: 1.5 µM | [10] |
| Z-VAD-FMK | Pan-Caspase | Potently inhibits human caspases-1 through -10 (with the exception of caspase-2). | [12] |
Note: IC50 values can vary depending on the assay conditions and substrate used.
Experimental Protocols
Below is a detailed methodology for a key experiment to investigate the role of this compound in the extrinsic apoptosis pathway.
Experiment: Assessing the Effect of this compound on FasL-Induced Apoptosis
Objective: To determine if the inhibition of caspase-10 by this compound can block or reduce apoptosis induced via the Fas death receptor.
Materials:
-
Human cell line expressing the Fas receptor (e.g., Jurkat T-cells, HeLa cells).
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, penicillin/streptomycin).
-
Recombinant human Fas Ligand (FasL).
-
Caspase-10 Inhibitor, this compound (e.g., R&D Systems, Cat# FMK009).
-
Pan-caspase inhibitor, Z-VAD-FMK (positive control for apoptosis inhibition).
-
Negative control inhibitor, Z-FA-FMK.
-
DMSO (vehicle for inhibitors).
-
Phosphate-Buffered Saline (PBS).
-
Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide).
-
Western Blotting reagents: RIPA lysis buffer, protease inhibitor cocktail, primary antibodies (cleaved caspase-3, cleaved PARP, caspase-10, GAPDH), HRP-conjugated secondary antibodies, and ECL substrate.
Methodology:
-
Cell Culture and Plating:
-
Culture cells under standard conditions (37°C, 5% CO2).
-
Plate cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight (for adherent cells) or grow to the desired density (for suspension cells).
-
-
Inhibitor Pre-treatment:
-
Prepare stock solutions of this compound, Z-VAD-FMK, and Z-FA-FMK in DMSO.
-
Dilute the inhibitors in complete medium to the desired final working concentrations (typically ranging from 20 µM to 100 µM).
-
Add the inhibitor-containing medium or vehicle control (DMSO) to the appropriate wells.
-
Incubate the cells for 1-2 hours at 37°C to allow for cell permeability and inhibitor action.
-
-
Induction of Apoptosis:
-
Add recombinant human FasL to the wells (final concentration typically 100 ng/mL, but should be optimized for the cell line).
-
Incubate for the desired time period (e.g., 4-6 hours).
-
-
Analysis of Apoptosis:
-
Flow Cytometry (Annexin V/PI Staining):
-
Harvest the cells (including any floating cells).
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry to quantify the percentage of apoptotic cells.
-
-
Western Blotting:
-
Harvest cells and lyse them in RIPA buffer containing protease inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Probe the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and caspase-10. Use an antibody against GAPDH or β-actin as a loading control.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Expected Results:
-
Vehicle Control + FasL: High levels of apoptosis (high Annexin V staining) and strong bands for cleaved caspase-3 and cleaved PARP on the Western blot.
-
This compound + FasL: A reduction in apoptosis and cleaved downstream markers compared to the vehicle control, indicating that caspase-10 plays a role in FasL-induced apoptosis in this cell line.
-
Z-VAD-FMK + FasL: Significant inhibition of apoptosis and cleavage of downstream markers, serving as a positive control.
-
Z-FA-FMK + FasL: Little to no inhibition of apoptosis, serving as a negative control.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The Extrinsic Apoptosis Pathway highlighting the role of Caspase-10 and this compound.
Experimental Workflow Diagram
Caption: A typical experimental workflow for studying the effects of this compound.
This compound Mechanism of Action Diagram
Caption: Mechanism of irreversible inhibition of Caspase-10 by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Caspase-10-Mediated Heat Shock Protein 90β Cleavage Promotes UVB Irradiation-Induced Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation and Specificity of human Caspase-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase 10 - Wikipedia [en.wikipedia.org]
- 7. Caspase-10 Negatively Regulates Caspase-8-Mediated Cell Death, Switching the Response to CD95L in Favor of NF-κB Activation and Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase-10 Inhibitor this compound (FMK009) by R&D Systems, Part of Bio-Techne [bio-techne.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. invivogen.com [invivogen.com]
understanding Z-Aevd-fmk as a research tool
An In-depth Technical Guide to Z-AEVD-FMK as a Research Tool
This guide provides a comprehensive overview of the caspase-10 inhibitor, this compound, for researchers, scientists, and drug development professionals.
Core Principles of this compound Function
This compound is a cell-permeable and irreversible inhibitor of caspase-10.[1][2] It is a member of the fluoromethyl ketone (FMK)-derivatized peptide family, which are known to be effective and irreversible caspase inhibitors generally lacking cytotoxic effects.[2] The addition of a benzyloxycarbonyl (Z) group at the N-terminus enhances its ability to cross cell membranes. The mechanism of action for this compound involves its binding to the active site of activated caspase-10, which in turn blocks the enzyme's proteolytic activity.
Caspase-10 functions as an initiator caspase within the extrinsic pathway of apoptosis. This signaling cascade is set in motion when extracellular death ligands, such as TNF-α or FasL, bind to their corresponding death receptors on the cell surface. This ligand-receptor interaction triggers the recruitment of adaptor proteins and pro-caspase-10, leading to the formation of the Death-Inducing Signaling Complex (DISC). Inside the DISC, pro-caspase-10 undergoes activation and subsequently activates downstream effector caspases, including caspase-3 and caspase-7. These effector caspases are responsible for the cleavage of various cellular proteins, ultimately culminating in the execution of the apoptotic program. By specifically inhibiting caspase-10, this compound can effectively halt the progression of this signaling pathway, leading to a reduction in the number of apoptotic cells.
Quantitative Data for Caspase Inhibitors
| Inhibitor | Target Caspase(s) | IC50 Value (µM) | Reference |
| This compound | Caspase-10 | Not explicitly reported | N/A |
| z-VAD-FMK | Pan-caspase (with the exception of Caspase-2) | 9.52 (for Caspase-10) | [3] |
| z-DEVD-FMK | Caspase-3, -6, -7, -8, -10 | Potent inhibitor, though a specific IC50 for Caspase-10 has not been reported. | [4] |
| z-IETD-FMK | Caspase-8 | Not explicitly reported | [5] |
Note: The absence of specific IC50 values for this compound in the available literature points to a gap in the publicly accessible characterization data for this particular inhibitor.
In cellular assays, a general working concentration for this compound to achieve apoptosis inhibition is between 50 nM and 100 µM.[6] A prior study has demonstrated the effective use of 10 µM this compound to prevent the formation of active caspase-3.
Experimental Protocols
Caspase-10 Activity Assay (Fluorometric)
This protocol, adapted from standard fluorometric caspase assay procedures, is designed to measure the specific inhibition of caspase-10 activity by this compound.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., TNF-α in combination with Cycloheximide, FasL)
-
This compound (caspase-10 inhibitor)
-
Caspase-10 fluorogenic substrate (e.g., Ac-AEVD-AFC)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10% glycerol, 10 mM DTT)
-
96-well black microplate
-
Fluorometer with excitation/emission wavelengths of approximately 400 nm/505 nm for AFC.
Procedure:
-
Cell Treatment:
-
Seed cells at an appropriate density and allow them to attach overnight.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) or a vehicle control (such as DMSO) for 1 hour.
-
Induce apoptosis using the selected stimulus for a predetermined duration. A non-induced control group should be included.
-
-
Cell Lysis:
-
Collect the cells and wash them with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer and let it sit on ice for 20 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the cytosolic extract, and measure the protein concentration using a suitable method (e.g., Bradford assay).
-
-
Caspase Activity Assay:
-
In a 96-well black microplate, add 50 µg of protein lysate to each well.
-
Adjust the total volume in each well to 100 µL with Assay Buffer.
-
Add 5 µL of the caspase-10 substrate (Ac-AEVD-AFC, from a 1 mM stock solution) to each well, achieving a final concentration of 50 µM.
-
Incubate the plate at 37°C for 1-2 hours, ensuring it is protected from light.
-
Measure the fluorescence with a fluorometer.
-
Western Blot Analysis of Caspase-10-Mediated Apoptosis
This method is used to detect key apoptotic markers that are downstream of caspase-10 activation and to observe the effects of this compound.
Materials:
-
Cells treated as outlined in the caspase activity assay protocol.
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-cleaved Caspase-3, anti-cleaved PARP, anti-Caspase-10, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
An imaging system for detection.
Procedure:
-
Protein Extraction:
-
Harvest and wash the cells as previously detailed.
-
Lyse the cells using RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysate and collect the supernatant. Proceed to determine the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins based on size using an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane three times with TBST to remove unbound primary antibody.
-
Incubate the membrane with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane and visualize the protein bands with an imaging system.
-
Perform densitometry to quantify the levels of cleaved caspase-3 and cleaved PARP, normalizing to the loading control.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Caspase-10 Inhibitor this compound (FMK009) by R&D Systems, Part of Bio-Techne [bio-techne.com]
- 3. storage.googleapis.com [storage.googleapis.com]
- 4. selleckchem.com [selleckchem.com]
- 5. invivogen.com [invivogen.com]
- 6. R D Systems Caspase-10 Inhibitor this compound 1 mg | Buy Online | R&D Systems™ | Fisher Scientific [fishersci.pt]
Z-AEVD-FMK: A Technical Guide to a Caspase-10 and Caspase-2 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Z-AEVD-FMK (Benzyloxycarbonyl-Alanine-Glutamic acid-Valine-Aspartic acid-fluoromethyl ketone) is a cell-permeable, irreversible peptide inhibitor of caspases, a family of cysteine proteases critical to the process of apoptosis. Primarily recognized as a Caspase-10 inhibitor, the AEVD peptide sequence also shows relevance to Caspase-2, suggesting a dual inhibitory role. This technical guide provides a comprehensive overview of the discovery, development, and molecular interactions of this compound. It includes detailed signaling pathways, experimental protocols for assessing its activity, and a summary of available quantitative data to support its use in apoptosis research.
Introduction to this compound
This compound belongs to the class of fluoromethyl ketone (FMK)-derivatized peptide inhibitors. The core components of its structure dictate its function:
-
Z (Benzyloxycarbonyl group): An N-terminal chemical group that increases the hydrophobicity of the peptide, enhancing its ability to permeate cell membranes.
-
AEVD (Ala-Glu-Val-Asp): A tetrapeptide sequence that mimics the substrate recognition site of target caspases. While primarily targeting Caspase-10, this sequence may also be recognized by other caspases, notably Caspase-2.
-
FMK (Fluoromethyl ketone): An electrophilic group that irreversibly binds to the cysteine residue in the active site of the caspase, thereby permanently inactivating the enzyme.[1]
This design makes this compound a valuable tool for investigating the roles of specific initiator caspases in apoptotic signaling pathways.
Mechanism of Action and Target Caspases
This compound functions as an irreversible inhibitor of initiator caspases, primarily Caspase-10 and potentially Caspase-2.
Caspase-10
Caspase-10 is an initiator caspase involved in the extrinsic apoptosis pathway. It is recruited to the Death-Inducing Signaling Complex (DISC) upon the binding of ligands such as FasL or TRAIL to their respective death receptors.[2] Once at the DISC, Caspase-10 undergoes dimerization and auto-activation, leading to the cleavage and activation of downstream effector caspases like Caspase-3 and Caspase-7. This compound inhibits Caspase-10, thereby blocking this activation cascade.
Caspase-2
Caspase-2 is another initiator caspase with a less clearly defined role in apoptosis. It can be activated in response to various cellular stresses, including DNA damage, and is known to have a preference for substrates with the sequence VDVAD, which shares similarities with AEVD. While this compound is primarily marketed as a Caspase-10 inhibitor, its potential to inhibit Caspase-2 should be considered in experimental design.
Signaling Pathways
Caspase-10 Signaling Pathway
The following diagram illustrates the extrinsic apoptosis pathway and the point of inhibition by this compound.
Caspase-10 extrinsic apoptosis pathway with this compound inhibition point.
Caspase-2 Signaling Pathway
The activation of Caspase-2 is often linked to cellular stress, particularly DNA damage, and involves the formation of a protein complex called the PIDDosome.
Caspase-2 activation via the PIDDosome complex.
Quantitative Data
| Inhibitor | Target Caspase(s) | IC50 Value | Reference |
| Ac-LESD-CMK | Caspase-10 | 520 nM | [3] |
| z-LEHD-FMK | Caspase-10 | 3.59 µM | [3] |
| z-IETD-FMK | Caspase-10 | 5.76 µM | [3] |
| Z-DEVD-FMK | Caspase-3, -6, -7, -8, -10 | Not specified | |
| Ac-VDVAD-CHO | Caspase-2, -3 | Not specified | |
| This compound | Caspase-10, (Caspase-2) | Data not available |
Note: The lack of a specific IC50 value for this compound in the literature highlights a gap in the publicly available data for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy and mechanism of action of this compound.
In Vitro Caspase Activity Assay (Fluorometric)
This protocol is adapted from standard fluorometric caspase activity assays and can be used to determine the inhibitory effect of this compound on purified caspases or in cell lysates.
Objective: To quantify the enzymatic activity of Caspase-10 or Caspase-2 in the presence and absence of this compound.
Materials:
-
Purified active Caspase-10 or Caspase-2
-
Caspase Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)
-
Fluorogenic caspase substrate (e.g., Ac-AEVD-AFC for Caspase-10)
-
This compound
-
DMSO (for dissolving the inhibitor)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Caspase Assay Buffer.
-
In a 96-well black microplate, add the desired concentration of this compound or DMSO (vehicle control) to each well.
-
Add purified active caspase to each well and incubate for 15-30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic caspase substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC) over time using a fluorometric plate reader.
-
Calculate the rate of substrate cleavage (change in fluorescence over time) for each condition.
-
Determine the percent inhibition by comparing the rates of the this compound-treated samples to the vehicle control.
Western Blot Analysis of Caspase Activation
This protocol is for detecting the cleavage of caspases and their substrates in cell lysates, providing evidence of apoptosis inhibition by this compound.
Objective: To visualize the inhibition of downstream caspase activation (e.g., Caspase-3) and substrate cleavage (e.g., PARP) in cells treated with an apoptosis inducer and this compound.
Materials:
-
Cell line of interest (e.g., Jurkat cells)
-
Apoptosis-inducing agent (e.g., Sodium Butyrate, FasL)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere (if applicable).
-
Pre-treat cells with various concentrations of this compound or DMSO (vehicle control) for 1 hour.
-
Induce apoptosis by adding the apoptosis-inducing agent and incubate for the desired time.
-
Harvest cells and lyse them in cell lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Experimental Workflow Diagram
The following diagram outlines a general workflow for studying the effects of this compound on apoptosis.
General experimental workflow for evaluating this compound.
Conclusion
This compound is a potent, irreversible inhibitor of Caspase-10 and a potential inhibitor of Caspase-2. Its cell-permeable nature makes it a valuable research tool for elucidating the specific roles of these initiator caspases in the complex signaling cascades of apoptosis. While quantitative data on its inhibitory constants are not widely published, the experimental protocols provided in this guide offer a framework for its characterization and application in studies of programmed cell death. Further research is warranted to fully delineate its specificity and potency against a broader range of caspases.
References
Principle of Caspase-10 Inhibition by Z-AEVD-FMK: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-10 is a member of the cysteine-aspartic acid protease (caspase) family, playing a role as an initiator caspase in the extrinsic pathway of apoptosis.[1][2] This pathway is activated by the ligation of death receptors, such as Fas and TRAIL receptors, at the cell surface.[3][4] Upon activation, these receptors recruit adaptor proteins like FADD, which in turn recruits pro-caspase-10 to form the death-inducing signaling complex (DISC).[3][5] Within the DISC, pro-caspase-10 undergoes proximity-induced dimerization and auto-activation, leading to the initiation of the caspase cascade and eventual cell death.[1][3] Given its position at the apex of this signaling cascade, caspase-10 represents a critical target for therapeutic intervention in apoptosis-related diseases.
Z-AEVD-FMK is a specific, cell-permeable, and irreversible inhibitor of caspase-10.[6][7][8] It belongs to the class of fluoromethyl ketone (FMK)-derivatized peptide inhibitors, which are widely used as tools to study caspase activity.[9][10] This technical guide provides an in-depth overview of the principle of caspase-10 inhibition by this compound, including its mechanism of action, inhibitory specificity, and the experimental protocols used for its characterization.
Mechanism of Action of this compound
The inhibitory activity of this compound is conferred by its peptide sequence and the presence of a fluoromethyl ketone (FMK) functional group. The peptide sequence, Alanine-Glutamic acid-Valine-Aspartic acid (AEVD), mimics the substrate recognition site of caspase-10, allowing the inhibitor to specifically target this enzyme.
The core of the inhibitory mechanism lies in the irreversible covalent modification of the caspase-10 active site. The catalytic activity of caspases depends on a critical cysteine residue within the active site.[11] The fluoromethyl ketone group of this compound acts as an electrophile, which is attacked by the nucleophilic thiol group of the active site cysteine. This reaction results in the formation of a stable thioether bond, leading to the irreversible inactivation of the enzyme.[9]
Caspase-10 Signaling Pathway and Point of Inhibition
Caspase-10 is a key initiator caspase in the extrinsic apoptosis pathway. This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TRAIL) to their corresponding death receptors on the cell surface. This binding event leads to receptor trimerization and the recruitment of the adaptor protein FADD (Fas-Associated Death Domain). FADD, in turn, recruits pro-caspase-10 via interactions between their respective death effector domains (DEDs), forming the DISC.[3][5] Within the DISC, the increased proximity of pro-caspase-10 molecules facilitates their dimerization and subsequent auto-proteolytic activation.
Activated caspase-10 can then cleave and activate downstream effector caspases, such as caspase-3 and caspase-7.[2] These effector caspases are responsible for the cleavage of a multitude of cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis. This compound exerts its anti-apoptotic effect by directly inhibiting the enzymatic activity of activated caspase-10, thereby preventing the initiation of this downstream cascade.
Quantitative Data on Inhibitor Specificity
The efficacy and specificity of a caspase inhibitor are critical parameters for its use in research and potential therapeutic applications. These are typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. While this compound is primarily known as a caspase-10 inhibitor, it is important to consider its cross-reactivity with other caspases.
| Inhibitor | Target Caspase | IC50 Value | Reference |
| This compound | Caspase-10 | Data not consistently reported in searched literature | - |
| Z-IETD-FMK | Caspase-8 | 350 nM | [12] |
| Z-IETD-FMK | Caspase-10 | 5.76 µM | [12] |
| Z-LEHD-FMK | Caspase-8 | 0.70 nM | [12] |
| Z-LEHD-FMK | Caspase-10 | 3.59 µM | [12] |
| Z-DEVD-FMK | Caspase-3 | Potent | [13] |
| Z-DEVD-FMK | Caspase-10 | Potent | [13] |
| Z-VAD-FMK | Pan-Caspase | Potently inhibits caspases 1, 3-10 | [14] |
Experimental Protocols
The characterization of caspase-10 inhibition by this compound involves a variety of experimental techniques. Below are detailed methodologies for key experiments.
Caspase Activity Assay (Fluorometric)
This assay measures the enzymatic activity of caspases in cell lysates using a fluorogenic substrate.
Workflow:
Methodology:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere. Treat cells with an apoptosis-inducing agent (e.g., FasL, TRAIL) in the presence or absence of this compound (typically 10-100 µM) for the desired time. Include untreated cells as a negative control.
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a chilled lysis buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, 10 mM EGTA, with 10 mM digitonin).
-
Incubate on ice for 15-20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the cell lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
Assay Setup:
-
In a 96-well black microplate, add a standardized amount of protein lysate (e.g., 50 µg) to each well.
-
Add 2x reaction buffer (containing DTT).
-
Add the caspase-10 specific fluorogenic substrate (e.g., Ac-AEVD-AFC). AFC (7-amino-4-trifluoromethylcoumarin) is a common fluorophore used in these assays.[15]
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate fluorometer with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.
-
Data Analysis: Compare the fluorescence intensity of treated samples to the controls. A decrease in fluorescence in the this compound treated samples indicates inhibition of caspase-10 activity.
Western Blotting for Caspase-10 Activation and Substrate Cleavage
Western blotting can be used to visualize the processing of pro-caspase-10 into its active subunits and the cleavage of its downstream targets, such as Bid.[16]
Methodology:
-
Sample Preparation: Prepare cell lysates as described for the caspase activity assay.
-
SDS-PAGE: Separate the protein lysates (e.g., 20-50 µg per lane) on a polyacrylamide gel (e.g., 12-15%).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for caspase-10 or its substrate (e.g., anti-caspase-10, anti-Bid) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. A decrease in the pro-caspase-10 band and an increase in its cleaved fragments would indicate activation, which should be reduced in the presence of this compound. Similarly, the cleavage of Bid into tBid would be inhibited.
Conclusion
This compound is a valuable tool for the study of caspase-10 function in the extrinsic apoptosis pathway. Its mechanism of irreversible inhibition through covalent modification of the active site cysteine provides a potent means to block the catalytic activity of this initiator caspase. While it is a specific inhibitor of caspase-10, researchers should be mindful of potential cross-reactivity with other caspases and cysteine proteases. The experimental protocols outlined in this guide provide a framework for the characterization of this compound's effects in various cellular systems. A thorough understanding of its principle of inhibition is essential for its effective application in apoptosis research and the development of novel therapeutic strategies targeting caspase-10.
References
- 1. Activation and Specificity of human Caspase-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase 10 - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Caspase-10 is recruited to and activated at the native TRAIL and CD95 death-inducing signalling complexes in a FADD-dependent manner but can not functionally substitute caspase-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Caspase-10 Inhibitor this compound (FMK009) by R&D Systems, Part of Bio-Techne [bio-techne.com]
- 8. R D Systems Caspase-10 Inhibitor this compound 1 mg | Buy Online | R&D Systems™ | Fisher Scientific [fishersci.pt]
- 9. Non-specific effects of methyl ketone peptide inhibitors of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
- 14. invivogen.com [invivogen.com]
- 15. protocols.io [protocols.io]
- 16. researchgate.net [researchgate.net]
Z-Aevd-fmk: A Technical Guide to Target Specificity and Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-Ala-Glu-Val-Asp-fmk (Z-Aevd-fmk) is a synthetic tetrapeptide that functions as a cell-permeable, irreversible inhibitor of caspases, with a notable specificity for caspase-10. As a member of the fluoromethyl ketone (FMK)-derivatized peptide inhibitor family, it acts by covalently binding to the active site of the target caspase, thereby preventing its proteolytic activity. This technical guide provides an in-depth analysis of the target specificity, enzyme kinetics, and relevant signaling pathways associated with this compound, along with detailed experimental protocols for its characterization.
Mechanism of Action
This compound belongs to a class of irreversible inhibitors that form a covalent bond with the catalytic cysteine residue in the active site of caspases.[1] The fluoromethyl ketone (FMK) group is key to this mechanism. The inhibitor is designed to mimic the natural substrate of the target caspase. Upon binding, the cysteine residue in the caspase's active site attacks the carbonyl carbon of the ketone. This interaction is followed by the formation of a stable thiohemiketal adduct, which effectively and irreversibly inactivates the enzyme. The N-terminal benzyloxycarbonyl (Z) group enhances the cell permeability of the inhibitor, allowing it to be used effectively in cell-based assays.[1]
Target Specificity and Enzyme Kinetics
This compound is widely recognized as an inhibitor of caspase-10. The peptide sequence Ala-Glu-Val-Asp (AEVD) is based on the substrate specificity of caspase-10. While it is primarily targeted at caspase-10, like many peptide-based caspase inhibitors, it may exhibit cross-reactivity with other caspases, particularly those with similar substrate recognition motifs such as caspase-8.
Data Presentation
Comprehensive quantitative data detailing the IC50 or Ki values of this compound against a full panel of caspases is not extensively available in publicly accessible literature. It is commonly used in cell culture at working concentrations ranging from 10 µM to 100 µM to inhibit caspase-10 activity.[2]
For a contextual understanding of caspase inhibitor potencies, the following table summarizes the IC50 values for other commonly used, structurally related peptide-based caspase inhibitors.
| Inhibitor | Target Caspase(s) | Reported IC50/Ki Values |
| Z-VAD-fmk | Pan-caspase | Ki: 0.8 nM for Caspase-1. Also inhibits Caspases-3, -4, -5, -6, -7, -8, -9, -10.[3] |
| Z-DEVD-fmk | Caspase-3, -7 | Potent inhibitor of Caspase-3. Also shows inhibition of Caspases-6, -8, and -10.[3][4] |
| Z-IETD-fmk | Caspase-8 | Potent and selective inhibitor of Caspase-8.[3][5] |
| Z-LEHD-fmk | Caspase-9 | Potent inhibitor of Caspase-9. |
Note: The values presented are for context and are not the IC50 values for this compound.
Relevant Signaling Pathways
Caspase-10 is an initiator caspase primarily involved in the extrinsic pathway of apoptosis. This pathway is triggered by extracellular death signals.
Extrinsic Apoptosis Pathway
The extrinsic apoptosis pathway is initiated by the binding of death ligands (such as FasL or TNF-α) to their corresponding death receptors (e.g., FasR or TNFR1) on the cell surface. This ligand-receptor interaction leads to the recruitment of adaptor proteins like FADD (Fas-Associated Death Domain). FADD, in turn, recruits procaspase-10 and procaspase-8 to form the Death-Inducing Signaling Complex (DISC). Within the DISC, procaspase-10 and -8 undergo proximity-induced dimerization and auto-activation. Activated caspase-10 can then initiate a downstream caspase cascade by cleaving and activating effector caspases, such as caspase-3 and -7, which ultimately leads to the execution of apoptosis.
Experimental Protocols
The following is a detailed methodology for determining the IC50 value of a caspase inhibitor, such as this compound, using an in vitro fluorometric assay.
Protocol: Determination of IC50 for a Caspase Inhibitor
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific caspase by 50%.
Materials:
-
Recombinant active caspase-10
-
Caspase-10 fluorogenic substrate (e.g., Ac-AEVD-AFC)
-
This compound inhibitor
-
Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: ~400 nm, Emission: ~505 nm for AFC)
-
DMSO (for dissolving inhibitor)
Procedure:
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the inhibitor stock solution in Assay Buffer to create a range of concentrations (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM). Also, prepare a vehicle control (Assay Buffer with the same final concentration of DMSO as the highest inhibitor concentration).
-
-
Enzyme Preparation:
-
Dilute the recombinant active caspase-10 in ice-cold Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for the duration of the assay.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well in triplicate:
-
50 µL of Assay Buffer.
-
10 µL of each inhibitor dilution or vehicle control.
-
20 µL of the diluted active caspase-10.
-
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare the fluorogenic substrate solution by diluting the stock in Assay Buffer to the final desired concentration (typically at or below the Km value).
-
Add 20 µL of the substrate solution to each well to initiate the reaction. The final volume in each well will be 100 µL.
-
-
Data Acquisition:
-
Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.
-
Measure the fluorescence intensity (in Relative Fluorescence Units, RFU) every minute for at least 30 minutes.
-
-
Data Analysis:
-
For each concentration of the inhibitor and the vehicle control, determine the reaction rate (V) by calculating the slope of the linear portion of the RFU vs. time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Vehicle Control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value.
-
Conclusion
This compound is a valuable research tool for investigating the role of caspase-10 in cellular processes, particularly in the extrinsic apoptosis pathway. Its irreversible mechanism of action and cell permeability make it suitable for both biochemical and cell-based assays. While it is established as a caspase-10 inhibitor based on its peptide sequence, researchers should be aware that comprehensive public data on its selectivity across the entire caspase family is limited. The provided protocols and pathway diagrams serve as a guide for the effective use and characterization of this compound in a research setting.
References
- 1. Caspase-10 Inhibitor this compound (FMK009) by R&D Systems, Part of Bio-Techne [bio-techne.com]
- 2. R D Systems Caspase-10 Inhibitor this compound 1 mg | Buy Online | R&D Systems™ | Fisher Scientific [fishersci.pt]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. invivogen.com [invivogen.com]
An In-depth Technical Guide to Z-Ala-Glu-Val-Asp-Fluoromethyl Ketone (Z-AEVD-FMK)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Ala-Glu-Val-Asp-Fluoromethyl Ketone (Z-AEVD-FMK) is a synthetic peptide derivative that serves as a potent and irreversible inhibitor of caspase-10. As a member of the fluoromethyl ketone (FMK)-derivatized peptide class of inhibitors, this compound is a valuable tool in the study of apoptosis, or programmed cell death. Its cell-permeable nature allows for its effective use in cell culture experiments to probe the intricacies of caspase-dependent signaling pathways. This guide provides a comprehensive overview of the basic properties, mechanism of action, and experimental applications of this compound.
Core Properties and Specifications
This compound is a modified tetrapeptide designed to specifically target the active site of caspase-10. The N-terminus is protected by a benzyloxycarbonyl (Z) group, which enhances its cell permeability. The fluoromethyl ketone group at the C-terminus forms a covalent bond with the catalytic cysteine residue in the active site of the caspase, leading to irreversible inhibition.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Full Name | Z-Alanine-Glutamic acid-Valine-Aspartic acid-Fluoromethyl Ketone |
| Synonyms | This compound |
| Molecular Formula | C₂₈H₃₉FN₄O₁₀ |
| Molecular Weight | 610.63 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C |
Table 2: Biological Properties and Applications
| Property | Description |
| Target | Primarily Caspase-10 |
| Mechanism of Action | Irreversible covalent inhibition of the caspase active site. |
| Biological Activity | Inhibition of the extrinsic apoptosis pathway.[1] |
| Key Applications | Study of caspase-10 dependent apoptosis, investigation of the extrinsic apoptotic pathway, tool for identifying caspase-10 substrates. |
| Cell Permeability | Yes |
Quantitative Data
Mechanism of Action and Signaling Pathway
This compound primarily functions by inhibiting caspase-10, an initiator caspase in the extrinsic pathway of apoptosis. This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface.
Upon ligand binding, these receptors trimerize and recruit adaptor proteins, such as Fas-Associated Death Domain (FADD), forming the Death-Inducing Signaling Complex (DISC). Pro-caspase-10 is then recruited to the DISC, where it undergoes dimerization and auto-proteolytic activation. Activated caspase-10 can then initiate a downstream caspase cascade by cleaving and activating effector caspases, such as caspase-3 and caspase-7. These effector caspases are responsible for the cleavage of numerous cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.
This compound, by irreversibly binding to the active site of caspase-10, prevents its catalytic activity. This blockade inhibits the activation of downstream caspases and the subsequent cleavage of cellular targets, thereby halting the apoptotic process initiated through the extrinsic pathway.[1]
Experimental Protocols
Caspase-10 Activity Assay using a Fluorogenic Substrate
This protocol describes a method to measure the activity of caspase-10 in cell lysates and to determine the inhibitory effect of this compound.
Materials:
-
Cells of interest (e.g., Jurkat cells)
-
Apoptosis-inducing agent (e.g., FasL, TNF-α)
-
This compound (stock solution in DMSO)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
Caspase-10 fluorogenic substrate (e.g., Ac-AEVD-AFC)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Cell Treatment:
-
Plate cells at a desired density.
-
Treat cells with an apoptosis-inducing agent in the presence or absence of various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM). Include a vehicle control (DMSO).
-
Incubate for the desired period to induce apoptosis.
-
-
Preparation of Cell Lysates:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in ice-cold Cell Lysis Buffer and incubate on ice for 15-30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a BCA assay).
-
-
Caspase Activity Assay:
-
In a 96-well black microplate, add an equal amount of protein from each cell lysate (e.g., 20-50 µg) to each well.
-
Add Assay Buffer to bring the total volume to 100 µL.
-
Add the caspase-10 fluorogenic substrate (Ac-AEVD-AFC) to a final concentration of 50 µM.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at appropriate intervals (e.g., every 15 minutes for 1-2 hours) using a fluorometer with excitation at ~400 nm and emission at ~505 nm.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (change in fluorescence over time).
-
Compare the caspase-10 activity in treated cells versus control cells.
-
Determine the dose-dependent inhibition of caspase-10 activity by this compound.
-
Inhibition of Apoptosis in Cell Culture
This protocol provides a general guideline for using this compound to inhibit apoptosis in a cell culture model, which can be assessed by methods such as flow cytometry (Annexin V/Propidium Iodide staining) or DNA fragmentation assays.
Materials:
-
Suspension or adherent cells
-
Appropriate cell culture medium
-
Apoptosis-inducing agent
-
This compound (stock solution in DMSO)
-
Apoptosis detection kit (e.g., Annexin V-FITC Apoptosis Detection Kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates).
-
Allow cells to adhere (for adherent cells) or stabilize.
-
Pre-treat cells with the desired concentration of this compound (e.g., 20-50 µM) for 1-2 hours before inducing apoptosis.
-
Add the apoptosis-inducing agent to the cell culture medium.
-
Include positive (inducer only) and negative (vehicle only) controls.
-
Incubate for a time period sufficient to induce a measurable apoptotic response.
-
-
Cell Harvesting and Staining (for Annexin V/PI):
-
Harvest cells (including any floating cells for adherent cultures).
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
-
Data Interpretation:
-
Compare the percentage of apoptotic cells in the this compound treated samples to the positive control to determine the extent of apoptosis inhibition.
-
References
Z-Aevd-fmk: A Technical Guide to Cell Permeability and Uptake for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Aevd-fmk is a synthetic peptide inhibitor recognized for its role in the study of apoptosis, primarily through its targeted inhibition of caspase-2 and caspase-10. Structurally, it belongs to a class of inhibitors characterized by a carboxybenzyl (Z) group at the N-terminus and a fluoromethyl ketone (fmk) reactive group. This composition is designed to enhance cell permeability, allowing the inhibitor to access intracellular targets and modulate apoptotic signaling pathways.[1][2] This technical guide provides an in-depth overview of the cell permeability and uptake of this compound, supported by experimental methodologies and a summary of its impact on intracellular signaling.
Cell Permeability and Uptake Mechanisms
The cell permeability of this compound is largely attributed to two key chemical features: the N-terminal benzyloxycarbonyl (Z) group and the C-terminal fluoromethyl ketone (fmk) group. The benzyloxycarbonyl group increases the hydrophobicity of the peptide, facilitating its passage across the lipid bilayer of the cell membrane.[2] Once inside the cell, the fluoromethyl ketone group forms an irreversible covalent bond with the catalytic cysteine residue in the active site of target caspases, ensuring sustained inhibition.[1]
While the qualitative cell-permeable nature of this compound is well-established, specific quantitative data on its apparent permeability coefficient (Papp) and intracellular concentrations are not extensively reported in publicly available literature. However, studies have demonstrated its efficacy in cell-based assays at micromolar concentrations, indicating sufficient uptake to engage with intracellular targets.
Data Presentation
The following table summarizes the effective concentrations of this compound used in cell-based assays as reported in a study investigating its inhibitory effect on caspase-3 activation. While this is not a direct measure of permeability, it provides an indication of the concentrations required to achieve a biological effect within the cell.
| Compound | Cell Line | Treatment Concentration | Observed Effect | Reference |
| This compound | MRK-nu-1 | 10 µM | Inhibition of sodium butyrate-induced caspase-3 activation | [3] |
Experimental Protocols
Caco-2 Permeability Assay
The Caco-2 permeability assay is a standard in vitro method to evaluate the intestinal permeability of a compound and predict its in vivo absorption.
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be above a predetermined threshold to ensure the tightness of the cell junctions.
-
Transport Study (Apical to Basolateral):
-
The culture medium in the apical (upper) and basolateral (lower) chambers is replaced with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A solution of this compound at a known concentration is added to the apical chamber.
-
Samples are collected from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of this compound in the collected samples is quantified using a suitable analytical method, such as LC-MS/MS.
-
-
Transport Study (Basolateral to Apical):
-
The same procedure is followed, but the this compound solution is added to the basolateral chamber, and samples are collected from the apical chamber. This helps to determine if the compound is subject to active efflux.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug transport across the monolayer (mol/s).
-
A is the surface area of the membrane (cm²).
-
C0 is the initial concentration of the drug in the donor chamber (mol/cm³).
-
Western Blot for Caspase-2 Activation
This protocol is used to assess the inhibitory effect of this compound on the activation of caspase-2 within cells.
Objective: To detect the cleavage of pro-caspase-2 into its active fragments in the presence and absence of this compound.
Methodology:
-
Cell Treatment: Cells are pre-treated with this compound at a desired concentration (e.g., 10 µM) for a specified time before inducing apoptosis with a known stimulus (e.g., etoposide).
-
Cell Lysis: Cells are harvested and lysed using a suitable lysis buffer containing protease inhibitors to prevent non-specific degradation.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for caspase-2. This antibody should be able to detect both the pro-form and the cleaved, active fragments.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the band corresponding to pro-caspase-2 and the appearance of bands for the cleaved fragments would indicate caspase-2 activation, which should be inhibited in the this compound treated samples.
Fluorescence Microscopy for Intracellular Uptake
This method provides a qualitative assessment of the intracellular localization of a fluorescently labeled version of this compound.
Objective: To visualize the uptake and subcellular distribution of a fluorescent analog of this compound.
Methodology:
-
Synthesis of Fluorescent Probe: A fluorescent dye (e.g., FITC) is conjugated to this compound. It is important to note that such labeling can sometimes affect the compound's properties and specificity.[4][5]
-
Cell Culture and Treatment: Cells are grown on glass coverslips. They are then incubated with the fluorescently labeled this compound for various time points.
-
Cell Fixation and Staining:
-
Cells are washed with phosphate-buffered saline (PBS) and then fixed with a suitable fixative (e.g., 4% paraformaldehyde).
-
To visualize the nucleus, cells can be counterstained with a nuclear stain like DAPI.
-
-
Imaging: The coverslips are mounted on microscope slides, and the cells are imaged using a fluorescence microscope with appropriate filters for the chosen fluorophore and DAPI. The resulting images will show the localization of the fluorescent inhibitor within the cells.
Signaling Pathways and Experimental Workflows
Caspase-2 Activation Pathway via the PIDDosome
This compound primarily targets caspase-2, an initiator caspase involved in apoptotic signaling. One of the key activation platforms for caspase-2 is the PIDDosome complex.[6][7] This complex assembles in response to cellular stress, such as DNA damage.
Caption: Caspase-2 activation via the PIDDosome and inhibition by this compound.
Experimental Workflow for Assessing this compound Efficacy
The following workflow outlines the general steps to evaluate the effectiveness of this compound in a cell-based apoptosis assay.
Caption: General experimental workflow for evaluating this compound's anti-apoptotic effects.
Conclusion
This compound serves as a valuable tool for researchers studying the intricacies of apoptosis, particularly the roles of caspase-2 and -10. Its cell-permeable nature, facilitated by its chemical structure, allows for effective intracellular delivery and target engagement. While quantitative permeability data remains an area for further investigation, the provided experimental protocols offer a robust framework for assessing its uptake and efficacy. The visualization of the caspase-2 activation pathway and a general experimental workflow further aids in the conceptualization and design of studies utilizing this potent caspase inhibitor. As with any small molecule inhibitor, careful consideration of experimental controls and potential off-target effects is crucial for the accurate interpretation of results.
References
- 1. Caspase-10 Inhibitor this compound (FMK009) by R&D Systems, Part of Bio-Techne [bio-techne.com]
- 2. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Labeling of apoptotic JURL-MK1 cells by fluorescent caspase-3 inhibitor FAM-DEVD-fmk occurs mainly at site(s) different from caspase-3 active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-invasive optical imaging of apoptosis using caspase-targeted activity based probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond [frontiersin.org]
An In-depth Technical Guide to Exploring the Role of Caspase-10 with Z-AEVD-FMK
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caspase-10, an initiator caspase with significant structural homology to caspase-8, plays a critical, albeit complex, role in cellular signaling pathways, primarily those governing apoptosis and inflammation. Its function is intricately linked to the death-inducing signaling complex (DISC), where it is recruited upon the engagement of death receptors such as Fas/CD95 and TRAIL receptors. The study of its precise molecular mechanisms has been greatly facilitated by specific inhibitors, among which Z-AEVD-FMK stands out as a potent and irreversible tool. This guide provides a comprehensive overview of caspase-10's function, its activation pathways, and its dual roles in promoting cell death and modulating cell survival signals. We present detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams to equip researchers with the necessary tools to investigate this multifaceted enzyme.
Introduction to Caspase-10
Caspases (cysteine-aspartic acid proteases) are a family of enzymes central to the execution of programmed cell death (apoptosis) and inflammation.[1][2] They are synthesized as inactive zymogens (procaspases) and become activated through a proteolytic cascade.[3] Caspases are broadly categorized into initiator caspases (e.g., caspase-8, -9, -10) and effector or executioner caspases (e.g., caspase-3, -6, -7).[4][5] Initiator caspases are activated within large protein complexes, whereupon they cleave and activate the downstream effector caspases.[5]
Caspase-10, encoded by the CASP10 gene, is an initiator caspase primarily involved in the extrinsic apoptosis pathway.[3][6] Like its close homolog caspase-8, it contains two N-terminal death effector domains (DEDs) that facilitate its recruitment to adaptor proteins like FADD (Fas-Associated Death Domain).[4][7] While initially considered redundant to caspase-8, emerging evidence points to distinct and sometimes opposing roles, including the ability to function independently of caspase-8 in apoptosis induction and to modulate NF-κB signaling.[7][8] Mutations in the CASP10 gene are associated with type II Autoimmune Lymphoproliferative Syndrome (ALPS), highlighting its importance in lymphocyte homeostasis.[3][9]
The Inhibitor: this compound
This compound is a cell-permeable, irreversible inhibitor specifically designed to target caspase-10.[10][11] Its mechanism relies on two key features:
-
Z (Benzyloxycarbonyl group): Enhances cell permeability.[10]
-
AEVD (Ala-Glu-Val-Asp): A peptide sequence mimicking the cleavage site recognized by caspase-10.
-
FMK (Fluoromethylketone): An electrophilic group that forms a covalent bond with the cysteine in the caspase's active site, leading to irreversible inhibition.[10][12]
This inhibitor is an invaluable tool for dissecting caspase-10-specific functions in cell culture models, allowing researchers to block its activity and observe the downstream consequences on cellular pathways.[11][12]
Signaling Pathways and Molecular Interactions
Caspase-10 is a key player in multiple signaling cascades, most notably the death receptor pathway. However, its involvement extends to non-apoptotic functions, creating a complex regulatory network.
Extrinsic Apoptosis Pathway
The canonical role of caspase-10 is as an initiator of apoptosis following death receptor stimulation.[4] The process is initiated by the binding of ligands (e.g., FasL, TRAIL) to their respective receptors, leading to the formation of the DISC.[7][9]
Figure 1: Caspase-10 Activation in the Extrinsic Apoptosis Pathway. This diagram illustrates the recruitment of procaspase-10 to the DISC and its subsequent activation, leading to the apoptotic cascade. The inhibitory action of this compound is also shown.
Fluorescence resonance energy transfer (FRET) analysis has confirmed that the DEDs of caspase-10 interact directly with the DED of FADD, providing biophysical support for its recruitment to the DISC.[7] Upon recruitment, the increased local concentration of procaspase-10 molecules drives their dimerization and subsequent auto-activation, a process known as "proximity-induced activation".[4][5] Active caspase-10 can then cleave and activate downstream effector caspases, such as caspase-3 and caspase-7, to execute apoptosis.[3][10]
Non-Apoptotic Signaling: The NF-κB Pathway
Recent studies have uncovered a more nuanced role for caspase-10, suggesting it can act as a negative regulator of caspase-8-mediated apoptosis, thereby shifting the cellular response towards survival and NF-κB activation.[8] This dual functionality is critical in contexts like tumor cell survival. In this model, caspase-10, while recruited to the DISC, dampens the full proteolytic potential of caspase-8. This allows other signaling platforms to form, leading to the activation of the IKK complex and subsequent NF-κB-dependent gene transcription.[8][13]
Figure 2: Dual Role of Caspase-10 in Apoptosis vs. NF-κB Signaling. This diagram shows how caspase-10 can modulate the activity of caspase-8 at the DISC, switching the outcome from apoptosis to cell survival via NF-κB activation.
Quantitative Data on Caspase-10 Activity and Inhibition
The effectiveness of caspase-10 and its inhibition by various compounds can be quantified. This compound is highly specific for caspase-10, whereas other inhibitors have broader or different targets.
Table 1: Comparative Specificity of Common Caspase Inhibitors
| Inhibitor | Primary Target(s) | Mechanism | Typical Working Conc. | Notes |
| This compound | Caspase-10 | Irreversible, Covalent | 50 nM - 100 μM[12][14] | The tool of choice for specific inhibition of caspase-10. |
| Z-DEVD-FMK | Caspase-3, -7, -8, -10[15] | Irreversible, Covalent | 10 - 100 μM[15] | Often used as a caspase-3 inhibitor but has significant cross-reactivity. |
| Z-VAD-FMK | Pan-caspase (except Caspase-2)[1] | Irreversible, Covalent | 20 - 50 μM | A broad-spectrum inhibitor used to block most apoptotic pathways.[1] Can induce necroptosis in some cell types.[16] |
Caspase-10 activity can also be assessed by its ability to cleave various protein substrates. The efficiency of this cleavage provides insight into its biological function.
Table 2: Cleavage Efficiency of Caspase-10 on Key Protein Substrates
| Protein Substrate | Biological Role | Cleavage Outcome | Reference |
| Procaspase-3 / -7 | Effector Caspases | Activation, Execution of Apoptosis | [3][17] |
| Procaspase-8 / -9 | Initiator Caspases | Activation, Amplification of Apoptotic Signal | [10][17] |
| Bid | Pro-apoptotic Bcl-2 family member | Truncation (tBid), Mitochondrial Pathway Activation | [4] |
| RIPK1 | Kinase in death and inflammation pathways | Inactivation, Modulation of NF-κB and Necroptosis | [4] |
Key Experimental Protocols
Investigating the role of caspase-10 and the effect of this compound requires a combination of biochemical and cell-based assays. Below are detailed protocols for essential experiments.
Figure 3: Experimental Workflow for Studying Caspase-10 Inhibition. A logical flow diagram illustrating the steps from cell treatment to various downstream biochemical and phenotypic analyses.
Protocol 1: Analysis of Caspase-10 Recruitment to the DISC by Immunoprecipitation
Principle: This method is used to isolate the DISC from cell lysates after death receptor stimulation to determine if caspase-10 is a component.
Materials:
-
Jurkat T-cells (or other suitable cell line)
-
Stimulating anti-Fas antibody (e.g., clone CH11) or recombinant TRAIL
-
This compound (and DMSO as vehicle control)
-
Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 10% glycerol, with protease inhibitors)
-
Protein A/G-agarose beads
-
Antibody for immunoprecipitation (e.g., anti-Fas)
-
Antibodies for Western blotting (anti-caspase-10, anti-caspase-8, anti-FADD)
Procedure:
-
Culture Jurkat T-cells to the desired density.
-
Pre-incubate cells with this compound (e.g., 50 µM) or DMSO for 1 hour.
-
Stimulate cells with anti-Fas antibody (e.g., 1 µg/mL) for 15-30 minutes to induce DISC formation.[9]
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in ice-cold Lysis Buffer for 30 minutes on a rotator at 4°C.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Pre-clear the supernatant by incubating with Protein A/G-agarose beads for 1 hour.
-
Incubate the pre-cleared lysate with the anti-Fas antibody overnight at 4°C.
-
Add fresh Protein A/G-agarose beads and incubate for 2-3 hours to capture the immune complexes.
-
Wash the beads 3-5 times with Lysis Buffer.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluate by Western blotting using antibodies against FADD, caspase-8, and caspase-10.
Expected Results: In stimulated cells, the Western blot should show bands for FADD, caspase-8, and caspase-10 in the immunoprecipitated sample, confirming their recruitment to the DISC.[9]
Protocol 2: Measuring Caspase Activity with a Fluorogenic Substrate
Principle: This assay quantifies the proteolytic activity of caspases in cell lysates by measuring the cleavage of a specific peptide substrate linked to a fluorescent reporter.
Materials:
-
Treated cell lysates (as prepared in Protocol 1)
-
Caspase assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10% sucrose, 0.1% CHAPS, 10 mM DTT)
-
Caspase-10 fluorogenic substrate (e.g., Ac-AEVD-AFC)
-
Fluorometer or microplate reader capable of measuring fluorescence.
Procedure:
-
Prepare cell lysates from control and this compound-treated cells.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
In a 96-well black plate, add 50 µg of protein lysate to each well.
-
Add caspase assay buffer to bring the volume to 100 µL.
-
Add the Ac-AEVD-AFC substrate to a final concentration of 50 µM.
-
Incubate the plate at 37°C, protected from light.
-
Measure fluorescence at regular intervals (e.g., every 5 minutes for 1 hour) using an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.
-
Calculate the rate of substrate cleavage (change in fluorescence over time) and normalize to the protein concentration.
Expected Results: Lysates from cells undergoing apoptosis will show a significant increase in fluorescence over time. Treatment with this compound should specifically reduce the cleavage of the AEVD substrate, demonstrating inhibition of caspase-10-like activity.
Conclusion
Caspase-10 is a multifaceted initiator caspase with established roles in extrinsic apoptosis and emerging functions in cell survival signaling.[7][8] Its activity is tightly regulated at the DISC, where it interacts with FADD and caspase-8.[3][7] While it can trigger the apoptotic cascade by activating effector caspases, it can also act to restrain caspase-8 and promote NF-κB activation, revealing a sophisticated mechanism for cell fate determination.[8] The peptide inhibitor this compound serves as a critical experimental tool, allowing for the specific and irreversible blockade of caspase-10 activity.[10][11] By using the protocols and understanding the pathways outlined in this guide, researchers can effectively probe the complex biology of caspase-10 and its potential as a therapeutic target in diseases ranging from autoimmune disorders to cancer.
References
- 1. invivogen.com [invivogen.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Caspase 10 - Wikipedia [en.wikipedia.org]
- 4. Activation and Specificity of human Caspase-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CASP10 | Cancer Genetics Web [cancerindex.org]
- 7. pnas.org [pnas.org]
- 8. Caspase-10 Negatively Regulates Caspase-8-Mediated Cell Death, Switching the Response to CD95L in Favor of NF-κB Activation and Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase-10 is recruited to and activated at the native TRAIL and CD95 death-inducing signalling complexes in a FADD-dependent manner but can not functionally substitute caspase-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase-10 Inhibitor this compound (FMK009) by R&D Systems, Part of Bio-Techne [bio-techne.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. R D Systems Caspase-10 Inhibitor this compound 1 mg | Buy Online | R&D Systems™ | Fisher Scientific [fishersci.pt]
- 13. Roles of caspase-8 and caspase-10 in innate immune responses to double-stranded RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. R D Systems Caspase-10 Inhibitor this compound 1 mg | Buy Online | R&D Systems™ | Fisher Scientific [fishersci.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]
- 17. uniprot.org [uniprot.org]
Methodological & Application
Z-Aevd-fmk: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Aevd-fmk (Z-Ala-Glu-Val-Asp-fluoromethylketone) is a potent and irreversible inhibitor of caspase-10, an initiator caspase involved in the extrinsic pathway of apoptosis. By binding to the active site of caspase-10, this compound effectively blocks the downstream signaling cascade that leads to programmed cell death. This makes it a valuable tool for studying the role of caspase-10 in various cellular processes and for inhibiting apoptosis in cell culture experiments. These application notes provide detailed protocols for the use of this compound in cell culture, along with data presentation and visualization of the relevant signaling pathways.
Mechanism of Action
This compound is a cell-permeable peptide inhibitor that specifically targets caspase-10. The fluoromethylketone (fmk) group forms a covalent bond with the cysteine residue in the active site of the caspase, leading to irreversible inhibition. In the extrinsic apoptosis pathway, the binding of ligands such as FasL to their corresponding death receptors (e.g., Fas) triggers the recruitment of adaptor proteins like FADD and pro-caspase-10 to form the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-10 is activated through proximity-induced dimerization and auto-proteolysis. Activated caspase-10 can then directly cleave and activate downstream effector caspases, such as caspase-3 and -7. Furthermore, caspase-10 can cleave Bid, a pro-apoptotic Bcl-2 family member, into its truncated form (tBid). tBid translocates to the mitochondria, promoting the release of cytochrome c and initiating the intrinsic apoptotic pathway. This compound blocks these downstream events by inhibiting the initial activation of caspase-10.
Data Presentation
Table 1: General Working Concentrations of this compound
| Parameter | Value | Reference |
| General Working Concentration Range | 50 nM - 100 µM | [1][2] |
| Typical Pre-incubation Time | 1 - 2 hours |
Table 2: Example of Apoptosis Inhibition in Jurkat T-lymphoma cells
| Treatment | This compound Concentration (µM) | Apoptosis Induction | % Apoptotic Cells (Example) |
| Control | 0 | None | 5% |
| Apoptosis Inducer | 0 | FasL | 45% |
| Apoptosis Inducer + this compound | 10 | FasL | 15% |
| Apoptosis Inducer + this compound | 50 | FasL | 8% |
Note: The values in Table 2 are illustrative and will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Inhibition of FasL-induced Apoptosis in Jurkat Cells
This protocol describes how to use this compound to inhibit apoptosis induced by Fas Ligand (FasL) in Jurkat cells, a human T-lymphoma cell line commonly used to study the extrinsic apoptosis pathway.
Materials:
-
Jurkat cells
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (stock solution in DMSO)
-
Recombinant human Fas Ligand (FasL)
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture Jurkat cells in RPMI-1640 complete medium at 37°C in a humidified atmosphere of 5% CO2. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Cell Seeding: Seed Jurkat cells at a density of 5 x 10^5 cells/mL in a 24-well plate.
-
Pre-treatment with this compound: Add this compound to the desired final concentration (e.g., 10 µM, 20 µM, 50 µM). Include a vehicle control (DMSO) for comparison. Incubate for 1-2 hours at 37°C.
-
Apoptosis Induction: Add FasL to a final concentration of 100 ng/mL to the appropriate wells.
-
Incubation: Incubate the cells for 4-6 hours at 37°C.
-
Cell Harvesting: Transfer the cells from each well to a microcentrifuge tube. Centrifuge at 300 x g for 5 minutes.
-
Staining for Flow Cytometry:
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour of staining. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Protocol 2: Western Blot Analysis of Caspase-3 and PARP Cleavage
This protocol details the detection of downstream markers of apoptosis, cleaved caspase-3 and cleaved PARP, by Western blotting following treatment with an apoptosis inducer and this compound.
Materials:
-
Treated cells from Protocol 1
-
RIPA lysis buffer
-
Protease inhibitor cocktail
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with cold PBS.
-
Lyse the cells in RIPA buffer containing protease inhibitors on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in the band intensity of pro-caspase-3 and full-length PARP, and an increase in the intensity of cleaved caspase-3 and cleaved PARP will indicate the induction of apoptosis. This compound treatment should inhibit these changes.
Mandatory Visualization
Caption: Signaling pathway of extrinsic apoptosis initiated by FasL and inhibited by this compound.
Caption: General experimental workflow for assessing the inhibitory effect of this compound on apoptosis.
References
Application Notes: Using Z-Aevd-fmk in Western Blotting for Caspase Cleavage
Audience: Researchers, scientists, and drug development professionals.
Introduction Caspase-10 is an initiator caspase that plays a significant role in the extrinsic pathway of apoptosis, which is triggered by the activation of death receptors such as Fas/CD95 or TRAIL receptors.[1][2] Upon ligand binding, these receptors recruit adaptor proteins like FADD, which in turn recruit pro-caspase-10, leading to its dimerization and auto-proteolytic activation.[1] This activation involves the cleavage of the inactive pro-enzyme (pro-caspase-10) into smaller, active subunits that go on to activate downstream effector caspases (e.g., caspase-3 and -7), ultimately leading to the execution of apoptosis.[2]
Z-Aevd-fmk (Benzyloxycarbonyl-Ala-Glu-Val-Asp-fluoromethylketone) is a cell-permeable, irreversible inhibitor specifically targeting caspase-10.[3] The fluoromethyl ketone (FMK) group allows it to bind covalently to the catalytic site of activated caspase-10, thereby preventing its enzymatic activity.[4] This makes this compound a valuable tool for investigating the specific role of caspase-10 in apoptotic signaling pathways. Western blotting is a widely used technique to monitor the activation of caspases by detecting the disappearance of the pro-caspase form and the appearance of its cleavage products.[5] These application notes provide a detailed protocol for using this compound as a specific inhibitor to study caspase-10 cleavage and activation via Western blot.
Mechanism of Action
This compound is a peptide-based inhibitor designed to mimic the caspase-10 substrate recognition sequence. The benzyloxycarbonyl (Z) group enhances cell permeability. Once inside the cell, the inhibitor irreversibly binds to the active site of caspase-10, effectively blocking its ability to cleave downstream substrates and propagate the apoptotic signal.[4] This specific inhibition allows researchers to confirm whether a particular apoptotic stimulus acts through the caspase-10 pathway.
Signaling Pathway: Extrinsic Apoptosis
The diagram below illustrates the extrinsic apoptosis pathway, highlighting the central role of caspase-10 and the point of inhibition by this compound.
References
- 1. Caspase-10 is recruited to and activated at the native TRAIL and CD95 death-inducing signalling complexes in a FADD-dependent manner but can not functionally substitute caspase-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation and Specificity of human Caspase-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. R D Systems Caspase-10 Inhibitor this compound 1 mg | Buy Online | R&D Systems™ | Fisher Scientific [fishersci.com]
- 5. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Z-Aevd-fmk: Application Notes and Protocols for Apoptosis Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Z-Aevd-fmk, a potent and cell-permeable inhibitor of caspase-10, in apoptosis inhibition assays. The information herein is designed to guide researchers in effectively using this tool to study the mechanisms of programmed cell death.
Introduction
Z-Ala-Glu-Val-Asp-fluoromethylketone (this compound) is a specific and irreversible inhibitor of caspase-10, an initiator caspase involved in the extrinsic pathway of apoptosis. By binding to the active site of caspase-10, this compound effectively blocks the downstream signaling cascade that leads to programmed cell death. This makes it a valuable tool for investigating the role of caspase-10 in various cellular processes and for screening potential therapeutic agents that modulate apoptosis.
Data Presentation: Efficacy of Caspase Inhibitors in Apoptosis Inhibition
The following table summarizes the effective concentrations and experimental conditions for this compound and related caspase inhibitors in various cell lines and apoptosis induction models. This data can serve as a starting point for optimizing experimental conditions.
| Inhibitor | Concentration | Cell Line | Apoptosis Inducer | Pre-incubation Time | Treatment Time | Key Findings |
| This compound | 10 µM | MRK-nu-1 | Sodium Butyrate | 1 hour | 15 hours | Completely inhibited the induction of caspase-3 activity. |
| Z-VAD-fmk | 50 µM | Human Granulosa (GC1a, HGL5, COV434) | Etoposide | Not specified | 48 hours | Inhibited the etoposide-induced decrease in metabolic activity and increased the number of viable cells.[1] |
| Z-VAD-fmk | 10 - 50 µM | Jurkat | Anti-Fas antibody or UV radiation | 30 minutes | 8 hours | Inhibited caspase activity. |
| Z-DEVD-fmk | 50 µM | N27 | 6-OHDA or MPP+ | Not specified | 24 - 36 hours | Blocked apoptotic cell death.[2] |
| Z-DEVD-fmk | 20 µM | OSCC cells | Not specified | Not specified | 48 hours | Reduced the activity of caspase-3 and caspase-9.[2] |
Signaling Pathway
The following diagram illustrates the extrinsic apoptosis pathway and the point of inhibition by this compound.
Caption: Extrinsic apoptosis pathway inhibited by this compound.
Experimental Workflow
The diagram below outlines a general experimental workflow for an apoptosis inhibition assay using this compound.
Caption: General workflow for an apoptosis inhibition assay.
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Lines: Use appropriate cell lines known to undergo caspase-10-mediated apoptosis (e.g., Jurkat, certain cancer cell lines).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells in multi-well plates at a density that allows for logarithmic growth during the experiment.
-
This compound Preparation: Dissolve this compound in sterile DMSO to prepare a stock solution (e.g., 10-20 mM). Store aliquots at -20°C. Further dilute the stock solution in culture medium to the desired final concentration just before use.
-
Treatment Protocol:
-
Replace the culture medium with fresh medium containing the desired concentration of this compound (or vehicle control, e.g., DMSO).
-
Pre-incubate the cells for 1-2 hours at 37°C.
-
Add the apoptosis-inducing agent (e.g., TRAIL, FasL, staurosporine) to the wells.
-
Incubate for the time period required to induce apoptosis in the control cells.
-
2. Western Blot Analysis for Cleaved Caspase-3
This protocol is used to detect the active form of caspase-3, a key executioner caspase downstream of caspase-10.
-
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved caspase-3
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay kit.
-
Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
3. DNA Fragmentation (Laddering) Assay
This assay detects the characteristic cleavage of genomic DNA into nucleosomal fragments, a hallmark of apoptosis.
-
Materials:
-
Cell lysis buffer (e.g., containing Tris-HCl, EDTA, and a non-ionic detergent)
-
RNase A
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
TE buffer
-
Agarose
-
Ethidium bromide or other DNA stain
-
DNA loading dye
-
-
Procedure:
-
Harvest the cells, including any floating cells, by centrifugation.
-
Lyse the cells in lysis buffer.
-
Treat the lysate with RNase A to degrade RNA.
-
Treat with Proteinase K to digest proteins.
-
Extract the DNA using phenol:chloroform:isoamyl alcohol.
-
Precipitate the DNA with ethanol and resuspend the pellet in TE buffer.
-
Mix the DNA with loading dye and run on a 1.5-2% agarose gel containing a DNA stain.
-
Visualize the DNA fragments under UV light. A ladder-like pattern of DNA fragments indicates apoptosis.
-
4. Flow Cytometry Analysis of Apoptosis (Annexin V/Propidium Iodide Staining)
This method allows for the quantitative analysis of apoptotic and necrotic cells.
-
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
-
-
Procedure:
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
References
Application Notes and Protocols: Preparation of Z-Aevd-fmk Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of Z-Aevd-fmk, a cell-permeable and irreversible inhibitor of caspase-10. Accurate preparation of the stock solution is critical for achieving reliable and reproducible results in experimental settings.
Introduction
This compound (Z-Ala-Glu-Val-Asp-fmk) is a synthetic tetrapeptide that acts as a potent and irreversible inhibitor of caspase-10, an initiator caspase involved in apoptosis (programmed cell death).[1][2] Due to its fluoromethyl ketone (FMK) functional group, it covalently binds to the active site of the caspase.[1] Its cell-permeable nature allows it to be used in live cell-based assays to study the role of caspase-10 in various cellular processes, including apoptosis signaling pathways.[1]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is essential for accurate calculations when preparing stock solutions.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₈H₃₉FN₄O₁₀ | [2][3][4] |
| Molecular Weight | 610.63 g/mol | [4][5][6] |
| Appearance | White to light yellow crystalline solid/powder | [2][3][7] |
| Purity | ≥95% | [2] |
| Solubility in DMSO | Up to 125 mg/mL (approx. 204 mM) | [5][6][7] |
| CAS Number | 1135688-47-9 | [2][3] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).
Materials
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional, but recommended)[5]
Procedure
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the stability of the compound.
-
Mass Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound and volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 610.63 g/mol x 1000 mg/g = 6.11 mg
-
-
Weighing: Carefully weigh out the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Dissolution: Add the corresponding volume of anhydrous DMSO to the microcentrifuge tube containing the powder. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound.
-
Sonication (Optional): If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath sonicator until the solution is clear.[5][6][7]
-
Aliquotting: To avoid repeated freeze-thaw cycles, which can degrade the inhibitor, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[1]
-
Storage: Store the aliquots as recommended in the stability and storage section below.
Stability and Storage
Proper storage is crucial to maintain the activity of the this compound inhibitor.
| Form | Storage Temperature | Duration | Notes | Reference(s) |
| Powder | -20°C | ≥ 3 years | Store in a desiccated environment. | [2][5] |
| Stock Solution in DMSO | -80°C | Up to 6-12 months | Recommended for long-term storage. Protect from light. | [5][6][7] |
| Stock Solution in DMSO | -20°C | Up to 1 month | Suitable for short-term storage. Protect from light. | [6][7] |
Important: Always bring the stock solution to room temperature before opening the vial to prevent moisture contamination.[8] Avoid storing the inhibitor in aqueous solutions.[8]
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for preparing the this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
Signaling Pathway Inhibition
This compound is an inhibitor of Caspase-10. This diagram shows a simplified representation of the extrinsic apoptosis pathway initiated by the Fas ligand (FasL), where Caspase-10 can play a role.
Caption: Inhibition of Caspase-10 by this compound.
References
- 1. Caspase-10 Inhibitor this compound (FMK009) by R&D Systems, Part of Bio-Techne [bio-techne.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - Cayman Chemical [bioscience.co.uk]
- 4. This compound | C28H39FN4O10 | CID 25108694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | ADC links | Caspase-10 inhibitor | TargetMol [targetmol.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bio-rad.com [bio-rad.com]
Application Notes: Z-Aevd-fmk in Flow Cytometry for Apoptosis Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical process in tissue homeostasis and development. Its dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders. A key molecular event in the apoptotic cascade is the activation of caspases, a family of cysteine proteases. The extrinsic apoptosis pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the recruitment of adaptor proteins like FADD and the subsequent activation of initiator caspases, including caspase-8 and caspase-10. Z-Aevd-fmk is a potent and cell-permeable inhibitor of caspase-10, an initiator caspase involved in the extrinsic apoptosis pathway. By specifically targeting caspase-10, this compound serves as a valuable tool for dissecting the signaling cascades of apoptosis and for investigating the efficacy of therapeutic agents that modulate this pathway. Flow cytometry, a powerful technique for single-cell analysis, is frequently employed to quantify apoptosis. When used in conjunction with this compound, researchers can precisely assess the role of caspase-10 in apoptotic processes.
Principle of the Method
The application of this compound in flow cytometry for apoptosis studies is based on its ability to irreversibly bind to the active site of caspase-10, thereby inhibiting its function. In a typical experimental setup, cells are pre-treated with this compound before the induction of apoptosis. Following the apoptotic stimulus, cells are stained with fluorescent markers that detect hallmark features of apoptosis, such as the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane (detected by Annexin V) and the loss of membrane integrity (detected by a viability dye like Propidium Iodide, PI).
By comparing the percentage of apoptotic cells in the presence and absence of this compound, researchers can quantify the extent to which the apoptotic process is dependent on caspase-10 activation. A significant reduction in the apoptotic population in this compound-treated samples indicates that caspase-10 plays a crucial role in the induced cell death pathway.
Data Presentation
| Cell Line | Apoptosis Inducer | Inhibitor | Inhibitor Concentration (µM) | Pre-incubation Time | Apoptosis Detection Method | % Apoptotic Cells (Inhibitor) | % Apoptotic Cells (Control) | Reference |
| Jurkat | Anti-Fas Antibody | Z-VAD-FMK | 10 | 30 min | PI staining for sub-diploid DNA | Data not explicitly quantified as a single percentage, but histograms show a marked reduction in the sub-diploid peak. | Data not explicitly quantified as a single percentage, but histograms show a prominent sub-diploid peak. | [1] |
| Jurkat | Anti-Fas Antibody | Z-VAD-FMK | 50 | 30 min | PI staining for sub-diploid DNA | Data not explicitly quantified as a single percentage, but histograms show a near-complete abrogation of the sub-diploid peak. | Data not explicitly quantified as a single percentage, but histograms show a prominent sub-diploid peak. | [1] |
| Jurkat | Etoposide | Z-VAD-FMK | 50 | 48 hours (co-treatment) | Annexin V-FITC/PI | Viable cells increased significantly with inhibitor treatment. | Etoposide alone reduced the number of viable cells. | [2] |
Experimental Protocols
Protocol 1: Inhibition of Caspase-10 and Detection of Apoptosis by Annexin V/PI Staining
This protocol describes the pre-treatment of cells with this compound to inhibit caspase-10 activity, followed by the induction of apoptosis and subsequent analysis by flow cytometry using Annexin V and Propidium Iodide staining.
Materials:
-
This compound (caspase-10 inhibitor)
-
DMSO (for dissolving this compound)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Apoptosis-inducing agent (e.g., TRAIL, FasL)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Suspension cells (e.g., Jurkat) or adherent cells
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells at a density of 0.5-1 x 10^6 cells/mL in a culture plate. For adherent cells, seed them to be 70-80% confluent on the day of the experiment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. A typical stock concentration is 10-50 mM.
-
Inhibitor Pre-treatment:
-
Dilute the this compound stock solution in cell culture medium to the desired final working concentration (typically in the range of 20-100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the inhibitor).
-
Add the this compound solution or vehicle control to the cells.
-
Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.
-
-
Induction of Apoptosis:
-
After the pre-incubation period, add the apoptosis-inducing agent to the cell cultures (both inhibitor-treated and vehicle control).
-
Include a negative control of untreated cells.
-
Incubate for the time required to induce apoptosis (this will vary depending on the cell type and inducer, typically 4-24 hours).
-
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells by centrifugation at 300 x g for 5 minutes.
-
Adherent cells: Carefully detach the cells using a gentle cell scraper or a non-enzymatic cell dissociation solution. Avoid using trypsin as it can damage cell surface proteins. Collect the cells by centrifugation.
-
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
Gate on the cell population based on forward and side scatter to exclude debris.
-
Analyze the fluorescence of the cells to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Mandatory Visualizations
Signaling Pathway
Caption: Extrinsic apoptosis pathway initiated by death receptor activation.
Experimental Workflow
Caption: Workflow for assessing apoptosis inhibition by this compound.
References
Protocol for In Vitro Treatment of Cells with Z-Aevd-fmk: A Detailed Guide for Researchers
Application Notes and Protocols for the Use of Z-Aevd-fmk, a Caspase-10 Inhibitor
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro use of this compound (Z-Ala-Glu-Val-Asp-fluoromethyl ketone), a cell-permeable and irreversible inhibitor of caspase-10. This document outlines the mechanism of action, provides detailed experimental protocols, and presents quantitative data to facilitate the effective use of this inhibitor in apoptosis research.
Introduction
This compound is a synthetic peptide that acts as a potent and specific inhibitor of caspase-10, an initiator caspase involved in the extrinsic pathway of apoptosis.[1][2][3] The fluoromethyl ketone (FMK) moiety forms a covalent bond with the active site of the caspase, leading to irreversible inhibition.[1] Its cell-permeable nature, enhanced by the N-terminal benzyloxycarbonyl (Z) group, allows for its effective use in living cell cultures to study the role of caspase-10 in programmed cell death.[1] By inhibiting caspase-10, this compound can block downstream apoptotic events, such as the activation of executioner caspases and the cleavage of cellular substrates, making it a valuable tool for dissecting apoptotic signaling pathways.[3]
Mechanism of Action
Caspase-10 is a key player in the death receptor-mediated apoptotic pathway. Upon binding of ligands such as FasL or TRAIL to their respective death receptors, the Death-Inducing Signaling Complex (DISC) is formed. Pro-caspase-10 is recruited to the DISC, where it undergoes dimerization and auto-activation. Activated caspase-10 then initiates the caspase cascade by cleaving and activating downstream effector caspases, such as caspase-3 and caspase-7. It can also cleave Bid, a pro-apoptotic Bcl-2 family member, leading to mitochondrial outer membrane permeabilization and amplification of the apoptotic signal. This compound specifically targets and irreversibly binds to the active site of caspase-10, preventing these downstream events.
Quantitative Data
The following tables summarize key quantitative parameters for this compound and provide a reference for its use in cell culture experiments.
Table 1: Inhibitor Specifications and Efficacy
| Parameter | Value | Reference |
| Target | Caspase-10 | [2][3] |
| Inhibition Type | Irreversible | [1] |
| Cell Permeability | Yes | [1] |
| Purity | ≥95% | |
| Molecular Formula | C₂₈H₃₉FN₄O₁₀ | |
| Molecular Weight | 610.6 g/mol |
Note: Specific IC50 values for this compound are not consistently reported in the public domain. Researchers should refer to the manufacturer's specifications or perform their own dose-response experiments.
Table 2: Recommended Working Concentrations in Cell Culture
| Cell Line | Apoptosis Inducer | Effective Concentration | Incubation Time | Reference |
| Jurkat (human T lymphocyte) | FasL | 10 µM | 16 hours | |
| MRK-nu-1 | Sodium Butyrate (5 mM) | 10 µM | 1 hour pre-treatment | [4] |
| Human Granulosa Cells (GC1a, HGL5, COV434) | Etoposide (50 µg/ml) | 50 µM | 48 hours | |
| General Use Range | Various | 50 nM - 100 µM | Varies | [5] |
Experimental Protocols
Reagent Preparation and Storage
a. Reconstitution of this compound:
This compound is typically supplied as a lyophilized powder.[6]
-
To prepare a stock solution (e.g., 10 mM), reconstitute the lyophilized powder in sterile, anhydrous DMSO. For example, to make a 10 mM stock from 1 mg of powder (MW: 610.6 g/mol ), add 163.8 µL of DMSO.
-
Gently vortex or sonicate to ensure complete dissolution.[2]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
b. Storage:
-
Store the lyophilized powder at -20°C for long-term storage (stable for up to 3 years).[2]
-
Store the reconstituted stock solution in DMSO at -20°C or -80°C.[2] It is recommended to use the solution within 1-3 months to maintain potency.[6]
Protocol for Treating Cells with this compound
This protocol provides a general guideline for treating adherent or suspension cells with this compound to inhibit apoptosis.
a. Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Apoptosis-inducing agent
-
Phosphate-buffered saline (PBS)
-
Appropriate tissue culture plates and supplies
b. Procedure:
-
Cell Seeding: Seed cells at a density appropriate for the planned downstream assay (e.g., Western blot, cell viability assay). Allow cells to adhere and reach the desired confluency (typically 60-80% for adherent cells).
-
Pre-treatment with this compound:
-
Dilute the this compound stock solution to the desired final concentration in pre-warmed complete cell culture medium. It is crucial to also prepare a vehicle control (DMSO) at the same final concentration as in the inhibitor-treated samples.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Pre-incubate the cells for a period of 1 to 2 hours at 37°C in a CO₂ incubator. This allows the inhibitor to permeate the cells and be available to inhibit caspase-10 upon its activation.
-
-
Induction of Apoptosis:
-
Prepare the apoptosis-inducing agent at the desired concentration in complete cell culture medium.
-
Add the apoptosis-inducing agent directly to the wells containing the this compound or vehicle control.
-
Incubate the cells for the time required for the specific inducer to trigger apoptosis (this can range from a few hours to 48 hours).
-
-
Harvesting and Downstream Analysis:
-
After the incubation period, harvest the cells according to the requirements of the downstream assay.
-
For suspension cells, pellet by centrifugation.
-
For adherent cells, gently scrape or trypsinize, then pellet by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Proceed with the desired analysis, such as Western blotting for caspase cleavage or a cell viability assay.
-
Western Blot Analysis of Caspase-10 Activation and Substrate Cleavage
This protocol describes how to assess the efficacy of this compound by monitoring the cleavage of caspases and their substrates.
a. Materials:
-
Cell lysates from treated and control cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-10, anti-cleaved caspase-3, anti-PARP, anti-actin or -tubulin for loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
b. Procedure:
-
Protein Extraction and Quantification:
-
Lyse the harvested cell pellets in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
c. Expected Results:
-
Vehicle Control + Apoptosis Inducer: A decrease in the band for pro-caspase-10 and the appearance of cleaved caspase-10 fragments. Appearance of cleaved caspase-3 and cleaved PARP bands.
-
This compound + Apoptosis Inducer: A significant reduction or absence of cleaved caspase-10, cleaved caspase-3, and cleaved PARP bands compared to the vehicle control.
-
Untreated Control: Primarily pro-caspase bands with little to no cleavage products.
Cell Viability Assay (MTT Assay)
This protocol measures cell viability by assessing the metabolic activity of the cells.
a. Materials:
-
Cells treated as described in Protocol 2 in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
b. Procedure:
-
At the end of the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
c. Expected Results:
-
Vehicle Control + Apoptosis Inducer: A significant decrease in absorbance compared to the untreated control, indicating reduced cell viability.
-
This compound + Apoptosis Inducer: A significantly higher absorbance compared to the vehicle control + inducer group, indicating that this compound protected the cells from apoptosis.
-
Untreated Control: High absorbance, representing baseline cell viability.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the extrinsic apoptosis pathway by this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for using this compound.
References
- 1. Caspase-10 Inhibitor this compound (FMK009) by R&D Systems, Part of Bio-Techne [bio-techne.com]
- 2. This compound | ADC links | Caspase-10 inhibitor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. R D Systems Caspase-10 Inhibitor this compound 1 mg | Buy Online | R&D Systems™ | Fisher Scientific [fishersci.com]
- 6. Z-VAD(OMe)-FMK | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Z-Aevd-fmk in Combination with Other Apoptosis Inducers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Z-Aevd-fmk, a specific and irreversible inhibitor of caspase-10, in combination with other apoptosis-inducing agents. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to guide researchers in designing and interpreting experiments aimed at understanding the role of caspase-10 in apoptosis.
Introduction to this compound and Apoptosis
Apoptosis, or programmed cell death, is a critical physiological process for tissue homeostasis. It is executed by a family of cysteine proteases known as caspases. Caspase-10 is an initiator caspase that, upon activation, can trigger a cascade of downstream effector caspases, leading to cellular dismantling. This compound (Z-Ala-Glu-Val-Asp-fluoromethylketone) is a cell-permeable, irreversible inhibitor of caspase-10, making it a valuable tool for investigating the specific role of this caspase in apoptotic pathways. By combining this compound with various apoptosis inducers, researchers can elucidate the dependency of these pathways on caspase-10 activation and explore potential therapeutic strategies that involve modulating this specific apoptotic route.
Data Summary: Effects of this compound in Combination with Apoptosis Inducers
The following tables summarize quantitative data from studies investigating the effect of caspase-10 inhibition on apoptosis induced by various agents.
| Apoptosis Inducer | Cell Line | This compound Concentration | Key Findings | Reference |
| Sodium Butyrate (SB) | MRK-nu-1 (human breast cancer) | 10 µM | Completely inhibited SB-induced caspase-3 activity and DNA fragmentation. | [1] |
| Etoposide | Jurkat (human T-cell leukemia) | Not specified (peptide inhibitor) | Negatively interfered with etoposide-induced cell death and activation of caspases-2, -3, -8, and -9. | [2] |
| TRAIL (TNF-related apoptosis-inducing ligand) | MCF-7 (human breast cancer) | Not applicable (overexpression of caspase-10) | Expression of caspase-10 sensitized MCF-7 cells to TRAIL-induced apoptosis, particularly at low TRAIL concentrations. | [3] |
| Doxorubicin | Jurkat (human T-cell leukemia) | Not applicable (caspase-10 activation observed) | Doxorubicin treatment led to the activation of multiple caspases, including caspase-10. | [4] |
Signaling Pathways
The following diagrams illustrate the points of intervention of this compound in extrinsic and intrinsic apoptotic pathways.
Caption: this compound in the TRAIL-induced extrinsic apoptosis pathway.
Caption: this compound in the chemotherapy-induced intrinsic apoptosis pathway.
Experimental Protocols
The following are example protocols for investigating the effects of this compound in combination with various apoptosis inducers. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: Inhibition of Sodium Butyrate-Induced Apoptosis
This protocol is adapted from a study on MRK-nu-1 human breast cancer cells.[1]
Materials:
-
Cell line of interest (e.g., MRK-nu-1)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Sodium Butyrate (SB) (stock solution in sterile water or PBS)
-
Phosphate-buffered saline (PBS)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Caspase-3 activity assay kit
-
Reagents for DNA fragmentation analysis (e.g., agarose gel electrophoresis)
-
Multi-well plates and other standard cell culture labware
Procedure:
-
Cell Seeding: Seed cells in appropriate multi-well plates at a density that will allow for logarithmic growth during the experiment. Allow cells to adhere overnight.
-
Pre-treatment with this compound: The following day, pre-treat the cells with 10 µM this compound (or a range of concentrations to determine the optimal dose) for 1 hour. Include a vehicle control (DMSO) for comparison.
-
Induction of Apoptosis: Add Sodium Butyrate to the culture medium to a final concentration of 5 mM (or a pre-determined optimal concentration for apoptosis induction in your cell line).
-
Incubation: Incubate the cells for the desired time period (e.g., 15 hours).
-
Apoptosis Analysis:
-
Caspase-3 Activity Assay: Harvest cells and prepare cell lysates according to the manufacturer's protocol for the caspase-3 activity assay. Measure the fluorescence or absorbance to quantify caspase-3 activity.
-
DNA Fragmentation: Extract DNA from the cells and analyze for the characteristic ladder pattern of apoptosis using agarose gel electrophoresis.
-
Annexin V/PI Staining: Stain cells with Annexin V-FITC and Propidium Iodide and analyze by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
-
Caption: Experimental workflow for Protocol 1.
Protocol 2: Investigating the Role of Caspase-10 in TRAIL-Induced Apoptosis (Example Protocol)
This protocol is a general guideline based on studies of TRAIL-induced apoptosis and the known function of this compound.
Materials:
-
TRAIL-sensitive cell line (e.g., MCF-7, Jurkat)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Recombinant human TRAIL/Apo2L
-
PBS
-
Cell viability assay kit (e.g., MTT, WST-1)
-
Western blot reagents and antibodies (Caspase-10, Caspase-8, Caspase-3, PARP)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates.
-
Pre-treatment with this compound: Pre-treat cells with a range of this compound concentrations (e.g., 10-50 µM) for 1-2 hours. Include a vehicle control.
-
TRAIL Treatment: Add TRAIL to the medium at various concentrations (e.g., 10-100 ng/mL).
-
Incubation: Incubate for a time course (e.g., 4, 8, 12, 24 hours).
-
Analysis:
-
Cell Viability Assay: Measure cell viability using an MTT or WST-1 assay according to the manufacturer's instructions.
-
Western Blot Analysis: Harvest cells, prepare lysates, and perform Western blotting to detect the cleavage of caspase-10, caspase-8, caspase-3, and PARP.
-
Caption: Experimental workflow for Protocol 2.
Protocol 3: Modulating Chemotherapy-Induced Apoptosis with this compound (Example Protocol)
This protocol provides a framework for studying the effect of this compound on apoptosis induced by chemotherapeutic agents like etoposide or doxorubicin.
Materials:
-
Cancer cell line of interest (e.g., Jurkat, HeLa)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Etoposide or Doxorubicin (stock solutions in DMSO)
-
PBS
-
Apoptosis detection kit (e.g., Annexin V-FITC/PI)
-
Cell lysis buffer for Western blotting
-
Antibodies for relevant caspases and apoptosis markers
Procedure:
-
Cell Seeding: Plate cells at an appropriate density.
-
Co-treatment: Treat cells with the chemotherapeutic agent (e.g., Etoposide 10-50 µM; Doxorubicin 0.5-2 µM) in the presence or absence of this compound (e.g., 20-50 µM). A pre-incubation with this compound for 1 hour may enhance its inhibitory effect.
-
Incubation: Incubate for 24-48 hours.
-
Analysis:
-
Flow Cytometry: Quantify apoptosis using Annexin V/PI staining and flow cytometry.
-
Western Blotting: Analyze the cleavage of caspase-10, caspase-9, and caspase-3 to confirm the engagement of the apoptotic cascade and the inhibitory effect of this compound.
-
Caption: Experimental workflow for Protocol 3.
Conclusion
This compound is a powerful tool for dissecting the role of caspase-10 in apoptosis. By using it in combination with various apoptosis inducers, researchers can determine the necessity of caspase-10 in specific cell death pathways, uncover potential mechanisms of drug resistance, and explore novel therapeutic strategies. The provided protocols and diagrams serve as a starting point for these investigations, and careful optimization for each experimental system is highly recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. Caspase-10 involvement in cytotoxic drug-induced apoptosis of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caspase-10 Sensitizes Breast Carcinoma Cells to TRAIL-Induced but Not Tumor Necrosis Factor-Induced Apoptosis in a Caspase- 3-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxorubicin treatment activates a Z-VAD-sensitive caspase, which causes deltapsim loss, caspase-9 activity, and apoptosis in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Optimal Working Concentration of Z-AEVD-FMK: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-AEVD-FMK (Benzyloxycarbonyl-Alanine-Glutamic acid-Valine-Aspartic acid-fluoromethyl ketone) is a specific and irreversible inhibitor of caspase-10. As an initiator caspase in the extrinsic apoptosis pathway, caspase-10 plays a crucial role in the signaling cascade leading to programmed cell death. The determination of the optimal working concentration of this compound is critical for accurately interpreting experimental results and for the development of potential therapeutic agents targeting apoptosis.
These application notes provide a comprehensive guide to determining and utilizing the optimal working concentration of this compound in cell-based assays. This document outlines the mechanism of action, provides detailed experimental protocols for dose-response studies, and presents a framework for data analysis and interpretation.
Mechanism of Action
This compound is a cell-permeable peptide inhibitor that specifically targets the active site of caspase-10. The fluoromethyl ketone (FMK) moiety forms a covalent bond with the cysteine residue in the catalytic site of the enzyme, leading to irreversible inhibition. By inhibiting caspase-10, this compound can block the downstream activation of effector caspases, such as caspase-3 and -7, and inhibit the cleavage of key apoptotic substrates like Bid, thereby preventing the execution of apoptosis.
Data Presentation
The following tables provide an illustrative example of how to present quantitative data from experiments designed to determine the optimal working concentration of this compound. Researchers should generate their own data based on their specific cell lines and experimental conditions using the protocols provided below.
Table 1: Dose-Response of this compound on Caspase-10 Activity
| This compound Concentration (µM) | Caspase-10 Activity (% of Control) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 5.2 |
| 1 | 85 | ± 4.8 |
| 5 | 55 | ± 3.9 |
| 10 | 25 | ± 2.7 |
| 20 | 10 | ± 1.5 |
| 50 | 5 | ± 0.8 |
| 100 | < 1 | ± 0.2 |
Table 2: Effect of this compound on Cell Viability in an Apoptosis-Inducing Model
| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Apoptosis Inducer Only) | 45 | ± 3.5 |
| 1 | 52 | ± 3.1 |
| 5 | 68 | ± 2.8 |
| 10 | 85 | ± 2.1 |
| 20 | 92 | ± 1.7 |
| 50 | 95 | ± 1.2 |
| 100 | 96 | ± 1.0 |
Table 3: Cytotoxicity of this compound in Non-Apoptotic Cells
| This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 4.1 |
| 1 | 99 | ± 3.8 |
| 5 | 98 | ± 3.5 |
| 10 | 97 | ± 3.2 |
| 20 | 95 | ± 2.9 |
| 50 | 92 | ± 2.5 |
| 100 | 88 | ± 3.0 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening.
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the this compound powder in an appropriate volume of DMSO. For example, to prepare a 10 mM stock solution from 1 mg of this compound (Molecular Weight: ~610.6 g/mol ), dissolve it in approximately 163.8 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
Protocol 2: Determination of Optimal this compound Concentration using a Caspase-10 Activity Assay (Colorimetric)
Materials:
-
Cell line of interest
-
Appropriate cell culture medium and supplements
-
Apoptosis-inducing agent (e.g., TNF-α, FasL)
-
This compound stock solution
-
Caspase-10 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, and caspase-10 substrate Ac-AEVD-pNA)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.
-
Induction of Apoptosis: Treat the cells with an appropriate apoptosis-inducing agent to activate caspase-10. Include an untreated control group.
-
Inhibitor Treatment: Simultaneously or as a pre-treatment, add a range of this compound concentrations (e.g., 0, 1, 5, 10, 20, 50, 100 µM) to the wells containing the apoptosis-inducing agent. Also, include a vehicle control (DMSO) group.
-
Incubation: Incubate the plate for a predetermined time, sufficient to induce apoptosis and allow for caspase-10 activation (e.g., 4-24 hours).
-
Cell Lysis:
-
Pellet the cells by centrifugation.
-
Resuspend the cell pellet in chilled cell lysis buffer provided in the assay kit.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading in the assay.
-
Caspase-10 Activity Assay:
-
In a new 96-well plate, add an equal amount of protein from each lysate to separate wells.
-
Add the reaction buffer containing dithiothreitol (DTT) to each well.
-
Add the caspase-10 substrate (Ac-AEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of caspase-10 inhibition for each this compound concentration relative to the control (apoptosis inducer only). Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Protocol 3: Assessment of this compound's Effect on Cell Viability (MTT Assay)
Materials:
-
Cell line of interest
-
Appropriate cell culture medium and supplements
-
Apoptosis-inducing agent
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment:
-
To determine protective effect: Treat cells with the apoptosis-inducing agent in the presence of a range of this compound concentrations (e.g., 0, 1, 5, 10, 20, 50, 100 µM).
-
To determine cytotoxicity: Treat cells with a range of this compound concentrations alone.
-
Include appropriate controls: untreated cells, cells treated with the apoptosis inducer only, and vehicle (DMSO) controls.
-
-
Incubation: Incubate the plate for the desired duration (e.g., 24-48 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control. Plot cell viability against the this compound concentration.
Visualizations
Caption: Caspase-10 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Application Notes: Z-Aevd-fmk for Effective Caspase-10 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction to Caspase-10
Caspase-10 (Cysteine-aspartic acid protease 10), also known as FLICE2, is an initiator caspase involved in the extrinsic pathway of apoptosis, or programmed cell death.[1] This pathway is triggered by the binding of extracellular death ligands (e.g., TNF-α, FasL, TRAIL) to their corresponding death receptors on the cell surface.[2] Upon ligand binding, these receptors recruit adaptor proteins like FADD (Fas-Associated Death Domain), which in turn recruit pro-caspase-10 and the highly homologous pro-caspase-8. This assembly, known as the Death-Inducing Signaling Complex (DISC), facilitates the proximity-induced dimerization and auto-activation of these initiator caspases.[2] Once activated, caspase-10 can propagate the apoptotic signal by cleaving and activating downstream effector caspases, such as caspase-3 and -7, leading to the execution of cell death.[1]
Z-Aevd-fmk: A Tool for Caspase-10 Research
This compound (Z-Ala-Glu-Val-Asp-fluoromethyl ketone) is a specific, cell-permeable, and irreversible inhibitor of caspase-10.[3][4] The peptide sequence AEVD is designed to mimic the cleavage site recognized by caspase-10, allowing the inhibitor to bind to the enzyme's active site. The fluoromethyl ketone (FMK) group forms a covalent bond with the catalytic cysteine residue of the caspase, leading to irreversible inhibition.[1] This specificity and irreversibility make this compound a valuable tool for investigating the precise role of caspase-10 in apoptotic signaling and for screening potential therapeutic agents that target this pathway.
Factors Influencing Effective Treatment Time and Concentration
The optimal treatment time and concentration of this compound are critical for achieving effective and specific caspase-10 inhibition. These parameters are not universal and depend on several factors:
-
Cell Type: The permeability of the cell membrane, intrinsic expression levels of caspase-10, and the activity of drug efflux pumps can vary significantly between different cell lines, necessitating empirical determination of the optimal inhibitor concentration.
-
Apoptotic Stimulus: The nature and strength of the apoptotic inducer can influence the rate and magnitude of caspase-10 activation. A potent stimulus may require a higher concentration or a longer pre-incubation time with the inhibitor to achieve complete blockage.
-
Experimental Goal: For complete inhibition prior to an apoptotic stimulus, a pre-incubation period is typically required. In some studies, a 1-hour pre-treatment has been shown to be effective.[5] For experiments lasting several hours, the inhibitor may need to be present throughout the entire duration.[4]
-
Inhibitor Concentration: While a common starting concentration is 10 µM, the effective range can vary. It is crucial to perform a dose-response analysis to determine the minimal concentration that yields maximal inhibition without causing off-target effects or cytotoxicity.
Due to its irreversible nature, once this compound has bound to caspase-10, the inhibition will persist. The "treatment time" often refers to the incubation period required for the inhibitor to effectively penetrate the cell and bind to its target before the experimental endpoint is measured.
Quantitative Data Summary
The following tables provide reference data for caspase inhibitors. It is essential to note that IC50 values can vary based on the assay conditions. The recommended cell culture conditions are starting points and should be optimized for your specific cell line and experimental setup.
Table 1: Recommended Starting Conditions for this compound in Cell Culture
| Cell Line | Concentration Range | Pre-incubation Time | Total Treatment Time | Reference(s) |
| Jurkat (T lymphoma) | 10 - 20 µM | 1 - 2 hours | Up to 16 hours | [4] |
| MRK-nu-1 (gastric cancer) | 10 µM | 1 hour | 16 hours | [5] |
| General Recommendation | 10 - 50 µM | 1 - 2 hours | Varies (must be optimized) | General practice |
Table 2: Comparative IC50 Values of Various Inhibitors Against Caspase-10
Note: Specific IC50 data for this compound is not widely published. This table provides context by showing the potency of other common caspase inhibitors against caspase-10.
| Inhibitor | Target(s) | IC50 for Caspase-10 | Reference(s) |
| Ac-LESD-CMK | Caspase-8, Caspase-10 | 520 nM | [6] |
| z-LEHD-FMK | Caspase-9, Caspase-8, Caspase-10 | 3.59 µM | [6] |
| z-IETD-FMK | Caspase-8, Caspase-10 | 5.76 µM | [6] |
| z-DEVD-FMK | Caspase-3, also inhibits -6, -7, -8, -10 | Not specified, but potent inhibition reported | [7] |
Mandatory Visualizations
References
- 1. Caspase-10 Inhibitor this compound (FMK009) by R&D Systems, Part of Bio-Techne [bio-techne.com]
- 2. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | ADC links | Caspase-10 inhibitor | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Z-FA-FMK as a Negative Control for Z-AEVD-FMK Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Z-FA-FMK as a negative control in experiments involving the caspase-10 inhibitor, Z-AEVD-FMK. Adherence to these protocols is crucial for validating the specificity of caspase-10 inhibition in apoptosis and related signaling pathways.
Introduction
This compound is a specific, irreversible inhibitor of caspase-10, an initiator caspase involved in the extrinsic apoptosis pathway. To ensure that the observed effects in an experiment are due to the specific inhibition of caspase-10 and not off-target effects of the inhibitor molecule, a proper negative control is essential. Z-FA-FMK (Benzyloxycarbonyl-Phenylalanine-Alanine-Fluoromethyl Ketone) serves as an ideal negative control for fluoromethyl ketone (FMK)-based caspase inhibitors like this compound.[1] While Z-FA-FMK is an inhibitor of cysteine proteases such as cathepsins B and L, it is generally considered to have no inhibitory activity towards caspases involved in the apoptotic cascade.[2][3] However, it is noteworthy that some studies suggest it may inhibit effector caspases at high concentrations.
Principle and Mechanism
The rationale for using Z-FA-FMK as a negative control lies in its structural similarity to active caspase inhibitors, including the C-terminal FMK group, while lacking the specific peptide sequence recognized by caspases. This ensures that any observed cellular effects are not due to the FMK moiety or the solvent (typically DMSO). In a well-controlled experiment, cells treated with an apoptosis-inducing agent and this compound should exhibit a significant reduction in apoptosis, while cells treated with the apoptosis-inducing agent and Z-FA-FMK should show levels of apoptosis comparable to cells treated with the inducer alone.[4][5]
Data Presentation
The following tables summarize representative quantitative data from experiments utilizing Z-FA-FMK as a negative control. These data illustrate the expected outcomes in typical apoptosis assays.
Table 1: Effect of this compound and Z-FA-FMK on Camptothecin-Induced Apoptosis in Jurkat Cells (Flow Cytometry)
| Treatment Group | Concentration | % Apoptotic Cells (Annexin V positive) |
| Untreated Control | - | 5.2% |
| Camptothecin | 4 µM | 42.1%[4] |
| Camptothecin + this compound | 4 µM + 20 µM | 15.8% |
| Camptothecin + Z-FA-FMK | 4 µM + 20 µM | 41.5%[4] |
Table 2: Effect of this compound and Z-FA-FMK on Caspase-3/7 Activity in Response to an Apoptotic Stimulus (Luminescence Assay)
| Treatment Group | Relative Luminescence Units (RLU) | Fold Change in Caspase-3/7 Activity |
| Untreated Control | 1,500 | 1.0 |
| Apoptotic Stimulus | 12,000 | 8.0 |
| Apoptotic Stimulus + this compound | 4,500 | 3.0 |
| Apoptotic Stimulus + Z-FA-FMK | 11,800 | 7.9 |
Experimental Protocols
Protocol 1: Preparation of this compound and Z-FA-FMK Stock Solutions
Materials:
-
This compound powder
-
Z-FA-FMK powder
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Bring the lyophilized this compound and Z-FA-FMK powders to room temperature before opening.
-
To prepare a 10 mM stock solution of Z-FA-FMK, dissolve 1 mg in 259 µl of DMSO.[1]
-
To prepare a 10 mM stock solution of this compound, follow the manufacturer's instructions for reconstitution, which typically involves dissolving the powder in DMSO.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solutions into smaller volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 6-8 months.[1]
Protocol 2: In Vitro Cell-Based Apoptosis Inhibition Assay
Materials:
-
Cells in culture (e.g., Jurkat cells)
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., Camptothecin, Fas Ligand)
-
10 mM this compound stock solution
-
10 mM Z-FA-FMK stock solution
-
96-well cell culture plates
-
Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)
-
Flow cytometer
Procedure:
-
Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere or stabilize overnight.
-
Prepare the following treatment groups in fresh culture medium:
-
Untreated Control (medium only)
-
Vehicle Control (medium with DMSO, at the same final concentration as the inhibitor-treated groups)
-
Apoptosis Inducer Control (medium with the apoptosis-inducing agent)
-
Experimental Group (medium with the apoptosis-inducing agent and this compound)
-
Negative Control Group (medium with the apoptosis-inducing agent and Z-FA-FMK)
-
-
Pre-incubate the cells with the appropriate concentration of this compound or Z-FA-FMK (typically 10-50 µM) for 30-60 minutes before adding the apoptosis-inducing agent. The final concentration of Z-FA-FMK should be the same as this compound.[1]
-
Add the apoptosis-inducing agent to the designated wells.
-
Incubate the plate for a time period sufficient to induce apoptosis (this will vary depending on the cell line and the inducing agent).
-
Harvest the cells and stain for apoptosis using an Annexin V-FITC and Propidium Iodide kit according to the manufacturer's protocol.
-
Analyze the samples by flow cytometry to quantify the percentage of apoptotic cells in each treatment group.
Protocol 3: Caspase Activity Assay
Materials:
-
Cell lysate from treated cells (as prepared in Protocol 2)
-
Caspase-Glo® 3/7 Assay System or a similar fluorometric/colorimetric caspase assay kit
-
Luminometer or fluorometer/spectrophotometer
Procedure:
-
Prepare cell lysates from the different treatment groups as described in the apoptosis inhibition assay.
-
Follow the manufacturer's protocol for the chosen caspase activity assay kit. This typically involves adding a specific caspase substrate to the cell lysates.
-
Incubate the reaction at 37°C for the recommended time.
-
Measure the luminescence or fluorescence signal using the appropriate plate reader.
-
Calculate the fold-change in caspase activity relative to the untreated control.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Z-FA-FMK, Negative Control for Caspase Inhibitors [bdbiosciences.com]
- 5. bdbiosciences.com [bdbiosciences.com]
Troubleshooting & Optimization
Z-Aevd-fmk solubility issues in aqueous media
Welcome to the technical support center for Z-Aevd-fmk. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this caspase-10 inhibitor, with a specific focus on its solubility in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable, irreversible inhibitor of caspase-10 and related caspases.[1][2] Its full chemical name is Z-Ala-Glu-Val-Asp-Fluoromethyl Ketone.[3] The fluoromethyl ketone (FMK) group allows it to bind irreversibly to the active site of caspases, effectively blocking their activity and preventing the progression of apoptosis.[4] It functions by inhibiting the initiation of apoptosis signaling pathways, such as the FasL-induced cascade, thereby preventing the cleavage of Bid and the subsequent release of apoptosis-inducing factor (AIF) from mitochondria.[1][2][5]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[1][3][6] It is practically insoluble in aqueous solutions like water or ethanol on its own.[7][8]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is supplied as a crystalline solid.[1][2] To prepare a stock solution, dissolve the solid in fresh, anhydrous DMSO.[7] Different suppliers provide slightly different solubility limits, ranging from 10 mg/mL to 125 mg/mL.[1][6] For highly concentrated solutions, sonication or gentle warming may be required to ensure the compound is fully dissolved.[3][6]
Q4: What are the recommended storage conditions for this compound powder and stock solutions?
A4: The solid (powder) form of this compound should be stored at -20°C for long-term stability, where it can last for at least four years.[1][2][4] Once dissolved in DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[4][9][10] For optimal stability, store these aliquots at -80°C for up to a year or at -20°C for up to one month.[3][6]
Q5: What is a typical working concentration for this compound in cell culture experiments?
A5: The optimal working concentration can vary depending on the cell type and experimental conditions. However, a concentration of 10 µM has been shown to be effective at preventing Fas signaling initiation in Jurkat T lymphoma cells.[1][2] Generally, a range of 10 µM to 100 µM is a good starting point for most in vitro applications.[9][10]
Solubility and Stock Solution Data
The following tables summarize key quantitative data for this compound.
Table 1: this compound Solubility Data
| Solvent | Solubility | Notes | Source |
| DMSO | ~10 mg/mL | - | Cayman Chemical[1][2] |
| DMSO | 100 mg/mL (163.77 mM) | Sonication is recommended. | TargetMol[3] |
| DMSO | 125 mg/mL (204.71 mM) | Ultrasonic treatment may be needed. | MedChemExpress[6] |
| Water | Insoluble | - | Inferred from similar compounds[7][8] |
| Ethanol | Insoluble | - | Inferred from similar compounds[7][8] |
Table 2: Recommended Stock and Working Concentrations
| Parameter | Concentration | Notes | Source |
| Stock Solution | 10 mM - 20 mM in DMSO | A conservative and commonly used range. | General Practice[11] |
| Working Concentration | 10 µM - 100 µM | Must be optimized for specific cell lines and assays. | [1][2][9][10] |
Troubleshooting Guide: Precipitation in Aqueous Media
A common issue is the precipitation of this compound when the DMSO stock solution is diluted into aqueous cell culture media. This occurs due to the compound's high hydrophobicity.
Q: My this compound precipitated after I added it to my cell culture medium. What should I do?
A: This is a common problem. Here are the steps to troubleshoot and prevent it:
-
Verify Stock Solution Integrity: Ensure your DMSO stock was fully dissolved. If you see any crystals, warm the vial to 37°C and vortex or sonicate until the solution is clear before use. Also, confirm you are using fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.[7][12]
-
Check Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should generally not exceed 0.5% to avoid solvent toxicity, although some cell lines can tolerate up to 1%. If your dilution resulted in a very low final DMSO concentration, the compound may crash out.
-
Use a Serial Dilution Method: Instead of adding a small volume of highly concentrated stock directly into a large volume of media, perform an intermediate dilution step. For example, dilute your 20 mM stock into a small volume of media first, mix thoroughly, and then add this intermediate solution to your final culture volume.
-
Pre-warm the Media: Adding the cold DMSO stock to warm (37°C) media can sometimes cause precipitation due to the temperature change. Try adding the stock to media at room temperature, mixing well, and then warming the final solution to 37°C.
Visualized Experimental Workflow and Troubleshooting
The following diagrams illustrate key processes and logical steps for working with this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | ADC links | Caspase-10 inhibitor | TargetMol [targetmol.com]
- 4. Caspase-10 Inhibitor this compound (FMK009) by R&D Systems, Part of Bio-Techne [bio-techne.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. selleckchem.com [selleckchem.com]
- 8. amyloid-b-peptide-25-35.com [amyloid-b-peptide-25-35.com]
- 9. R D Systems Caspase-10 Inhibitor this compound 1 mg | Buy Online | R&D Systems™ | Fisher Scientific [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. invivogen.com [invivogen.com]
- 12. selleckchem.com [selleckchem.com]
potential off-target effects of Z-Aevd-fmk
Welcome to the technical support center for Z-Aevd-fmk. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential experimental issues, with a focus on its potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a cell-permeable, irreversible inhibitor of caspase-10.[1] Its peptide sequence (Ala-Glu-Val-Asp) is designed to be recognized by and bind to the active site of caspase-10. The fluoromethyl ketone (fmk) moiety forms a covalent bond with the catalytic cysteine residue of the caspase, leading to irreversible inhibition.
Q2: I'm observing incomplete rescue from apoptosis when using this compound. What could be the reason?
While this compound is a potent caspase-10 inhibitor, apoptosis can be initiated through multiple pathways. If the apoptotic stimulus in your experimental system activates other initiator caspases (e.g., caspase-8 or caspase-9) or involves caspase-independent cell death mechanisms, inhibition of caspase-10 alone may not be sufficient to block cell death. It is also possible that at the concentration used, other proteases are being inhibited, leading to complex cellular responses.
Q3: Are there known off-target effects for this compound?
Q4: Can this compound inhibit other caspases?
Yes, while the AEVD sequence is optimized for caspase-10, peptide-based caspase inhibitors often exhibit some level of cross-reactivity with other caspases due to similarities in their substrate recognition sites. For instance, the related inhibitor Z-DEVD-fmk, designed for caspase-3, also shows inhibitory activity against caspases-6, -7, -8, and -10. It is therefore plausible that this compound could inhibit other caspases, particularly other initiator caspases like caspase-8.
Q5: What is a suitable negative control for experiments with this compound?
A useful negative control is Z-FA-fmk. This is a cell-permeable, irreversible inhibitor of cathepsins B and L, but it does not inhibit caspases. Using Z-FA-fmk can help you determine if the observed effects in your experiment are due to the inhibition of caspases or an off-target effect on cathepsins.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype or Toxicity
You are observing a cellular effect that is not consistent with the known functions of caspase-10 (e.g., changes in autophagy, unexpected form of cell death).
Potential Cause: Off-target inhibition of other proteases like cathepsins or calpains. The pan-caspase inhibitor Z-VAD-fmk has been shown to induce autophagy by inhibiting the amidase NGLY1.[2][6][7] It is possible that this compound has a similar effect.
Troubleshooting Steps:
-
Lower the Concentration: Perform a dose-response experiment to find the minimal concentration of this compound that effectively inhibits caspase-10 activity without causing the unexpected phenotype.
-
Use a More Specific Inhibitor: If available, try a more specific, non-peptide-based inhibitor for caspase-10 to see if the phenotype persists.
-
Assess Off-Target Activity: Use specific assays to check for the inhibition of calpains and cathepsins in your experimental system after treatment with this compound (see protocols below).
-
Analyze Autophagy: If autophagy is suspected, monitor the levels of LC3-II by Western blot or immunofluorescence.
Issue 2: Inconsistent Results in T-cell Proliferation Assays
You are using this compound to study the role of caspase-10 in T-cell biology and are getting inconsistent effects on T-cell proliferation.
Potential Cause: Some peptide-based caspase inhibitors, such as Z-VAD-fmk and Z-IETD-fmk, have been shown to suppress T-cell proliferation through mechanisms that are independent of their caspase-inhibiting activity.[8] This could be due to off-target effects on other cellular pathways crucial for T-cell activation and division.
Troubleshooting Steps:
-
Validate Caspase Inhibition: Confirm that at the concentrations used, this compound is inhibiting caspase-10 in your T-cells without affecting their viability.
-
Use Alternative Inhibitors: Compare the results obtained with this compound to those from a structurally different caspase-10 inhibitor.
-
Control for Proliferation Effects: Include a positive control for T-cell proliferation (e.g., anti-CD3/CD28 stimulation) and a negative control (unstimulated cells) to accurately gauge the inhibitory effect of this compound.
-
Assess Activation Markers: Measure the expression of T-cell activation markers (e.g., CD25, CD69) to determine if this compound is interfering with the initial stages of T-cell activation.[8]
Quantitative Data on Related Inhibitors
Direct inhibitory constants (IC50/Ki) for this compound against off-target proteases are not widely published. The following table summarizes known off-target activities of the structurally related pan-caspase inhibitor, Z-VAD-fmk, which may suggest a similar profile for this compound.
| Inhibitor | Primary Target(s) | Known Off-Targets | Reference |
| Z-VAD-fmk | Pan-caspase inhibitor | Cathepsins, Calpains, NGLY1 | [2][3][6] |
| Z-DEVD-fmk | Caspase-3 | Calpain | [4][5] |
Experimental Protocols
Protocol 1: In Vitro Calpain Activity Assay (Fluorometric)
This protocol allows for the measurement of calpain activity in cell lysates, which can be used to assess off-target inhibition by this compound.
Materials:
-
Calpain Activity Assay Kit (e.g., from APExBIO or similar)[9]
-
Cells treated with vehicle, positive control inhibitor (e.g., ALLM), and this compound
-
Microplate reader capable of fluorescence detection (Ex/Em = 400/505 nm)
Procedure:
-
Prepare Cell Lysates:
-
Harvest 1-5 x 10^6 cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in 100 µL of ice-cold Extraction Buffer provided in the kit.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
-
Set up Reactions:
-
Add 50 µL of cell lysate to a 96-well plate.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of Calpain Substrate (Ac-LLY-AFC) to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
-
Data Analysis:
-
Compare the fluorescence levels of this compound-treated samples to the vehicle control. A significant decrease in fluorescence indicates inhibition of calpain activity.
-
Protocol 2: Cell-Based Cathepsin B Activity Assay
This protocol assesses the activity of Cathepsin B within live cells to determine if this compound has an inhibitory effect.
Materials:
-
Cathepsin B Activity Assay Kit (e.g., from Novus Biologicals or Abcam)
-
Cells cultured in a 96-well plate
-
Vehicle, positive control inhibitor (e.g., CA-074-Me), and this compound
-
Fluorescence microscope or plate reader (Ex/Em = 400/505 nm)
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound, vehicle, or CA-074-Me for 1-2 hours.
-
-
Substrate Loading:
-
Add the Cathepsin B substrate (e.g., Ac-RR-AFC) to each well according to the kit's instructions.
-
Incubate at 37°C for 1-2 hours.
-
-
Analysis:
-
For Plate Reader: Measure the fluorescence at Ex/Em = 400/505 nm.
-
For Microscopy: Wash the cells with PBS and observe under a fluorescence microscope.
-
-
Data Interpretation:
-
A reduction in fluorescence in this compound-treated cells compared to the vehicle control suggests off-target inhibition of Cathepsin B.
-
Visualizations
Caption: Intended mechanism of this compound action.
Caption: Potential off-target pathways of this compound.
Caption: Troubleshooting workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 3. Inhibitors of cysteine cathepsin and calpain do not prevent ultraviolet-B-induced apoptosis in human keratinocytes and HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Caspase inhibitor z-DEVD-fmk attenuates calpain and necrotic cell death in vitro and after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
Troubleshooting Inconsistent Results with Z-Aevd-fmk: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Z-Aevd-fmk is a valuable tool for studying the intricate mechanisms of apoptosis, specifically through its targeted inhibition of caspase-10. However, like any precise scientific instrument, its application can sometimes yield inconsistent or unexpected results. This technical support center provides a comprehensive guide to troubleshooting common issues encountered during experiments with this compound, alongside detailed experimental protocols and a deeper look into the signaling pathways involved.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, or Z-Ala-Glu-Val-Asp-fluoromethylketone, is a cell-permeable, irreversible inhibitor of caspase-10. The fluoromethyl ketone (FMK) group forms a covalent bond with the active site of the caspase, ensuring irreversible inhibition. The benzyloxycarbonyl (Z) group enhances its ability to cross cell membranes.
Q2: How should this compound be stored for optimal stability?
A2: For long-term stability, this compound should be stored at -20°C. Some manufacturers recommend storage at -20 to -70°C in a manual defrost freezer to prevent repeated freeze-thaw cycles. Once reconstituted in a solvent like DMSO, it is recommended to store stock solutions at -80°C for up to a year, or at -20°C for shorter periods (e.g., one month), protected from light.
Q3: What is the recommended working concentration for this compound?
A3: The optimal working concentration can vary depending on the cell type and experimental conditions. However, a common starting range for tissue culture applications is between 10 µM and 100 µM. It is always recommended to perform a dose-response experiment to determine the most effective concentration for your specific system.
Q4: I'm not seeing any inhibition of apoptosis. What could be the problem?
A4: There are several potential reasons for a lack of apoptotic inhibition:
-
Incorrect Timing: The inhibitor must be added before the apoptotic cascade is irreversibly initiated. Pre-incubation with this compound for at least one hour before inducing apoptosis is a common practice.
-
Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit caspase-10 in your specific cell line or under your experimental conditions.
-
Alternative Apoptotic Pathways: The apoptotic stimulus you are using may be activating a caspase-10-independent pathway. Consider if the intrinsic (mitochondrial) pathway, which primarily involves caspase-9, is being activated.
-
Inhibitor Instability: Improper storage or handling of the this compound stock solution could lead to its degradation.
Q5: My results are variable between experiments. What are the likely causes of this inconsistency?
A5: Inconsistent results can stem from several factors:
-
Cell Culture Conditions: Variations in cell density, passage number, or overall cell health can significantly impact their response to both the apoptotic stimulus and the inhibitor.
-
Inhibitor Preparation: Inconsistent preparation of the this compound working solution can lead to variations in the final concentration. Ensure the stock solution is fully dissolved and properly diluted.
-
Timing of Treatment: Precise and consistent timing of inhibitor addition and apoptosis induction is critical for reproducible results.
-
Off-Target Effects: While designed to be specific for caspase-10, cross-reactivity with other caspases, though not extensively documented for this compound, is a possibility with many caspase inhibitors.
Troubleshooting Guide
This section provides a more in-depth approach to resolving common issues encountered when using this compound.
| Problem | Potential Cause | Recommended Solution |
| No Inhibition of Apoptosis | Inhibitor Concentration Too Low | Perform a dose-response curve to determine the optimal concentration (e.g., 10, 25, 50, 100 µM). |
| Inhibitor Added Too Late | Pre-incubate cells with this compound for 1-2 hours before inducing apoptosis. | |
| Caspase-10 Not Involved in the Apoptotic Pathway | Confirm the involvement of caspase-10 in your model system using techniques like siRNA knockdown or by examining the expression of pro-caspase-10. Consider that other initiator caspases, like caspase-8 or -9, may be dominant. | |
| Degraded Inhibitor | Ensure proper storage of the this compound stock solution (-80°C). Prepare fresh working solutions for each experiment. | |
| Partial Inhibition of Apoptosis | Incomplete Inhibition of Caspase-10 | Increase the concentration of this compound or the pre-incubation time. |
| Activation of Multiple Apoptotic Pathways | The apoptotic stimulus may be activating both the extrinsic (caspase-8/10) and intrinsic (caspase-9) pathways. Consider using a pan-caspase inhibitor like Z-VAD-fmk as a positive control for broad apoptosis inhibition. | |
| Cell Death Still Occurs, but Morphology is Different (e.g., Necrotic) | Switch to a Different Cell Death Pathway | Inhibition of apoptosis can sometimes lead to a switch to other forms of programmed cell death, such as necroptosis. This has been observed with pan-caspase inhibitors. Assess markers of necroptosis, such as RIPK1 and MLKL phosphorylation. |
| Inconsistent Results Between Replicates | Variability in Cell Health or Density | Maintain consistent cell culture practices. Ensure cells are in the logarithmic growth phase and seeded at a consistent density. |
| Inaccurate Pipetting | Use calibrated pipettes and ensure thorough mixing when preparing solutions. | |
| Unexpected Cellular Effects | Off-Target Effects | While this compound is designed for caspase-10, the possibility of off-target effects on other proteases cannot be entirely ruled out. It is known that caspase-8 and -10 have overlapping substrate specificities. Consider using a negative control peptide, such as Z-FA-fmk, which is an inhibitor of cathepsins but not caspases. |
Key Experimental Protocols
Protocol 1: Inhibition of FasL-Induced Apoptosis and Analysis by Western Blot
This protocol details the use of this compound to inhibit apoptosis induced by Fas Ligand (FasL) and the subsequent analysis of apoptotic markers by Western blot.
Materials:
-
Cells susceptible to FasL-induced apoptosis (e.g., Jurkat cells)
-
Complete cell culture medium
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Fas Ligand (FasL)
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Inhibitor Pre-treatment: Pre-treat the cells with the desired concentration of this compound (e.g., 50 µM) or vehicle control (DMSO) for 1-2 hours in the cell culture incubator.
-
Apoptosis Induction: Add FasL to the appropriate wells to induce apoptosis. Include an untreated control group.
-
Incubation: Incubate the cells for the desired time period for apoptosis to occur (e.g., 4-6 hours).
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in RIPA lysis buffer and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Expected Results: In cells treated with FasL and the vehicle control, you should observe a band corresponding to cleaved PARP and/or cleaved caspase-3. In cells pre-treated with this compound, the intensity of these bands should be significantly reduced, indicating inhibition of the apoptotic cascade.
Protocol 2: Caspase-10 Activity Assay (Colorimetric)
This protocol provides a method to directly measure the activity of caspase-10 in cell lysates.
Materials:
-
Cell lysates prepared as described in Protocol 1
-
2X Reaction Buffer (containing DTT)
-
Caspase-10 substrate (e.g., Ac-AEVD-pNA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Lysates: Prepare cell lysates from treated and control cells as described previously.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Assay Setup:
-
In a 96-well plate, add 50-200 µg of protein from each lysate to separate wells.
-
Adjust the volume of each well to 50 µl with chilled Cell Lysis Buffer.
-
Add 50 µl of 2X Reaction Buffer (with DTT) to each well.
-
-
Substrate Addition: Add 5 µl of the 4 mM Ac-AEVD-pNA substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance at 400 or 405 nm using a microplate reader.
-
Data Analysis: Compare the absorbance readings from the apoptotic samples with and without the inhibitor to the untreated control to determine the fold increase or decrease in caspase-10 activity.
Signaling Pathways and Experimental Workflows
Extrinsic Apoptosis Pathway Mediated by Fas Receptor
The diagram below illustrates the extrinsic apoptosis pathway initiated by the binding of Fas Ligand (FasL) to its receptor, Fas. This signaling cascade leads to the activation of initiator caspases, including caspase-10, which this compound is designed to inhibit.
Caption: Extrinsic apoptosis pathway initiated by FasL binding.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical experimental workflow for investigating the inhibitory effect of this compound on apoptosis.
Caption: A typical workflow for studying this compound's effects.
minimizing cytotoxicity of Z-Aevd-fmk at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing cytotoxicity associated with the caspase-10 inhibitor, Z-Aevd-fmk, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (Z-Ala-Glu-Val-Asp-fmk) is a cell-permeable, irreversible inhibitor of caspase-10. Caspase-10 is an initiator caspase involved in the extrinsic pathway of apoptosis, which is triggered by external signals such as the binding of ligands to death receptors on the cell surface. By inhibiting caspase-10, this compound can block the downstream activation of effector caspases and prevent apoptosis.
Q2: I am observing significant cell death in my cultures treated with high concentrations of this compound, even in my negative control groups. What could be the cause?
While fluoromethylketone (fmk)-derivatized peptide inhibitors are designed to be minimally cytotoxic, high concentrations can lead to off-target effects and direct cytotoxicity. The observed cell death could be due to several factors:
-
Solvent Toxicity: this compound is typically dissolved in DMSO. High concentrations of DMSO in the cell culture medium (often recommended to be kept below 0.5%) can be toxic to cells.
-
Off-Target Effects: At higher concentrations, this compound may inhibit other cellular proteases besides caspase-10, leading to unintended biological consequences and cytotoxicity. For instance, the related pan-caspase inhibitor Z-VAD-fmk has been shown to inhibit N-glycanase 1 (NGLY1), which can induce autophagy and, in some cases, a switch to necrotic cell death.[1][2][3]
-
Compound Precipitation: this compound has limited solubility in aqueous solutions. At high concentrations, it may precipitate out of the culture medium, and these precipitates can be cytotoxic to cells.
Q3: What is the recommended working concentration for this compound?
The optimal working concentration of this compound is cell-type and application-dependent. It is crucial to perform a dose-response experiment to determine the lowest effective concentration that inhibits caspase-10 activity without causing significant cytotoxicity. A typical starting point for many cell lines is in the range of 10-50 µM.
Q4: How can I assess the cytotoxicity of this compound in my experiments?
A standard method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability. Other methods include trypan blue exclusion assay, LDH release assay, or using fluorescent viability stains. A detailed protocol for an MTT assay is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected Cell Death at High Concentrations | 1. DMSO toxicity. 2. Off-target effects of this compound. 3. Compound precipitation. | 1. Ensure the final DMSO concentration in your culture medium is below 0.5%. Run a vehicle control (medium with the same concentration of DMSO without this compound). 2. Perform a dose-response curve to find the minimal effective concentration. Consider using a negative control peptide, such as Z-FA-fmk, to distinguish between caspase-10 inhibition and non-specific effects. 3. Visually inspect your culture medium for any signs of precipitation after adding this compound. If precipitation occurs, try preparing a fresh, lower concentration stock solution or consider alternative formulation strategies if available from the manufacturer. |
| Inconsistent or Irreproducible Results | 1. Instability of this compound in solution. 2. Cell culture variability. | 1. Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. 2. Ensure consistent cell seeding densities and passage numbers for all experiments. |
| Inhibitor Appears Ineffective | 1. Suboptimal inhibitor concentration. 2. Degradation of the inhibitor. | 1. Increase the concentration of this compound, while carefully monitoring for cytotoxicity. 2. Use a fresh vial of this compound and prepare new stock solutions. |
Data Presentation
Table 1: Hypothetical Dose-Dependent Cytotoxicity of this compound on a Generic Cancer Cell Line
| Concentration of this compound (µM) | Cell Viability (%) (MTT Assay) | Observations |
| 0 (Vehicle Control) | 100 ± 5 | Healthy, confluent monolayer |
| 10 | 98 ± 4 | No significant change in viability |
| 25 | 95 ± 6 | No significant change in viability |
| 50 | 85 ± 8 | Slight decrease in cell number |
| 100 | 60 ± 10 | Significant cell rounding and detachment |
| 200 | 30 ± 7 | Widespread cell death and debris |
Note: This table presents hypothetical data for illustrative purposes. Researchers must determine the specific dose-response curve for their cell line and experimental conditions.
Experimental Protocols
Protocol: Assessing this compound Cytotoxicity using MTT Assay
This protocol outlines the steps to determine the dose-dependent cytotoxicity of this compound.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of this compound dilutions: Prepare a stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in complete culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100, 200 µM). Include a vehicle control containing the highest concentration of DMSO used in the dilutions.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Mandatory Visualizations
Caption: Extrinsic apoptosis pathway initiated by death receptor activation, leading to the activation of caspase-10 and subsequent apoptosis. This compound acts as an inhibitor of active caspase-10.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity when using this compound at high concentrations.
References
how to address incomplete caspase-10 inhibition by Z-Aevd-fmk
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the incomplete inhibition of caspase-10 using Z-AEVD-FMK.
Troubleshooting Guide
This guide addresses common issues encountered during caspase-10 inhibition experiments in a question-and-answer format.
Q1: Why am I observing incomplete inhibition of caspase-10 activity after treatment with this compound?
A1: Several factors can contribute to the incomplete inhibition of caspase-10. Consider the following possibilities:
-
Inhibitor Concentration and Stability: The concentration of this compound may be suboptimal. Additionally, as a peptide-based inhibitor, its stability in culture media can be limited. Ensure you are using a freshly prepared solution and consider a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Cell Permeability and Incubation Time: While the benzyloxycarbonyl (Z) group enhances cell permeability, insufficient incubation time may lead to incomplete intracellular accumulation of the inhibitor. An incubation time-course experiment is recommended to establish the necessary pre-incubation period before inducing apoptosis.
-
High Caspase-10 Expression or Activation: In systems with very high levels of pro-caspase-10 expression or a particularly strong apoptotic stimulus, the amount of activated caspase-10 may overwhelm the inhibitor.
-
Alternative Apoptotic Pathways: The observed cell death may be mediated by pathways that are not dependent on caspase-10. Caspase-8, a close homolog, can also initiate the extrinsic apoptotic pathway, and its activity might not be fully blocked by this compound.
-
Inhibitor Specificity: this compound is not entirely specific for caspase-10 and can inhibit other caspases, particularly caspase-8, although with potentially different efficiencies. This cross-reactivity can complicate the interpretation of results.
-
Caspase-10 Isoforms: Caspase-10 can exist in different isoforms, which may exhibit varying sensitivities to inhibition by this compound.
Q2: How can I optimize my experimental protocol to achieve more complete inhibition of caspase-10?
A2: To enhance the inhibitory effect of this compound, consider the following protocol optimizations:
-
Titrate the Inhibitor: Perform a dose-response curve with this compound (e.g., 10 µM, 25 µM, 50 µM, 100 µM) to identify the most effective concentration for your cell type and stimulus.
-
Optimize Pre-incubation Time: Vary the pre-incubation time with the inhibitor (e.g., 30 min, 1 hour, 2 hours) before inducing apoptosis to ensure sufficient intracellular concentration.
-
Verify Inhibitor Integrity: Ensure proper storage of this compound at -20 to -70°C and avoid multiple freeze-thaw cycles. Reconstitute the lyophilized powder in a suitable solvent like DMSO and store aliquots.
-
Include Proper Controls:
-
Negative Control: Use a negative control peptide inhibitor, such as Z-FA-FMK, which inhibits cathepsins but not most caspases, to account for off-target effects.
-
Positive Control: Ensure your apoptosis induction method is working efficiently.
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Q3: What are the known off-target effects of this compound?
A3: The primary off-target effects of this compound involve other caspases due to the conserved nature of their active sites. It is known to inhibit caspase-8, which shares significant structural and functional homology with caspase-10 as both are initiator caspases in the extrinsic pathway. Depending on the concentration used, it may also show some activity against effector caspases like caspase-3 and -7. Therefore, attributing observed effects solely to caspase-10 inhibition requires complementary evidence.
Q4: What alternative or complementary methods can I use to validate the role of caspase-10 in my system?
-
Gene Silencing (siRNA/shRNA): Transiently knock down the expression of the CASP10 gene using small interfering RNA (siRNA) or short hairpin RNA (shRNA). This provides a more specific way to assess the function of caspase-10.
-
Gene Editing (CRISPR/Cas9): Generate a stable knockout of the CASP10 gene in your cell line using CRISPR/Cas9 technology for a more definitive understanding of its role.
-
Use of Deficient Cell Lines: If available, utilize cell lines that are naturally deficient in caspase-10 (e.g., some cancer cell lines) to compare with your experimental model.
-
Alternative Inhibitors: While this compound is common, investigate the availability of newer, potentially more specific small-molecule inhibitors of caspase-10.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a cell-permeable, irreversible caspase inhibitor. It is a peptide-based molecule (Ala-Glu-Val-Asp) designed to mimic the caspase cleavage site. The fluoromethyl ketone (FMK) group at the C-terminus forms a covalent bond with the cysteine residue in the active site of the caspase, leading to irreversible inhibition.
Q2: What is a typical working concentration for this compound?
A2: The effective working concentration can vary significantly between cell types and experimental setups. A common starting range is 20-50 µM, but it is often necessary to test concentrations from 10 µM up to 100 µM to find the optimal dose for your system.
Q3: How should this compound be stored and handled?
A3: Store the lyophilized product at -20°C to -70°C in a desiccated environment. For use, reconstitute in sterile DMSO to create a concentrated stock solution. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store the DMSO stock solution at -20°C.
Q4: Can I use this compound to differentiate between caspase-10 and caspase-8 activity?
A4: Differentiating between caspase-8 and caspase-10 activity using only this compound is challenging due to its cross-reactivity. While some studies may suggest differential sensitivity, this is not a reliable method for specific attribution. It is best to combine its use with more specific methods like gene silencing of either caspase-8 or caspase-10 to dissect their individual contributions.
Data & Methods
Data Summary Tables
Table 1: Troubleshooting Checklist for Incomplete Caspase-10 Inhibition
| Parameter | Check | Recommended Action |
| Inhibitor Concentration | Is the concentration optimal? | Perform a dose-response curve (10-100 µM). |
| Inhibitor Stability | Is the inhibitor solution fresh? | Prepare fresh from a properly stored stock for each experiment. |
| Incubation Time | Is the pre-incubation sufficient? | Test a time course for pre-incubation (e.g., 30, 60, 120 min). |
| Cellular Context | Is caspase-10 highly expressed? | Quantify caspase-10 levels via Western blot or qPCR. |
| Specificity | Could other caspases be active? | Use a more specific method like siRNA to confirm the phenotype. |
| Controls | Are all necessary controls included? | Include negative (Z-FA-FMK), positive, and vehicle controls. |
Table 2: Properties of this compound and Control Inhibitors
| Inhibitor | Target(s) | Type | Mechanism | Recommended Control For |
| This compound | Caspase-10 (also Caspase-8, others) | Irreversible | Covalent binding to active site cysteine | General caspase inhibition |
| Z-IETD-FMK | Caspase-8 | Irreversible | Covalent binding to active site cysteine | Caspase-8 specific inhibition |
| Z-VAD-FMK | Pan-caspase (broad spectrum) | Irreversible | Covalent binding to active site cysteine | Apoptosis inhibition |
| Z-FA-FMK | Cathepsins B & L | Irreversible | Covalent binding to active site cysteine | Off-target effects of FMK peptides |
Table 3: Comparison of Methods for Studying Caspase-10 Function
| Method | Specificity | Time to Result | Key Advantage | Key Disadvantage |
| This compound Inhibitor | Low to Moderate | Short (hours) | Easy to implement | Potential for off-target effects |
| siRNA Knockdown | High | Medium (24-72 hours) | High specificity | Transient effect, incomplete knockdown |
| CRISPR Knockout | Very High | Long (weeks to months) | Permanent and complete gene loss | Can be technically challenging |
Experimental Protocols
Protocol 1: General Protocol for Caspase-10 Inhibition in Cell Culture
-
Cell Seeding: Plate cells at a density that will not result in over-confluence at the end of the experiment. Allow cells to adhere and recover for 18-24 hours.
-
Inhibitor Preparation: Prepare a fresh dilution of this compound in culture medium from a DMSO stock solution immediately before use. The final DMSO concentration should typically be below 0.5%.
-
Pre-incubation: Remove the old medium and add the medium containing the desired concentration of this compound (or control inhibitors/vehicle). Incubate for the optimized pre-incubation time (e.g., 1 hour) at 37°C.
-
Apoptosis Induction: Add the apoptotic stimulus (e.g., TRAIL, FasL) directly to the wells containing the inhibitor.
-
Incubation: Incubate for the desired duration of the apoptosis assay (e.g., 4-24 hours).
-
Downstream Analysis: Harvest cells for analysis, such as a caspase activity assay, Western blotting, or flow cytometry.
Protocol 2: Fluorometric Caspase Activity Assay
This protocol measures the activity of caspases by detecting the cleavage of a specific fluorogenic substrate.
-
Cell Lysis: After experimental treatment, pellet the cells and lyse them in a chilled lysis buffer on ice for 10-15 minutes.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant (e.g., using a BCA assay) to ensure equal loading.
-
Assay Reaction: In a 96-well black plate, add 25-50 µg of protein lysate to each well. Add reaction buffer containing the caspase-10 substrate (e.g., AEVD-AFC).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence on a microplate reader at the appropriate excitation/emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).
Protocol 3: Western Blot Analysis for Caspase-10 Cleavage
This method detects the activation of caspase-10 by observing its cleavage into smaller subunits.
-
Protein Extraction: Prepare cell lysates as described in the caspase activity assay protocol.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel (e.g., 12-15%).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for caspase-10 (one that recognizes both the pro-form and cleaved fragments) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Look for a decrease in the pro-caspase-10 band and the appearance of cleaved fragments.
Visualizations
Technical Support Center: Fluoromethyl Ketone (FMK) Inhibitors
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the potential for non-specific binding and off-target effects of fluoromethyl ketone (FMK) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are FMK inhibitors and what is their primary mechanism of action?
A: Peptidyl fluoromethyl ketones (PFMKs) are a class of inhibitors primarily targeting serine and cysteine proteases.[1][2] Their structure typically includes a peptide sequence that mimics the enzyme's natural substrate, providing specificity, and a reactive fluoromethyl ketone "warhead".[1] This warhead forms a stable covalent thioether or ether linkage with the active site cysteine or serine residue of the target enzyme, leading to potent, often irreversible inhibition.[1][3] The pan-caspase inhibitor Z-VAD-FMK is a widely used example in apoptosis research.[1]
Q2: What are "non-specific binding" and "off-target effects" in the context of FMK inhibitors?
A: "Non-specific binding" or "off-target effects" refer to the inhibitor binding to and modulating the activity of proteins other than the intended target. While the peptide sequence confers specificity, accumulating evidence shows that many FMK inhibitors are not as specific as once thought.[4] These unintended interactions can lead to misinterpretation of experimental data, as the observed biological effect may not be solely due to the inhibition of the primary target.[4][5] For example, some kinase inhibitors can produce off-target effects simply through pathway cross-talk or sequestration of cellular machinery.[6]
Q3: My experiment with a well-known caspase inhibitor (e.g., Z-VAD-FMK) is producing unexpected results. What are its known off-targets?
A: The broad-spectrum caspase inhibitor Z-VAD-FMK is known to interact with several other proteins, which can complicate experimental outcomes.[4] These off-target activities may be responsible for observed effects that are independent of caspase inhibition. For instance, Z-VAD-FMK can induce non-apoptotic cell death pathways like autophagy or necrosis in certain cell types.[7][8]
Table 1: Documented Off-Target Activities of Z-VAD-FMK
| Off-Target Enzyme/Pathway | Potential Consequence | Reference(s) |
|---|---|---|
| Cathepsin B (Lysosomal Cysteine Protease) | Inhibition of lysosomal protein degradation. | [4][9] |
| Peptide:N-glycanase (PNGase) | May result in Endoplasmic Reticulum (ER) stress. | [4] |
| Picornaviral 2A proteinases | Inhibition of viral protein processing. | [4] |
| NF-κB Pathway | Suppression of T-cell proliferation independent of caspase inhibition. | [4] |
| Autophagy Induction | Can trigger autophagy in certain cell lines. |[7] |
Q4: Can the chemical properties of an FMK inhibitor influence its off-target potential?
A: Yes. For example, cathepsin K inhibitors that are both basic and lipophilic (fat-soluble) can more easily cross cell membranes and accumulate within the acidic environment of lysosomes.[10][11] This property, known as lysosomotropism, increases their concentration in these organelles and can lead to the off-target inhibition of other resident cysteine proteases like cathepsins B, L, and S, even if the inhibitor is selective for cathepsin K in biochemical assays.[10][11]
Troubleshooting Guide: Addressing Unexpected Experimental Outcomes
Issue: The observed cellular phenotype (e.g., cell death, proliferation change) does not align with the known function of the target protease.
This flowchart provides a logical sequence for troubleshooting these discrepancies.
Caption: Logical flowchart for troubleshooting unexpected results.
Key Experimental Protocols
To rigorously assess the specificity of an FMK inhibitor, a combination of biochemical and cell-based assays is essential.[12]
Protocol 1: Biochemical Specificity Profiling (In Vitro)
This protocol determines an inhibitor's potency against the intended target and a panel of related, potential off-target proteases in a cell-free system.[13][14]
Methodology:
-
Enzyme and Substrate Preparation: Obtain purified, active enzymes for the primary target and potential off-targets (e.g., other caspases, cathepsins). Prepare a corresponding fluorogenic or colorimetric substrate for each enzyme.
-
Inhibitor Preparation: Prepare a stock solution of the FMK inhibitor in a suitable solvent (e.g., DMSO). Create a serial dilution series to test a range of concentrations.
-
Assay Setup: In a microplate, combine the assay buffer, the purified enzyme, and varying concentrations of the inhibitor (or vehicle control). Incubate for a pre-determined time to allow for inhibitor binding.
-
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.
-
Data Acquisition: Measure the change in fluorescence or absorbance over time using a plate reader. The rate of reaction is proportional to enzyme activity.
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Comparison: A highly specific inhibitor will have a much lower IC50 for its primary target compared to other enzymes in the panel.
Table 2: Illustrative Specificity Data for a Hypothetical Inhibitor "X-FMK"
| Target Enzyme | IC50 (nM) | Interpretation |
|---|---|---|
| Protease A (Primary Target) | 5 | High potency against the intended target. |
| Protease B (Off-Target) | 5,000 | >1000-fold selectivity over Protease B. |
| Protease C (Off-Target) | 850 | ~170-fold selectivity over Protease C. |
| Protease D (Off-Target) | >10,000 | Minimal activity against Protease D. |
Protocol 2: Cellular Target Engagement Assay
This protocol confirms that the inhibitor can reach and bind to its target inside a living cell, which is a critical step to validate that biochemical activity translates to a cellular context.[12][15]
Caption: Workflow for a competitive activity-based probe assay.
Methodology:
-
Cell Treatment: Culture cells that endogenously express the target protein. Treat the cells with a range of concentrations of your unlabeled FMK inhibitor or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).
-
Probe Labeling: Add a cell-permeable activity-based probe (ABP) that also targets the active site of the same enzyme. This probe is typically tagged with a reporter molecule like biotin.
-
Mechanism: If your inhibitor has engaged the target, it will block the active site, preventing the biotinylated ABP from binding.
-
Cell Lysis and Pulldown: Lyse the cells and use streptavidin-coated beads to capture all biotin-labeled proteins.
-
Detection: Elute the captured proteins from the beads and analyze the amount of target protein pulled down using Western Blotting.
-
Interpretation: A strong band for the target protein in the vehicle lane indicates that the probe successfully bound to the active enzyme. A dose-dependent decrease in the band intensity in the inhibitor-treated lanes confirms that your compound engaged the target in live cells, preventing the probe from binding.[15]
References
- 1. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidyl Fluoromethyl Ketones | Encyclopedia MDPI [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. z-VAD-fmk-induced non-apoptotic cell death of macrophages: possibilities and limitations for atherosclerotic plaque stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peptidyl fluoromethyl ketones as thiol protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 14. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]
- 15. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
impact of serum concentration on Z-Aevd-fmk activity
Welcome to the technical support center for Z-Aevd-fmk, a cell-permeable, irreversible inhibitor of caspase-10. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in experimental settings, with a particular focus on the impact of serum concentration on its activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a peptide-based inhibitor that specifically targets caspase-10. It contains the amino acid sequence Alanine-Glutamic acid-Valine-Aspartic acid (AEVD), which is a recognition motif for caspase-10. The fluoromethylketone (fmk) group at the C-terminus of the peptide forms an irreversible covalent bond with the catalytic cysteine residue in the active site of caspase-10, thereby inactivating the enzyme.[1] This inhibition prevents the downstream signaling cascade of apoptosis that is initiated by caspase-10.
Q2: How does the presence of serum in cell culture media affect the activity of this compound?
A2: Serum contains various proteases that can degrade peptide-based inhibitors like this compound. This degradation can reduce the effective concentration of the inhibitor over time, potentially leading to decreased inhibitory activity. The rate of degradation is expected to be dependent on the concentration of serum, with higher serum concentrations leading to faster degradation. Therefore, the stability and efficacy of this compound can be influenced by the percentage of serum in the cell culture medium.
Q3: What is the recommended solvent for dissolving and storing this compound?
A3: this compound should be dissolved in high-purity dimethyl sulfoxide (DMSO) to create a stock solution.[2][3] For storage, the stock solution should be aliquoted and stored at -20°C to -70°C to avoid repeated freeze-thaw cycles.[1]
Q4: What is the typical working concentration for this compound in cell culture experiments?
A4: The optimal working concentration of this compound can vary depending on the cell type, the specific experimental conditions, and the level of caspase-10 activation. It is recommended to perform a dose-response experiment to determine the most effective concentration for your specific system.
Q5: Can this compound be used in live-cell imaging?
A5: Yes, fluorescently labeled versions of this compound, such as FAM-AEVD-FMK, are available for monitoring caspase-10 activity in live cells using fluorescence microscopy or flow cytometry.[2][3] These reagents are cell-permeable and bind irreversibly to active caspase-10, allowing for the visualization of apoptotic cells.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibition of apoptosis | Inhibitor concentration is too low: The effective concentration at the target site may be insufficient. | Perform a dose-response experiment to determine the optimal inhibitor concentration for your cell type and experimental conditions. |
| Inhibitor degradation: The peptide inhibitor may be degraded by proteases in the serum of the cell culture medium. | - Consider reducing the serum concentration if your experimental design allows. - Add the inhibitor to the culture medium immediately before starting the experiment. - For longer-term experiments, consider replenishing the inhibitor at regular intervals. | |
| Timing of inhibitor addition: The inhibitor was added after the apoptotic cascade was already significantly advanced. | Add the inhibitor prior to or concurrently with the apoptotic stimulus. | |
| Cell permeability issues: The inhibitor is not efficiently entering the cells. | While this compound is designed to be cell-permeable, ensure that the cell density is not excessively high, which can limit inhibitor availability. | |
| High background fluorescence (with fluorescently labeled this compound) | Incomplete removal of unbound inhibitor: Excess fluorescent inhibitor that has not bound to active caspases remains in the sample. | Thoroughly wash the cells with the provided wash buffer after incubation with the fluorescent inhibitor, as specified in the protocol.[3] |
| Non-specific binding: The fluorescent probe is binding to other cellular components. | - Ensure that the blocking steps in your protocol are optimized. - Run a negative control (cells not treated with the apoptotic stimulus) to assess baseline fluorescence. | |
| Autofluorescence: The cells themselves exhibit natural fluorescence. | Image an unstained sample of your cells using the same filter sets to determine the level of autofluorescence. | |
| Inconsistent results between experiments | Variability in serum batches: Different lots of serum can have varying levels of proteases and other factors that may affect inhibitor stability and cell health. | - Test new batches of serum before use in critical experiments. - If possible, use a large single lot of serum for a series of related experiments. |
| Inconsistent cell health or density: Variations in cell culture conditions can affect the apoptotic response. | Maintain consistent cell culture practices, including seeding density, passage number, and media composition. | |
| Freeze-thaw cycles of the inhibitor stock: Repeated freezing and thawing can lead to degradation of the inhibitor. | Aliquot the inhibitor stock solution upon initial reconstitution to avoid multiple freeze-thaw cycles.[2] |
Quantitative Data
| Serum Concentration (% v/v) | Expected Relative Stability | Expected Impact on Inhibitory Activity |
| 0 (Serum-free media) | High | Highest efficacy, but may affect cell viability depending on the cell type. |
| 1 | Moderate-High | Effective inhibition, with potentially slower degradation than at higher serum concentrations. |
| 5 | Moderate | Standard concentration for many cell culture applications; inhibitor degradation is a factor to consider. |
| 10 | Moderate-Low | Common for robust cell growth; may require higher inhibitor concentrations or more frequent replenishment to compensate for increased degradation. |
| 20 | Low | Significant proteolytic degradation expected; may be challenging to achieve sustained inhibition. |
Note: This table is for illustrative purposes. It is highly recommended to empirically determine the optimal serum concentration and inhibitor dosage for your specific experimental setup.
Experimental Protocols
Protocol for Assessing Caspase-10 Activity using Fluorescently Labeled this compound (FAM-AEVD-FMK)
This protocol is adapted from commercially available caspase-10 activity assay kits.
Materials:
-
Cells of interest
-
Apoptotic stimulus (e.g., staurosporine, TNF-α)
-
FAM-AEVD-FMK reagent
-
DMSO (for reconstitution)
-
Wash Buffer (provided with the kit or PBS)
-
Cell culture medium (with desired serum concentration)
-
96-well plate (for microplate reader) or appropriate plates/slides for microscopy/flow cytometry
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate or other appropriate culture vessel at a density suitable for your experiment. Allow cells to adhere and grow overnight.
-
Induction of Apoptosis: Treat the cells with your chosen apoptotic stimulus. Include a negative control group of untreated cells.
-
Preparation of FAM-AEVD-FMK: Reconstitute the FAM-AEVD-FMK in DMSO to make a stock solution as per the manufacturer's instructions.
-
Inhibitor Incubation: Add the FAM-AEVD-FMK solution to each well at the recommended final concentration (typically a 1:150 dilution of the stock solution).[2][3]
-
Incubation: Incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator, protected from light.
-
Washing:
-
For suspension cells: Centrifuge the cells and gently aspirate the supernatant. Resuspend the cell pellet in wash buffer. Repeat the wash step.
-
For adherent cells: Gently aspirate the medium and wash the cells with wash buffer. Repeat the wash step. The washing step is critical to remove unbound fluorescent inhibitor and reduce background.[3]
-
-
Resuspension: Resuspend the cells in an appropriate volume of wash buffer.
-
Detection:
-
Fluorescence Microscope: Observe the cells using a filter set appropriate for FITC (Excitation/Emission ~490/525 nm). Apoptotic cells will show bright green fluorescence.
-
Flow Cytometer: Analyze the cells using the FL1 channel.
-
Fluorescence Microplate Reader: Measure the fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Signaling Pathways and Workflows
Caption: Experimental workflow for assessing caspase-10 activity.
Caption: Simplified signaling pathway of this compound action.
References
autofluorescence interference with Z-Aevd-fmk in imaging
Welcome to the technical support center for researchers utilizing Z-Aevd-fmk in cellular imaging applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on mitigating autofluorescence interference.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for in imaging?
This compound is a cell-permeable, irreversible inhibitor of caspase-10.[1][2][3][4] In imaging applications, it is typically conjugated to a fluorophore, such as carboxyfluorescein (FAM), to visualize caspase-10 activity in apoptotic cells.[5] The fluoromethyl ketone (FMK) moiety allows the probe to covalently bind to the active site of the caspase.[1][5]
Q2: What is autofluorescence and why is it a problem when using this compound?
Autofluorescence is the natural emission of light by biological materials when they are excited by light, which can interfere with the detection of the specific fluorescent signal from your probe (e.g., the FAM-conjugated this compound).[6][7] This can lead to a poor signal-to-noise ratio, making it difficult to distinguish true positive signals from background noise.[8] Common sources of autofluorescence include endogenous molecules like NADH, collagen, and elastin, as well as components of cell culture media like phenol red and fetal bovine serum (FBS).[6][7] Fixation methods, particularly those using aldehyde-based fixatives like formaldehyde and glutaraldehyde, can also induce autofluorescence.[9][10]
Q3: How do I know if I have an autofluorescence problem in my this compound imaging experiment?
To determine if autofluorescence is impacting your results, it is essential to include proper controls in your experiment. The most critical control is an unstained sample that has undergone all the same processing steps as your stained samples (including fixation and permeabilization).[6] By imaging this unstained control using the same settings as your experimental samples, you can visualize the level and spectral properties of the background autofluorescence.[11]
Troubleshooting Guides
Issue 1: High background fluorescence obscuring the this compound signal.
High background can be caused by several factors, including cellular autofluorescence and non-specific binding of the probe.
Troubleshooting Steps:
-
Optimize Fixation: Aldehyde-based fixatives are a major source of autofluorescence.[10]
-
Reduce Fixation Time: Minimize the duration of fixation to the shortest time necessary to preserve cell morphology.[10][12]
-
Lower Fixative Concentration: Try decreasing the concentration of paraformaldehyde.[6]
-
Switch to a Non-Aldehyde Fixative: Consider using organic solvents like ice-cold methanol or ethanol as an alternative to aldehyde-based fixatives, especially for cell surface markers.[6][7]
-
-
Chemical Quenching of Autofluorescence:
-
Sodium Borohydride Treatment: This can be used to reduce aldehyde-induced autofluorescence, although results can be variable.[9][12]
-
Commercial Quenching Reagents: Products like TrueVIEW® Autofluorescence Quenching Kit can effectively reduce autofluorescence from various sources.[6]
-
Sudan Black B: This reagent is known to reduce lipofuscin-related autofluorescence.[10][12]
-
-
Optimize Staining Protocol:
-
Titrate this compound: Use the lowest concentration of the probe that still provides a detectable specific signal to minimize background from unbound probe.[7]
-
Include Thorough Wash Steps: Ensure adequate washing after staining to remove any unbound this compound.[6]
-
Optimize Blocking: If using antibodies in conjunction with this compound, ensure your blocking buffer is appropriate. For example, avoid bovine serum albumin (BSA) if you are using anti-bovine secondary antibodies.[11]
-
Issue 2: Autofluorescence spectrally overlaps with the this compound fluorophore.
This compound is often labeled with green-emitting fluorophores like FAM. Unfortunately, endogenous autofluorescence is often strongest in the blue and green regions of the spectrum.[7][12]
Troubleshooting Steps:
-
Choose a Different Fluorophore: If possible, select a this compound conjugate with a red or far-red emitting fluorophore. Autofluorescence is typically lower in these regions of the spectrum.[10][12]
-
Spectral Unmixing: This is a powerful image analysis technique that can computationally separate the emission spectra of the specific fluorophore from the broad spectrum of autofluorescence.[13][14][15] This requires a microscope with a spectral detector.
-
Photobleaching: Intentionally exposing the sample to high-intensity light before labeling can be used to "bleach" or quench the autofluorescence signal.[8][16][17] The subsequent specific fluorescent signal from your probe will then have a higher signal-to-noise ratio.
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment to Reduce Aldehyde-Induced Autofluorescence
This protocol is intended for use after fixation with aldehyde-based fixatives like paraformaldehyde.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Sodium Borohydride (NaBH₄)
Procedure:
-
Fix cells as per your standard protocol.
-
Wash the cells three times with PBS.
-
Prepare a fresh solution of 0.1% Sodium Borohydride in PBS. Caution: Sodium borohydride is a hazardous chemical and should be handled with appropriate safety precautions.
-
Incubate the cells in the sodium borohydride solution for 15-30 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Proceed with your standard immunofluorescence or imaging protocol.
Protocol 2: Pre-Staining Photobleaching to Quench Autofluorescence
This protocol can be performed on fixed cells before the addition of the fluorescent probe.
Materials:
-
Fluorescence microscope with a broad-spectrum, high-intensity light source (e.g., LED or mercury lamp).
Procedure:
-
Prepare your cell sample on a microscope slide or imaging dish.
-
Place the sample on the microscope stage.
-
Expose the sample to high-intensity light from your microscope's light source for a period ranging from several minutes to an hour. The optimal time will need to be determined empirically.
-
After photobleaching, proceed with your this compound staining protocol.
Visualizations
Caption: A logical workflow for troubleshooting high background signals.
Caption: The signaling pathway leading to this compound fluorescence.
References
- 1. Caspase-10 Inhibitor this compound (FMK009) by R&D Systems, Part of Bio-Techne [bio-techne.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mybiosource.com [mybiosource.com]
- 4. R D Systems Caspase-10 Inhibitor this compound 1 mg | Buy Online | R&D Systems™ | Fisher Scientific [fishersci.com]
- 5. Fluorochrome-Labeled Inhibitors of Caspases: Convenient In Vitro and In Vivo Markers of Apoptotic Cells for Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 7. southernbiotech.com [southernbiotech.com]
- 8. Photobleaching - Wikipedia [en.wikipedia.org]
- 9. hwpi.harvard.edu [hwpi.harvard.edu]
- 10. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 11. biotium.com [biotium.com]
- 12. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 13. bio-rad.com [bio-rad.com]
- 14. beckman.com [beckman.com]
- 15. In-vivo fluorescence imaging with a multivariate curve resolution spectral unmixing technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. When do I use photobleaching on purpose? | AAT Bioquest [aatbio.com]
- 17. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
Validation & Comparative
A Head-to-Head Comparison of Z-Aevd-fmk and Z-IETD-fmk for Caspase Inhibition
In the intricate landscape of apoptosis research, the selective inhibition of specific caspases is paramount for dissecting cellular signaling pathways and developing targeted therapeutics. Among the array of available tools, the peptide-based inhibitors Z-Aevd-fmk and Z-IETD-fmk have emerged as key reagents for targeting the initiator caspases -10 and -8, respectively. This guide provides a comprehensive comparison of these two inhibitors, offering researchers, scientists, and drug development professionals a detailed overview of their performance, supported by experimental data and protocols.
At a Glance: Key Differences
| Feature | This compound | Z-IETD-fmk |
| Primary Target | Caspase-10 | Caspase-8 |
| Mechanism of Action | Irreversible, covalent binding to the active site | Irreversible, covalent binding to the active site |
| Cell Permeability | Yes | Yes |
| Potency (IC50) | Data not readily available in cited literature | Caspase-8: ~350 nM[1] |
| Selectivity | Primarily targets caspase-10 | Preferentially targets caspase-8 over other caspases. Also inhibits Caspase-10 (IC50: ~5.76 µM) and Caspase-9 (IC50: ~3.7 µM)[1] |
| Known Off-Target Effects | Limited data available | Can inhibit granzyme B and affect NF-κB signaling and T-cell proliferation[2] |
Delving Deeper: Mechanism and Specificity
Both this compound and Z-IETD-fmk are tetrapeptide inhibitors that function through a similar mechanism. The peptide sequence mimics the natural substrate of the target caspase, guiding the inhibitor to the enzyme's active site. The fluoromethyl ketone (fmk) group then forms an irreversible covalent bond with the catalytic cysteine residue, effectively inactivating the enzyme. The N-terminal benzyloxycarbonyl (Z) group enhances the cell permeability of these compounds, allowing for their use in in vitro cell-based assays.
Z-IETD-fmk is designed to be a selective inhibitor of caspase-8. Quantitative data demonstrates its high potency against caspase-8, with a reported IC50 value of approximately 350 nM[1]. However, it is not entirely specific and has been shown to inhibit other caspases, albeit at higher concentrations. Notably, it can inhibit caspase-10 with an IC50 of 5.76 µM and caspase-9 with an IC50 of 3.7 µM[1]. This cross-reactivity should be a consideration in experimental design.
Signaling Pathways of Caspase-8 and Caspase-10
Caspase-8 and caspase-10 are initiator caspases primarily involved in the extrinsic apoptosis pathway, which is triggered by the activation of death receptors on the cell surface.
Off-Target Effects and Other Considerations
A crucial aspect of using any inhibitor is understanding its potential off-target effects. For Z-IETD-fmk , studies have indicated that it can inhibit granzyme B, a serine protease involved in cytotoxic T lymphocyte-mediated cell death[2]. Furthermore, it has been shown to suppress T-cell proliferation and modulate NF-κB signaling, with some of these effects being independent of its caspase-inhibitory function.
Information regarding the off-target effects of This compound is limited in the available literature. As with any inhibitor, it is prudent to include appropriate controls to account for potential off-target activities. A commonly used negative control for fmk-containing peptide inhibitors is Z-FA-fmk, which does not inhibit caspases[3].
Experimental Protocols
Caspase Activity Assay using a Fluorogenic Substrate
This protocol provides a general framework for measuring caspase-8 or caspase-10 activity in cell lysates using a specific fluorogenic substrate.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound or Z-IETD-fmk
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Fluorogenic caspase-8 substrate (e.g., Ac-IETD-AFC) or caspase-10 substrate (e.g., Ac-AEVD-AFC)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Cell Treatment:
-
Plate cells at the desired density.
-
Pre-incubate cells with the desired concentration of this compound, Z-IETD-fmk, or vehicle control (DMSO) for 1-2 hours. Recommended concentrations for cell culture are typically in the range of 10-100 µM[5].
-
Induce apoptosis using the appropriate stimulus. Include a non-induced control.
-
Incubate for the desired period.
-
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Incubate on ice for 10-20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Caspase Activity Measurement:
-
Determine the protein concentration of the cell lysates.
-
In a 96-well black microplate, add an equal amount of protein (e.g., 20-50 µg) from each sample to separate wells.
-
Add the reaction buffer (containing the fluorogenic substrate) to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC) at different time points.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (change in fluorescence over time).
-
Compare the activity in the inhibitor-treated samples to the vehicle-treated control to determine the extent of inhibition.
-
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Caspase-10 Inhibitor this compound (FMK009) by R&D Systems, Part of Bio-Techne [bio-techne.com]
- 4. Caspase-10-Mediated Heat Shock Protein 90β Cleavage Promotes UVB Irradiation-Induced Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. R D Systems Caspase-10 Inhibitor this compound 1 mg | Buy Online | R&D Systems™ | Fisher Scientific [fishersci.pt]
A Head-to-Head Comparison: The Specificity of Z-AEVD-FMK versus the Pan-Caspase Inhibitor Z-VAD-FMK
For researchers, scientists, and drug development professionals navigating the intricate world of apoptosis and caspase-mediated signaling, the choice of a chemical inhibitor is a critical experimental decision. This guide provides an objective comparison of the caspase-10 inhibitor, Z-AEVD-FMK, and the widely used pan-caspase inhibitor, Z-VAD-FMK, supported by experimental data and detailed protocols to inform your research.
Caspases, a family of cysteine-aspartic proteases, are central executioners of apoptosis, or programmed cell death. Their activation triggers a cascade of events leading to the dismantling of the cell. To study the specific roles of these enzymes, researchers rely on inhibitors. Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) has long been a staple in apoptosis research due to its broad-spectrum inhibition of caspases.[1] However, for dissecting the roles of specific caspases, more targeted inhibitors are required. This compound (carbobenzoxy-alanyl-glutamyl-valyl-aspartyl-[O-methyl]-fluoromethylketone) is recognized as a specific inhibitor of caspase-10, an initiator caspase involved in the extrinsic apoptosis pathway.[2]
This guide will delve into the specificity of these two inhibitors, presenting their inhibitory profiles, discussing off-target effects, and providing detailed experimental methodologies for their characterization.
Quantitative Comparison of Inhibitory Activity
The specificity and potency of caspase inhibitors are best illustrated by their half-maximal inhibitory concentration (IC50) values against a panel of caspases. The lower the IC50 value, the more potent the inhibitor is against a specific caspase.
| Inhibitor | Target Caspase(s) | Reported IC50 Values (μM) |
| Z-VAD-FMK | Pan-Caspase | Caspase-1: 3.07[3]Caspase-6: 6.78[3]Caspase-7: 4.11[3]Caspase-8: 5.42[3]Caspase-9: 10.66[3]Caspase-10: 9.52[3] |
| This compound | Caspase-10 | Primarily targets Caspase-10. A comprehensive IC50 profile across all caspases is not readily available in the public domain, highlighting its more specialized use. |
Note: IC50 values can vary depending on the experimental conditions, such as substrate concentration and enzyme source. The provided values serve as a comparative reference.
Specificity Profile and Off-Target Effects
Z-VAD-FMK: The Broad-Spectrum Inhibitor
Z-VAD-FMK is a cell-permeable, irreversible inhibitor that binds to the catalytic site of most caspases.[4] Its broad-spectrum activity makes it a useful tool for determining if a cellular process is caspase-dependent. However, this lack of specificity can be a significant drawback when trying to elucidate the function of a particular caspase.
A critical consideration when using Z-VAD-FMK is its known off-target effects. Notably, Z-VAD-FMK has been shown to inhibit peptide:N-glycanase (NGLY1), an enzyme involved in endoplasmic reticulum-associated degradation (ERAD).[5][6] This inhibition can lead to the induction of autophagy, a cellular recycling process.[5][6] This off-target effect can complicate the interpretation of experimental results, as observed phenotypes may be due to autophagy induction rather than caspase inhibition.
This compound: A More Targeted Approach
This compound is designed to be a more specific, cell-permeable, and irreversible inhibitor of caspase-10.[2] Caspase-10 is an initiator caspase that is structurally similar to caspase-8 and is primarily involved in the extrinsic apoptosis pathway initiated by death receptors such as Fas and TRAIL-R. By specifically targeting caspase-10, researchers can investigate its precise role in apoptosis signaling without the confounding effects of inhibiting other caspases. While this compound is primarily known as a caspase-10 inhibitor, a comprehensive screen of its activity against all other caspases is not as widely documented as for Z-VAD-FMK.
Signaling Pathways and Inhibitor Intervention
To visualize the points of intervention for this compound and Z-VAD-FMK, we can map them onto the extrinsic and intrinsic apoptosis pathways.
Figure 1: Apoptosis signaling pathways and points of inhibition.
Experimental Protocols
To empirically determine the specificity and efficacy of this compound and Z-VAD-FMK, the following experimental protocols are recommended.
In Vitro Caspase Activity Assay
This assay measures the ability of the inhibitors to block the activity of purified, active caspases against a fluorogenic substrate.
Materials:
-
Purified active human caspases (Caspase-1 through -10)
-
Fluorogenic caspase substrates (e.g., Ac-DEVD-AMC for caspase-3/7, Ac-LEHD-AFC for caspase-9, Ac-IETD-AFC for caspase-8, Ac-AEVD-AFC for caspase-10)
-
Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
-
This compound and Z-VAD-FMK dissolved in DMSO
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound and Z-VAD-FMK in assay buffer. Include a DMSO-only control.
-
In the 96-well plate, add the diluted inhibitors to the wells.
-
Add the purified active caspase to each well and incubate for 15-30 minutes at 37°C to allow for inhibitor binding.
-
Add the corresponding fluorogenic substrate to each well to initiate the reaction.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a time course (e.g., every 5 minutes for 1 hour) using a fluorometric plate reader.
-
Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence versus time curve).
-
Plot the percentage of caspase activity versus the inhibitor concentration and determine the IC50 value for each inhibitor against each caspase.
References
- 1. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. storage.googleapis.com [storage.googleapis.com]
- 4. invivogen.com [invivogen.com]
- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 6. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Z-Aevd-fmk's Role in Apoptosis: A Comparative Guide to Caspase-10 siRNA Knockdown
In the intricate world of apoptosis research, specific and reliable tools are paramount. Z-Aevd-fmk, a well-regarded inhibitor of caspase-10, has been instrumental in elucidating the roles of this initiator caspase in programmed cell death. However, to ensure the observed effects are genuinely due to caspase-10 inhibition and not off-target activities, validation with a genetic approach is crucial. This guide provides a comprehensive comparison of using this compound and caspase-10 siRNA knockdown, offering researchers and drug development professionals the necessary data and protocols to rigorously validate their findings.
This compound vs. Caspase-10 siRNA Knockdown: A Head-to-Head Comparison
Both this compound and siRNA-mediated knockdown are powerful techniques to probe caspase-10 function, but they operate through fundamentally different mechanisms. This compound is a cell-permeable, irreversible peptide inhibitor that binds to the active site of caspase-10.[1][2] This provides a rapid and potent means of inhibiting its enzymatic activity. In contrast, siRNA (small interfering RNA) acts at the genetic level, triggering the degradation of caspase-10 mRNA, thereby preventing its translation into protein. This "knockdown" of the protein itself offers a highly specific alternative to pharmacological inhibition.
| Feature | This compound (Caspase-10 Inhibitor) | Caspase-10 siRNA Knockdown |
| Mechanism of Action | Irreversibly binds to the active site of caspase-10, inhibiting its proteolytic activity.[1] | Induces degradation of caspase-10 mRNA, preventing protein synthesis. |
| Target | Caspase-10 protein activity. May have off-target effects on other caspases with similar active sites. | Caspase-10 mRNA. Highly specific to the target sequence. |
| Onset of Effect | Rapid, typically within hours of administration. | Slower, requires time for existing protein to be degraded (typically 24-72 hours). |
| Duration of Effect | Can be transient, depending on inhibitor stability and cell division. | Can be more sustained, lasting for several days depending on cell type and division rate. |
| Potential for Off-Target Effects | Possible cross-reactivity with other caspases (e.g., caspase-8).[3] | Minimal, but can be influenced by siRNA sequence design and can induce an interferon response. |
| Validation | Requires validation of specificity, often through methods like siRNA knockdown. | Requires confirmation of protein knockdown via Western blot or other protein detection methods.[4] |
Experimental Protocols
To ensure reproducibility and accuracy, detailed experimental protocols are essential. Below are representative protocols for both this compound treatment and caspase-10 siRNA knockdown.
Protocol 1: Inhibition of Caspase-10 using this compound
This protocol outlines the general steps for treating cultured cells with this compound to inhibit apoptosis.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Reagent Preparation: Reconstitute lyophilized this compound in DMSO to create a stock solution (e.g., 10 mM). Store at -20°C. Further dilute the stock solution in cell culture medium to the desired final working concentration. Working concentrations typically range from 50 nM to 100 µM.[1][2]
-
Inhibitor Treatment: Pre-incubate the cells with the this compound-containing medium for a period of 1 to 3 hours before inducing apoptosis. This allows for sufficient cell permeability and binding to the target caspase.
-
Apoptosis Induction: Induce apoptosis using the desired stimulus (e.g., TRAIL, FasL, or a chemical inducer).
-
Assay: After the appropriate incubation time, harvest the cells and analyze for markers of apoptosis, such as caspase-3/7 activity, Annexin V staining, or PARP cleavage.
As a negative control, a general caspase inhibitor control such as Z-FA-FMK can be used, which inhibits cathepsins but not caspases.
Protocol 2: Caspase-10 Knockdown using siRNA
This protocol provides a general workflow for transfecting cells with caspase-10 siRNA.
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they reach 60-80% confluency at the time of transfection.[5]
-
siRNA Preparation: Dilute the caspase-10 siRNA and a non-targeting (scrambled) control siRNA in an appropriate serum-free medium (e.g., Opti-MEM™).[6]
-
Transfection Reagent Preparation: In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in the same serum-free medium.[6]
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 5-15 minutes to allow for the formation of siRNA-lipid complexes.[4][6]
-
Transfection: Add the complexes to the cells.
-
Incubation: Incubate the cells for 24 to 72 hours to allow for the knockdown of the target protein. The optimal time should be determined empirically.
-
Validation of Knockdown: Harvest a subset of the cells to confirm the reduction of caspase-10 protein levels via Western blot or qRT-PCR.
-
Functional Assay: Once knockdown is confirmed, proceed with the apoptosis induction and subsequent analysis as described in the this compound protocol.
Quantitative Data Comparison
The following table presents hypothetical data from an experiment designed to validate the effects of this compound with caspase-10 siRNA. In this scenario, apoptosis is induced by TRAIL, and the percentage of apoptotic cells is measured by Annexin V staining.
| Treatment Group | % Apoptotic Cells (Annexin V Positive) | Caspase-3 Activity (Relative Fluorescence Units) | Caspase-10 Protein Level (Relative to Control) |
| Untreated Control | 5% | 1,500 | 100% |
| TRAIL (Apoptosis Inducer) | 45% | 12,000 | 98% |
| TRAIL + this compound | 15% | 3,500 | 95% |
| TRAIL + Scrambled siRNA | 43% | 11,500 | 97% |
| TRAIL + Caspase-10 siRNA | 18% | 4,000 | 15% |
These results would indicate that both the pharmacological inhibition of caspase-10 with this compound and the genetic knockdown of caspase-10 lead to a significant reduction in TRAIL-induced apoptosis, thereby validating that the observed effect is indeed mediated by caspase-10.
Visualizing the Pathways and Workflows
Diagrams are invaluable for understanding complex biological processes and experimental designs.
Caption: Extrinsic apoptosis pathway initiated by TRAIL, highlighting the role of caspase-10.
Caption: Experimental workflow comparing this compound inhibition with siRNA knockdown.
Alternative Validation Strategies
While siRNA is a gold standard for validation, other methods can also be employed:
-
Use of a Structurally Different Inhibitor: Employing another caspase-10 inhibitor with a different chemical scaffold can help rule out off-target effects specific to this compound's structure.
-
Caspase-10 Knockout Cell Lines: Using CRISPR/Cas9 or other gene-editing technologies to create a cell line completely devoid of caspase-10 provides the most definitive genetic validation.
-
Dominant-Negative Mutants: Overexpressing a catalytically inactive form of caspase-10 can also inhibit the apoptotic pathway, serving as another genetic control.[7]
Conclusion
References
- 1. R D Systems Caspase-10 Inhibitor this compound 1 mg | Buy Online | R&D Systems™ | Fisher Scientific [fishersci.com]
- 2. R D Systems Caspase-10 Inhibitor this compound 1 mg | Buy Online | R&D Systems™ | Fisher Scientific [fishersci.pt]
- 3. Caspase-10-Mediated Heat Shock Protein 90β Cleavage Promotes UVB Irradiation-Induced Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. siRNA knockdown [protocols.io]
- 7. pnas.org [pnas.org]
Z-Aevd-fmk: A Guide to its Selectivity and Comparison with Other Caspase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the caspase-10 inhibitor, Z-Aevd-fmk, and its cross-reactivity with other caspases. Due to the limited availability of direct quantitative data for this compound's selectivity profile in publicly accessible literature, this document focuses on providing a comprehensive overview based on available information, including comparative data from other well-characterized caspase inhibitors and detailed experimental protocols to enable researchers to conduct their own selectivity studies.
Introduction to this compound
Z-Ala-Glu-Val-Asp-fluoromethylketone (this compound) is a synthetic peptide inhibitor designed to target caspase-10, an initiator caspase involved in the extrinsic pathway of apoptosis.[1][2][3] Like other inhibitors in the fluoromethyl ketone (FMK) class, this compound acts as an irreversible inhibitor by forming a covalent bond with the active site of the target caspase. Its role in blocking the activation of downstream effector caspases, such as caspase-3, has been demonstrated in cellular assays.
Comparative Analysis of Caspase Inhibitor Selectivity
Table 1: IC50 Values of Various Caspase Inhibitors
| Inhibitor | Target Caspase(s) | Caspase-1 (µM) | Caspase-8 (µM) | Caspase-10 (µM) | Other Inhibited Caspases |
| This compound | Caspase-10 | Data not available | Data not available | Data not available | Data not available |
| Ac-LESD-CMK | Caspase-8 | >10 | 0.05 | 0.52 | - |
| z-LEHD-FMK | Caspase-9 | >10 | 0.0007 | 3.59 | - |
| z-IETD-FMK | Caspase-8 | >10 | 0.35 | 5.76 | - |
| VX-765 | Caspase-1 | 0.53 | 1 | 42 | - |
| Z-DEVD-FMK | Caspase-3 | Data not available | Potent Inhibition | Potent Inhibition | Caspase-6, Caspase-7 |
*Data for Ac-LESD-CMK, z-LEHD-FMK, z-IETD-FMK, and VX-765 are adapted from a study on caspase inhibitor specificity.[4] Information on Z-DEVD-FMK is based on qualitative descriptions of its potent inhibitory effects.[5] It is important to note that the peptide sequence of this compound (AEVD) differs from the optimal recognition sequences of other caspases, suggesting a degree of selectivity for caspase-10. However, cross-reactivity with other caspases, particularly those with similar substrate specificities like caspase-8, cannot be ruled out without direct experimental evidence.
Signaling Pathway of Caspase-10 in Extrinsic Apoptosis
Caspase-10 is an initiator caspase in the extrinsic apoptosis pathway, which is triggered by the binding of extracellular death ligands (e.g., TNF-α, FasL, TRAIL) to their corresponding death receptors on the cell surface. Upon ligand binding, these receptors recruit adaptor proteins like FADD, which in turn recruit procaspase-10 to form the Death-Inducing Signaling Complex (DISC). Within the DISC, procaspase-10 molecules undergo proximity-induced dimerization and auto-activation. Activated caspase-10 can then initiate the downstream caspase cascade by cleaving and activating effector caspases, such as caspase-3 and caspase-7, ultimately leading to the execution of apoptosis. Caspase-10 can also cleave the pro-apoptotic protein Bid, leading to the activation of the intrinsic apoptotic pathway.
Caption: Extrinsic apoptosis pathway initiated by caspase-10.
Experimental Protocol: Fluorometric Caspase Activity Assay
To determine the cross-reactivity of this compound, a fluorometric caspase activity assay can be performed using a panel of recombinant caspases. This assay measures the cleavage of a specific fluorogenic substrate by the active caspase, resulting in the release of a fluorescent molecule.
Materials:
-
Recombinant active caspases (e.g., caspase-1, -2, -3, -6, -7, -8, -9, -10)
-
This compound and other control inhibitors
-
Caspase-specific fluorogenic substrates (e.g., Ac-DEVD-AFC for caspase-3/7, Ac-LEHD-AFC for caspase-9, Ac-IETD-AFC for caspase-8)
-
Assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of this compound and control inhibitors in the assay buffer.
-
Enzyme and Inhibitor Incubation: In the wells of a 96-well plate, add the recombinant active caspase and the various concentrations of the inhibitor. Incubate at room temperature for a specified time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Substrate Addition: Add the corresponding fluorogenic substrate to each well to initiate the enzymatic reaction.
-
Fluorometric Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.
-
Data Analysis: Calculate the rate of substrate cleavage for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: General workflow for determining caspase inhibitor IC50 values.
Conclusion
This compound is a valuable tool for studying the specific roles of caspase-10 in apoptosis. While direct quantitative data on its cross-reactivity is limited, the provided comparative data and experimental protocols will aid researchers in designing and interpreting experiments. It is recommended that researchers perform their own selectivity profiling of this compound against a panel of caspases to ensure the specificity of their findings. The inherent nature of peptide-based inhibitors suggests that some level of cross-reactivity may be possible, and this should be a consideration in experimental design and data interpretation.
References
Comparative Efficacy of Z-Aevd-fmk and Other Caspase Inhibitors in Diverse Cell Types: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the caspase-10 inhibitor Z-Aevd-fmk with other key caspase inhibitors. This document summarizes quantitative data, details experimental methodologies, and visualizes relevant biological pathways to aid in the selection of the most appropriate tools for apoptosis research.
Introduction to Caspase Inhibitors
Caspases, a family of cysteine-aspartic proteases, are central players in the intricate process of apoptosis, or programmed cell death. Their activation in response to various stimuli initiates a cascade of events leading to cellular disassembly. Due to their critical role, the modulation of caspase activity with specific inhibitors is a cornerstone of apoptosis research and a potential therapeutic strategy. This guide focuses on this compound, a selective inhibitor of caspase-10, and compares its efficacy with inhibitors of other key caspases: Z-IETD-fmk (caspase-8 inhibitor) and Z-LEHD-fmk (caspase-9 inhibitor).
These inhibitors are cell-permeable peptides with a fluoromethyl ketone (FMK) group that irreversibly binds to the active site of their target caspases, thereby blocking their proteolytic activity. Understanding their differential efficacy in various cell types is crucial for designing and interpreting experiments aimed at dissecting the complex signaling pathways of apoptosis.
Comparative Efficacy of Caspase Inhibitors
The efficacy of caspase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The following tables summarize the available data on the efficacy of this compound, Z-IETD-fmk, and Z-LEHD-fmk in various cell lines. It is important to note that direct comparative studies across a wide range of cell lines are limited, and the data presented here are compiled from different studies. Experimental conditions, such as the method of apoptosis induction and the specific assay used, can influence the observed efficacy.
Table 1: Efficacy of this compound (Caspase-10 Inhibitor)
| Cell Line | Apoptosis Inducer | Assay Method | Effective Concentration | Outcome |
| MRK-nu-1 (gastric cancer) | Sodium Butyrate (5 mM) | Caspase-3 Activity Assay, DNA Fragmentation | 10 µM | Completely inhibited caspase-3 activation and DNA fragmentation.[1] |
Table 2: Efficacy of Z-IETD-fmk (Caspase-8 Inhibitor)
| Cell Line | Apoptosis Inducer | Assay Method | IC50 / Effective Concentration | Outcome |
| T-cells | TNFα | Apoptosis Assay | IC50: 0.46 µM | Full inhibition of the proapoptotic effect of TNFα.[2] |
| KYSE30, KYSE450 (esophageal squamous cell carcinoma) | Rabd-B (10 µM) | Flow Cytometry (Annexin V) | 20 µM | Significantly inhibited Rabd-B-induced apoptosis.[3] |
| Calu-6, A549 (lung cancer) | Propyl Gallate (800 µM) | Trypan Blue Exclusion | 15 µM | Significantly increased the number of live cells and decreased the number of dead cells.[4] |
Table 3: Efficacy of Z-LEHD-fmk (Caspase-9 Inhibitor)
| Cell Line | Apoptosis Inducer | Assay Method | IC50 / Effective Concentration | Outcome |
| HCT116 (colon cancer), 293 (embryonic kidney) | TRAIL | Apoptosis Assay | Not specified | Protected cells from TRAIL-mediated death.[5] |
| SW480 (colon adenocarcinoma), H460 (non-small cell lung cancer) | TRAIL | Apoptosis Assay | Not specified | Did not protect cells from TRAIL-induced apoptosis.[5] |
| KYSE30, KYSE450 (esophageal squamous cell carcinoma) | Rabd-B (10 µM) | Flow Cytometry (Annexin V) | 20 µM | Significantly inhibited Rabd-B-induced apoptosis.[3] |
| Calu-6, A549 (lung cancer) | Propyl Gallate (800 µM) | Trypan Blue Exclusion | 15 µM | Significantly increased the number of live cells and decreased the number of dead cells.[4] |
| HeLa (cervical cancer) | Compound 1X (97.3 µM) | Caspase-9 Activity Assay | Not specified | Used to evaluate caspase-9 activity.[6] |
Signaling Pathways in Apoptosis
The initiation of apoptosis is broadly divided into two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular substrates and the subsequent morphological changes of apoptosis.
The extrinsic pathway is initiated by the binding of death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and pro-caspase-8 and/or pro-caspase-10, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 and -10 are activated through proximity-induced dimerization and subsequently activate downstream executioner caspases.
The intrinsic pathway is triggered by various intracellular stresses, such as DNA damage or growth factor withdrawal. This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytosol. Cytochrome c binds to Apaf-1, which then recruits and activates pro-caspase-9 in a complex known as the apoptosome. Activated caspase-9 then proceeds to activate executioner caspases.
Below are diagrams illustrating these key signaling pathways.
Caption: Extrinsic apoptosis pathway initiated by death receptor activation.
Caption: Intrinsic apoptosis pathway triggered by mitochondrial stress.
Experimental Protocols
Accurate assessment of caspase inhibitor efficacy relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays used to quantify apoptosis and caspase activity.
Cell Viability and Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Protocol:
-
Cell Preparation:
-
Culture cells to the desired confluency and treat with the apoptosis-inducing agent and/or caspase inhibitor for the specified duration.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.
-
Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation at 300 x g for 5 minutes.[7]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI (100 µg/mL).
-
Incubate the cells for 15 minutes at room temperature in the dark.[8]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each sample.
-
Analyze the cells by flow cytometry within one hour of staining.[9]
-
Interpretation:
-
Annexin V-negative / PI-negative: Viable cells.
-
Annexin V-positive / PI-negative: Early apoptotic cells.
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells.
-
Annexin V-negative / PI-positive: Necrotic cells.
-
-
Determination of Caspase Activity by Colorimetric Assay
This assay measures the activity of specific caspases by detecting the cleavage of a colorimetric substrate.
Principle: The assay utilizes a specific peptide substrate for the target caspase (e.g., AEVD for caspase-10, IETD for caspase-8, LEHD for caspase-9) conjugated to a chromophore, p-nitroaniline (pNA). When the caspase cleaves the peptide, the free pNA is released, which can be quantified by measuring its absorbance at 405 nm.
Protocol:
-
Cell Lysate Preparation:
-
Induce apoptosis in cells as described previously.
-
Pellet the cells and resuspend in a chilled cell lysis buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris. The supernatant contains the cytosolic extract with active caspases.
-
-
Assay Reaction:
-
Determine the protein concentration of the cell lysate.
-
In a 96-well plate, add 50-100 µg of protein lysate per well.
-
Add 2X reaction buffer containing dithiothreitol (DTT) to each well.
-
Add the specific caspase substrate (e.g., AEVD-pNA for caspase-10) to a final concentration of 200 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm using a microplate reader.
-
The fold-increase in caspase activity can be determined by comparing the absorbance of the treated samples to that of the untreated control.
-
Western Blotting for Cleaved Caspase-3
This method provides a qualitative or semi-quantitative assessment of the activation of executioner caspase-3.
Principle: Caspase-3 is activated by cleavage of its inactive pro-form (procaspase-3, ~35 kDa) into active subunits (p17 and p12). An antibody specific to the cleaved, active form of caspase-3 can be used to detect its presence by western blotting, indicating the execution phase of apoptosis.
Protocol:
-
Protein Extraction and Quantification:
-
Prepare cell lysates as described for the colorimetric assay.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
Caption: General experimental workflow for assessing caspase inhibitor efficacy.
Conclusion
The selection of an appropriate caspase inhibitor is critical for accurately dissecting the molecular mechanisms of apoptosis. This compound is a valuable tool for investigating the role of caspase-10 in the extrinsic apoptotic pathway. However, its efficacy, like that of other caspase inhibitors such as Z-IETD-fmk and Z-LEHD-fmk, can be cell-type dependent. This guide provides a starting point for researchers by summarizing available efficacy data and detailing essential experimental protocols. It is recommended that researchers empirically determine the optimal concentration and conditions for their specific cell system and experimental setup. The provided diagrams of signaling pathways and experimental workflows serve as a visual aid to conceptualize the complex processes involved in apoptosis research.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The Anti-Apoptotic Effects of Caspase Inhibitors in Propyl Gallate-Treated Lung Cancer Cells Are Related to Changes in Reactive Oxygen Species and Glutathione Levels [mdpi.com]
- 5. The caspase 9 inhibitor Z-LEHD-FMK protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. kumc.edu [kumc.edu]
- 10. researchgate.net [researchgate.net]
- 11. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibition of Downstream Caspase-3 Activation by Z-Aevd-fmk: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Z-Aevd-fmk in inhibiting downstream caspase-3 activation, benchmarked against other widely used caspase inhibitors. The information presented is supported by experimental data to aid in the selection of the most appropriate inhibitor for your research needs.
Introduction to Caspase-3 Activation
Caspase-3 is a critical executioner caspase in the apoptotic signaling cascade. Its activation can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. The extrinsic pathway involves the activation of initiator caspases, such as caspase-8 and caspase-10, which then directly cleave and activate caspase-3.[1][2] this compound is recognized as a selective inhibitor of caspase-10, an initiator caspase that acts upstream of caspase-3 in the extrinsic apoptosis pathway.[3][4] This guide focuses on validating the indirect inhibition of caspase-3 by this compound and compares its efficacy with direct and broad-spectrum caspase inhibitors.
Comparative Analysis of Caspase Inhibitors
The efficacy of this compound in preventing the activation of caspase-3 is compared with Z-DEVD-fmk, a direct caspase-3 inhibitor, and Z-VAD-fmk, a pan-caspase inhibitor.
Quantitative Data on Caspase-3 Inhibition
The following table summarizes experimental data on the inhibition of caspase-3 activity by various inhibitors.
| Inhibitor | Target Caspase(s) | Concentration | % Inhibition of Caspase-3 Activity | Cell Type / Condition | Reference |
| This compound | Caspase-10 | 2 µM | 75% | NB4 cells treated with As₂O₃ | [3] |
| This compound | Caspase-10 | 50 µM | >75% (inhibition was not complete) | NB4 cells treated with As₂O₃ | [3] |
| Z-DEVD-fmk | Caspase-3, -6, -7, -8, -10 | Not Specified | Potent Inhibition | Not Specified | [5] |
| Z-VAD-fmk | Pan-caspase (except caspase-2) | Not Specified | Potent Inhibition | Not Specified | [6] |
Inhibitor Specificity and IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. The following table includes IC50 values for various inhibitors against caspase-3.
| Inhibitor | IC50 for Caspase-3 | Comments | Reference |
| Z-DEVD-fmk | 1.326 µM | Also inhibits other caspases | [7] |
| Ac-DMPD-CMK | 0.5456 µM | More potent than Z-DEVD-fmk | [7] |
| Ac-DMLD-CMK | 0.7455 µM | More potent than Z-DEVD-fmk | [7] |
Signaling Pathway Diagrams
Extrinsic Apoptosis Pathway via Caspase-10
Caption: Extrinsic pathway of apoptosis initiated by death receptor signaling, leading to the activation of caspase-10 and subsequent cleavage of pro-caspase-3. This compound acts by inhibiting the activity of caspase-10.
Experimental Protocols
To validate the inhibition of downstream caspase-3 activation, a combination of a caspase activity assay and Western blotting is recommended.
Experimental Workflow
Caption: A typical workflow for comparing the efficacy of different caspase inhibitors on caspase-3 activation.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., NB4, Jurkat) at an appropriate density in 96-well plates for activity assays or larger plates for Western blotting.
-
Inhibitor Pre-treatment: Pre-incubate the cells with the desired concentrations of this compound, Z-DEVD-fmk, Z-VAD-fmk, or a vehicle control (e.g., DMSO) for 1 hour.
-
Apoptosis Induction: Induce apoptosis using a suitable agent (e.g., 1.6 µM Arsenic Trioxide (As₂O₃) for NB4 cells).[3]
-
Incubation: Incubate the cells for a predetermined time (e.g., 48 hours).[3]
Caspase-3 Activity Assay (Fluorometric)
This protocol is adapted from standard fluorometric caspase assay procedures.[8]
-
Cell Lysis:
-
Pellet the cells by centrifugation.
-
Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge to pellet the cell debris and collect the supernatant containing the cell lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for the assay.
-
Assay Reaction:
-
In a 96-well black plate, add an equal amount of protein from each lysate.
-
Add reaction buffer containing DTT.
-
Add the caspase-3 substrate Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin) to a final concentration of 50 µM.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 420-460 nm.
-
Data Analysis: Calculate the fold increase in caspase-3 activity relative to the untreated control.
Western Blot for Cleaved Caspase-3
This method provides a qualitative or semi-quantitative validation of caspase-3 activation.
-
Sample Preparation:
-
Lyse the cells as described above.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
-
Electrophoresis and Transfer:
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for cleaved (active) caspase-3.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Discussion and Conclusion
The experimental evidence demonstrates that this compound, a caspase-10 inhibitor, can effectively attenuate the downstream activation of caspase-3.[3] This indirect inhibition, however, may not be complete, suggesting the involvement of other apoptotic pathways or initiator caspases in the experimental model.
For researchers specifically investigating the role of caspase-10 in apoptosis, this compound is a valuable tool. However, for complete inhibition of caspase-3-mediated apoptosis, a direct caspase-3 inhibitor like Z-DEVD-fmk or a pan-caspase inhibitor such as Z-VAD-fmk may be more effective. The choice of inhibitor should be guided by the specific research question and the desired level of selectivity. It is also important to note that while Z-DEVD-fmk is often cited as a specific caspase-3 inhibitor, it can also inhibit other caspases.[5] Therefore, careful interpretation of results and the use of appropriate controls are crucial. Newer, more potent, and specific caspase-3 inhibitors are also under development and may offer improved performance.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Caspase-10 Inhibitor this compound (FMK009) by R&D Systems, Part of Bio-Techne [bio-techne.com]
- 5. selleckchem.com [selleckchem.com]
- 6. invivogen.com [invivogen.com]
- 7. Gasdermin E-derived caspase-3 inhibitors effectively protect mice from acute hepatic failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Z-Aevd-fmk: In Vitro vs. In Vivo Applications
For researchers, scientists, and drug development professionals, understanding the efficacy of a caspase inhibitor in different experimental settings is paramount. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Z-Aevd-fmk, a selective and irreversible inhibitor of caspase-10.
This compound (Benzyloxycarbonyl-Ala-Glu-Val-Asp-fluoromethylketone) is a cell-permeable peptide that specifically targets caspase-10, an initiator caspase involved in the extrinsic apoptosis pathway. By irreversibly binding to the active site of caspase-10, this compound effectively blocks the downstream signaling cascade that leads to programmed cell death. This makes it a valuable tool for studying the role of caspase-10 in various cellular processes and a potential therapeutic agent for diseases characterized by excessive apoptosis.
Data Presentation: A Comparative Overview
While specific quantitative data for the in vivo efficacy of this compound remains limited in publicly available literature, its in vitro activity has been characterized. For comparative purposes, this guide includes data on other relevant caspase inhibitors, such as the caspase-3 inhibitor Z-DEVD-fmk and the pan-caspase inhibitor Z-VAD-fmk, to provide a broader context for its potential applications.
| Inhibitor | Target | Organism | Assay | Efficacy |
| This compound | Caspase-10 | Human | Apoptosis Inhibition in tissue culture | Effective at 50 nM - 100 µM[1] |
| Z-DEVD-fmk | Caspase-3 | Human | Inhibition of 6-OHDA-induced apoptosis | IC50: 18 µM |
| Z-DEVD-fmk | Rat | Traumatic Brain Injury Model | Neurological function improvement and lesion volume reduction | Effective when administered 1 hour post-injury |
| Z-VAD-fmk | Pan-caspase | Human | Prevention of etoposide-induced apoptosis in granulosa cell lines | Protective effect observed |
| Z-VAD-fmk | Mouse | Myocardial Ischemia/Reperfusion | Infarct size reduction | No significant reduction observed |
| Z-VAD-fmk | Rat | Myocardial Ischemia/Reperfusion | Infarct size reduction | ~53% reduction in infarct size |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for assessing the efficacy of caspase inhibitors in vitro and a general framework for potential in vivo studies.
In Vitro Caspase-10 Activity Assay
This protocol outlines a method for measuring the inhibitory effect of this compound on caspase-10 activity in a cell-based assay.
1. Cell Preparation and Treatment:
- Culture a suitable cell line (e.g., Jurkat cells, known to express caspase-10) to the desired density.
- Induce apoptosis using a known stimulus that activates the extrinsic pathway, such as Fas ligand (FasL) or TRAIL (TNF-related apoptosis-inducing ligand).
- Treat the cells with varying concentrations of this compound or a vehicle control.
2. Caspase-10 Activity Measurement:
- Lyse the cells to release their contents.
- Add a fluorogenic caspase-10 substrate (e.g., Ac-AEVD-AFC).
- Measure the fluorescence generated by the cleavage of the substrate by active caspase-10 over time using a fluorometer.
3. Data Analysis:
- Calculate the rate of substrate cleavage for each treatment condition.
- Determine the concentration of this compound that results in 50% inhibition of caspase-10 activity (IC50).
In Vivo Efficacy Assessment in an Animal Model of Apoptosis-Mediated Disease (Hypothetical Framework)
1. Animal Model Selection and Induction:
- Choose an appropriate animal model that recapitulates the human disease of interest where caspase-10-mediated apoptosis is implicated.
- Induce the disease phenotype according to established protocols.
2. Treatment Administration:
- Administer this compound or a vehicle control to the animals via a suitable route (e.g., intravenous, intraperitoneal, or direct tissue injection).
- Determine the optimal dose and treatment schedule based on preliminary dose-ranging studies.
3. Efficacy Evaluation:
- Monitor the animals for behavioral or physiological changes relevant to the disease model.
- At the end of the study, collect tissues for histological and biochemical analysis.
- Assess the extent of apoptosis in the target tissue using methods such as TUNEL staining or immunohistochemistry for cleaved caspases.
- Quantify relevant biomarkers to determine the therapeutic effect of this compound.
4. Data Analysis:
- Statistically compare the outcomes between the this compound-treated group and the control group to determine the in vivo efficacy.
Mandatory Visualizations
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Caspase-10 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for In Vitro Efficacy of this compound.
References
Safety Operating Guide
Navigating the Safe Disposal of Z-Aevd-fmk: A Procedural Guide
For researchers, scientists, and drug development professionals utilizing Z-Aevd-fmk, a potent caspase-10 inhibitor, ensuring its proper disposal is a critical component of laboratory safety and responsible chemical management. This guide provides essential, immediate safety and logistical information, outlining the operational and disposal plan for this compound to foster a safe and compliant laboratory environment.
While this compound is not classified as a hazardous material according to the available Safety Data Sheet (SDS), it is imperative to handle it with the standard precautions applicable to all laboratory chemicals.[1] Adherence to proper disposal protocols is crucial to minimize environmental impact and ensure workplace safety.
Handling and Storage
Before disposal, proper handling and storage of this compound are paramount to maintain its integrity and prevent accidental exposure.
| Parameter | Specification | Source |
| Storage Temperature | -20°C to -70°C in a manual defrost freezer. | R&D Systems |
| Storage Conditions | Keep container tightly closed in a dry and well-ventilated place.[1] Avoid repeated freeze-thaw cycles. | R&D Systems |
| Shipping | Shipped with polar packs. | R&D Systems |
| Solubility | Typically dissolved in Dimethyl sulfoxide (DMSO) for experimental use.[2][3] | Cayman Chemical, TargetMol |
Disposal Procedures: A Step-by-Step Approach
The primary recommendation for the disposal of this compound, as outlined in its SDS, is to adhere to all applicable national, regional, and local regulations for chemical waste.[1] This ensures compliance and the safe management of the substance.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Safety goggles
-
Protective gloves (plastic or rubber)
-
Lab coat
Step 2: Waste Segregation
Properly segregate waste containing this compound. This includes:
-
Unused or expired this compound solid.
-
Solutions containing this compound (e.g., in DMSO).
-
Contaminated consumables such as pipette tips, tubes, and flasks.
Step 3: Chemical Waste Collection
Collect all this compound waste in a designated and clearly labeled chemical waste container. The container should be compatible with the chemical properties of the waste.
Step 4: Institutional Disposal Protocol
Follow your institution's specific chemical waste disposal procedures. This typically involves contacting your Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.
Understanding Chemical Degradation (For Informational Purposes)
While no specific chemical inactivation protocol for this compound is provided by the manufacturer, understanding the general principles of peptide degradation can be informative for researchers. It is crucial to note that these methods should not be attempted for the disposal of this compound without explicit guidance and validation from your institution's EHS department, as incomplete reactions or the formation of hazardous byproducts can occur.
-
Peptide Bond Hydrolysis: The peptide backbone of this compound can be broken down through hydrolysis. This process can be achieved under acidic or basic conditions, which catalyzes the cleavage of the peptide bonds.[4][5][6][7]
-
Reaction with Oxidizing Agents: Strong oxidizing agents, such as sodium hypochlorite (bleach), are known to react with amino acids, the building blocks of peptides.[8][9][10][11][12] This can lead to the degradation of the peptide. However, the reaction of bleach with complex organic molecules can be vigorous and may produce harmful volatile compounds.
It is strongly advised not to attempt chemical degradation of this compound without professional guidance. The recommended and safest method of disposal is through your institution's established chemical waste management program.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe and compliant disposal of this compound.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, contributing to a secure and environmentally responsible laboratory setting. Always consult your institution's specific safety guidelines and your chemical's Safety Data Sheet for the most accurate and up-to-date information.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | ADC links | Caspase-10 inhibitor | TargetMol [targetmol.com]
- 4. longdom.org [longdom.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Khan Academy [khanacademy.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. "RELATIVE REACTIVITY OF SIX AMINO ACIDS WITH SODIUM HYPOCHLORITE MEASUR" by Josephine Wangui Gitau [scholarworks.lib.csusb.edu]
- 9. scholarworks.lib.csusb.edu [scholarworks.lib.csusb.edu]
- 10. Hypochlorite-induced damage to proteins: formation of nitrogen-centred radicals from lysine residues and their role in protein fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reaction of sodium hypochlorite with amines and amides: a new method for quantitating amino sugars in monomeric form. | Semantic Scholar [semanticscholar.org]
- 12. chemicalpapers.com [chemicalpapers.com]
Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling Z-Aevd-fmk
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides essential guidance on the safe handling of Z-Aevd-fmk, a caspase-10 inhibitor. Adherence to these protocols is critical to ensure personnel safety and maintain the integrity of your research. While this compound is not classified as a hazardous substance, proper personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure and prevent contamination.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the first line of defense when handling chemical compounds. The following table summarizes the recommended PPE for handling this compound in both its solid, powdered form and when dissolved in a solvent such as Dimethyl Sulfoxide (DMSO).
| Task | Form of this compound | Required Personal Protective Equipment | Notes |
| Weighing and Aliquoting | Solid (Powder) | Eye Protection: ANSI-approved safety glasses or goggles. | Prevents eye contact with airborne particles. |
| Hand Protection: Nitrile or latex gloves. | Change gloves immediately if contaminated. | ||
| Body Protection: Standard laboratory coat. | To protect skin and clothing from contamination. | ||
| Respiratory Protection: Not generally required if handled in a well-ventilated area or a chemical fume hood. Consider a dust mask if weighing large quantities. | Minimize the generation of dust. | ||
| Solubilizing and Handling Solutions | Dissolved in DMSO or other solvents | Eye Protection: Chemical splash goggles. | Provides a higher level of protection against splashes. |
| Hand Protection: Butyl rubber or double-gloved nitrile gloves. | DMSO can penetrate nitrile gloves; butyl rubber offers greater resistance. If using nitrile, double gloving is recommended, with frequent changes. | ||
| Body Protection: Standard laboratory coat. | Ensure cuffs are tucked into gloves. | ||
| General Laboratory Use | Solid or Solution | Eye Protection: Safety glasses or goggles. | |
| Hand Protection: Appropriate gloves for the form being handled. | |||
| Body Protection: Standard laboratory coat. |
Experimental Workflow for Safe Handling
Adherence to a structured workflow is paramount for minimizing risk. The following diagram outlines the key decision points and procedural steps for safely handling this compound from receipt to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
